Tris(perfluorophenyl)borane
Beschreibung
Eigenschaften
IUPAC Name |
tris(2,3,4,5,6-pentafluorophenyl)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18BF15/c20-4-1(5(21)11(27)16(32)10(4)26)19(2-6(22)12(28)17(33)13(29)7(2)23)3-8(24)14(30)18(34)15(31)9(3)25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAJXDYVZBHCGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18BF15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074594 | |
| Record name | Tris(pentafluorophenyl)borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1109-15-5 | |
| Record name | Tris(pentafluorophenyl)borane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1109-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(pentafluorophenyl)borane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001109155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Borane, tris(2,3,4,5,6-pentafluorophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tris(pentafluorophenyl)borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tris(pentafluorophenyl)borane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Borane, tris(2,3,4,5,6-pentafluorophenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.286 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIS(PENTAFLUOROPHENYL)BORANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3WU5E2578 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is Tris(perfluorophenyl)borane Lewis acidity
An In-depth Technical Guide to the Lewis Acidity of Tris(perfluorophenyl)borane
Introduction
This compound, often abbreviated as B(C6F5)3, is a powerful and versatile Lewis acid that has garnered significant attention in both academic research and industrial applications.[1][2][3] Its high electrophilicity, thermal stability, and the relative inertness of its B-C bonds make it a unique and highly effective catalyst in a wide range of chemical transformations.[1][4] This technical guide provides a comprehensive overview of the Lewis acidity of B(C6F5)3, including quantitative measures, experimental protocols for its determination, and its role in various reaction mechanisms. This document is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the catalytic potential of this exceptional Lewis acid.
Quantitative Assessment of Lewis Acidity
The Lewis acidity of a compound is a measure of its ability to accept an electron pair from a Lewis base. Several experimental and computational methods have been employed to quantify the Lewis acidity of B(C6F5)3. The most common metrics include the Gutmann-Beckett Acceptor Number (AN) and Fluoride Ion Affinity (FIA).
Data Presentation
| Method | Probe Molecule | Solvent | Value | Reference Lewis Acid (Value) |
| Gutmann-Beckett | Triethylphosphine (B1216732) oxide (Et3PO) | CD2Cl2 | 82 | BF3 (89), BCl3 (106), SbCl5 (100) |
| Fluoride Ion Affinity (FIA) | F- | Gas Phase | Lower than BCl3 | SbF5 (reference for superacidity) |
Table 1: Quantitative Measures of this compound Lewis Acidity
Experimental and computational studies indicate that the Lewis acidity of B(C6F5)3 is comparable to that of boron trifluoride (BF3) but significantly lower than that of boron trichloride (B1173362) (BCl3).[1][5] Despite this, its unique combination of strong Lewis acidity and stability makes it a preferred catalyst in many applications.[4]
Experimental Protocols
Determination of Lewis Acidity using the Gutmann-Beckett Method
The Gutmann-Beckett method is a widely used experimental technique to assess the Lewis acidity of molecular species by 31P NMR spectroscopy.[6][7] It utilizes triethylphosphine oxide (Et3PO) as a probe molecule, whose 31P chemical shift is sensitive to its coordination with a Lewis acid.[6]
Materials and Equipment:
-
This compound (B(C6F5)3)
-
Triethylphosphine oxide (Et3PO)
-
Deuterated dichloromethane (B109758) (CD2Cl2), freshly distilled and dried
-
NMR tubes
-
NMR spectrometer with a phosphorus probe
Procedure:
-
Sample Preparation:
-
In a glovebox or under an inert atmosphere, accurately weigh a sample of B(C6F5)3 into an NMR tube.
-
Prepare a stock solution of Et3PO in CD2Cl2 of known concentration.
-
Add a precise volume of the Et3PO stock solution to the NMR tube containing B(C6F5)3 to achieve the desired molar ratio (typically 1:1).
-
Add additional CD2Cl2 to reach the desired final concentration.
-
-
NMR Measurement:
-
Acquire the 31P NMR spectrum of the sample solution at a constant temperature.
-
Record the chemical shift (δ) of the Et3PO-B(C6F5)3 adduct.
-
-
Calculation of Acceptor Number (AN):
-
The Acceptor Number is calculated using the following formula, which is referenced to the 31P chemical shift of Et3PO in hexane (B92381) (δ = 41.0 ppm, AN = 0) and in the presence of SbCl5 (δ = 86.1 ppm, AN = 100).[6] AN = 2.21 × (δsample − 41.0)
-
Signaling Pathways and Experimental Workflows
The strong Lewis acidity of B(C6F5)3 enables it to catalyze a variety of organic transformations. The following diagrams illustrate some of the key reaction mechanisms.
B(C6F5)3-Catalyzed Hydrosilation of Carbonyls
This compound is an effective catalyst for the hydrosilation of aldehydes, ketones, and esters.[8][9] The mechanism involves an unusual silane (B1218182) activation pathway rather than the conventional carbonyl activation.[8] The borane (B79455) abstracts a hydride from the silane to form a silylium (B1239981) species, which then coordinates to the carbonyl oxygen, facilitating the reduction.[8]
Caption: B(C6F5)3-catalyzed hydrosilation of carbonyl compounds.
Reaction of Silyl (B83357) Hydrides with Alkoxysilanes (Piers-Rubinsztajn Reaction)
B(C6F5)3 catalyzes the dehydrocarbonative condensation of silyl hydrides with alkoxysilanes, a process known as the Piers-Rubinsztajn reaction.[10][11][12] This reaction is a powerful tool for the formation of siloxane bonds. The proposed mechanism involves the transient formation of a complex between the hydrosilane, borane, and alkoxysilane, followed by hydride transfer from silicon to boron and the generation of an oxonium ion.[10]
Caption: B(C6F5)3-catalyzed Piers-Rubinsztajn reaction.
B(C6F5)3-Catalyzed Isomerization of Alkenes
This compound can also catalyze the E-selective isomerization of alkenes.[13] The proposed mechanisms include hydride abstraction, 1,2-hydride shift, and 1,3-hydride shift pathways.[13]
Caption: Proposed pathways for B(C6F5)3-catalyzed alkene isomerization.
Conclusion
This compound stands out as a highly potent and versatile Lewis acid with broad applications in catalysis. Its well-characterized Lewis acidity, combined with its stability, makes it an invaluable tool for synthetic chemists. This guide has provided a quantitative assessment of its Lewis acidity, a detailed experimental protocol for its determination, and an overview of its role in key catalytic transformations. For researchers and professionals in drug development and other areas of chemical synthesis, a thorough understanding of the properties and applications of B(C6F5)3 is essential for the design of novel and efficient synthetic methodologies.
References
- 1. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Lewis acidity of tris(pentafluorophenyl) borane: crystal and molecular structure of B(C6F5)(3).OPEt3 - ePrints Soton [eprints.soton.ac.uk]
- 6. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 7. magritek.com [magritek.com]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. purehost.bath.ac.uk [purehost.bath.ac.uk]
A Comprehensive Technical Guide to the Synthesis of Tris(perfluorophenyl)borane via Grignard Reagent
For Researchers, Scientists, and Drug Development Professionals
Tris(perfluorophenyl)borane, often abbreviated as B(C₆F₅)₃, is a powerful Lewis acid with widespread applications in catalysis, including olefin polymerization, hydrosilylation, and frustrated Lewis pair (FLP) chemistry.[1][2] Its high Lewis acidity is attributed to the strong electron-withdrawing nature of the pentafluorophenyl groups. This guide provides an in-depth overview of its synthesis utilizing the Grignard reagent pathway, a common and effective method for its preparation.
Chemical Pathway and Mechanism
The synthesis of this compound via the Grignard route involves two primary stages:
-
Formation of the Grignard Reagent: Pentafluorophenylmagnesium bromide (C₆F₅MgBr) is prepared by reacting bromopentafluorobenzene (B106962) with magnesium metal in an ether solvent.
-
Reaction with a Boron Source: The generated Grignard reagent is then reacted with a suitable boron trihalide, most commonly boron trifluoride etherate (BF₃·OEt₂), to form the desired tris(pentafluorophenyl)borane.
The overall reaction can be summarized as follows:
3 C₆F₅Br + 3 Mg → 3 C₆F₅MgBr 3 C₆F₅MgBr + BF₃·OEt₂ → B(C₆F₅)₃ + 3 MgBrF + Et₂O
A diagram illustrating this chemical pathway is provided below.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of B(C₆F₅)₃. Below are representative protocols derived from the literature. Standard Schlenk techniques are required for these procedures due to the air and moisture sensitivity of the reagents and product.[3]
Protocol 1: Synthesis in Diethyl Ether and Toluene (B28343)
This protocol is adapted from a procedure described by Lancaster.[3]
Part A: Preparation of Pentafluorophenylmagnesium Bromide
-
Suspend magnesium turnings (7.2 g, 0.3 mol) in anhydrous diethyl ether (500 mL) under an inert atmosphere (e.g., nitrogen or argon) at room temperature.
-
Add bromopentafluorobenzene (74.1 g, 0.3 mol) dropwise. The reaction is initiated when the solution develops a grey, turbid appearance.
-
Cool the reaction mixture in an ice bath and adjust the dropping rate to prevent refluxing, as the reaction is highly exothermic.
-
After the addition is complete, stir the mixture for an additional hour to ensure complete reaction. The resulting solution will be dark brown-black.
Part B: Synthesis of this compound
-
In a separate flask, dissolve boron trifluoride etherate (14.19 g, 0.1 mol) in anhydrous toluene (200 mL) and cool to 0 °C.
-
Transfer the prepared Grignard reagent solution to the BF₃·OEt₂ solution via cannula with vigorous stirring.
-
Allow the resulting solution to warm to room temperature.
-
Remove approximately 500 mL of the solvent under reduced pressure.
-
Fit the flask with a reflux condenser and heat the solution to nearly 100 °C using a boiling water bath for one hour. During this time, glassy solids (magnesium halides) will precipitate.
-
Remove all volatile components under vacuum to obtain a dry brown cake.
Part C: Isolation and Purification
-
Extract the product from the solid cake with warm (45 °C) hexanes (600 mL).
-
Cool the hexane (B92381) solution to -30 °C to induce crystallization. The product will form as fine, feathery crystals.
-
For easier filtration, the fine crystals can be converted to the diethyl ether adduct, (Et₂O)B(C₆F₅)₃, by adding approximately 30 mL of diethyl ether to the collection flask, which forms more easily filterable cubic crystals.[3]
-
Further purification can be achieved by sublimation at <0.1 mmHg and 100 °C.[3]
Protocol 2: Synthesis in Diethyl Ether
This protocol is based on a patent by Rantala.[4]
-
Prepare a solution of pentafluorophenylmagnesium bromide in diethyl ether.
-
Cool the Grignard solution to 1 °C under a nitrogen atmosphere.
-
Add neat boron trifluoride etherate dropwise to the Grignard solution over a 40-minute period, maintaining the temperature between 1 and 4 °C. The molar ratio of C₆F₅MgBr to BF₃·OEt₂ should be approximately 3.065:1.
-
After addition, stir the mixture and warm to 10 °C for 1 hour, then to 18 °C for another hour, and finally maintain at 18-21 °C for nine hours.
-
The product, B(C₆F₅)₃·OEt₂, is obtained in solution.
Quantitative Data Summary
The following tables summarize the quantitative data from the described protocols, offering a clear comparison of reaction parameters and yields.
Table 1: Reagent Quantities and Ratios
| Parameter | Protocol 1 (Lancaster)[3] | Protocol 2 (Rantala)[4] |
| Bromopentafluorobenzene | 74.1 g (0.3 mol) | Not specified |
| Magnesium | 7.2 g (0.3 mol) | Not specified |
| Boron Trifluoride Etherate | 14.19 g (0.1 mol) | Specified by molar ratio |
| Molar Ratio (C₆F₅MgBr:BF₃·OEt₂) | 3:1 | 3.065:1 |
| Solvent(s) | Diethyl Ether, Toluene, Hexanes | Diethyl Ether |
Table 2: Reaction Conditions and Yields
| Parameter | Protocol 1 (Lancaster)[3] | Protocol 2 (Rantala)[4] |
| Grignard Formation Temp. | 0 °C to Room Temp. | Not specified |
| B(C₆F₅)₃ Formation Temp. | 0 °C to 100 °C | 1 °C to 21 °C |
| Reaction Time | Several hours | ~11 hours |
| Product Form | B(C₆F₅)₃ or (Et₂O)B(C₆F₅)₃ | B(C₆F₅)₃·OEt₂ |
| Reported Yield | Up to 70% | 84.8% (based on BF₃·OEt₂) |
| Purification Method | Crystallization and Sublimation | Not specified |
Experimental Workflow
The general workflow for the synthesis of this compound via the Grignard reagent is depicted in the following diagram.
Critical Considerations and Troubleshooting
-
Anhydrous Conditions: All reagents and solvents must be strictly anhydrous, and the reaction should be carried out under an inert atmosphere. B(C₆F₅)₃ is highly hygroscopic.[3]
-
Grignard Initiation: The formation of the Grignard reagent can sometimes be slow to initiate. The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can help to start the reaction.[5]
-
Temperature Control: The Grignard formation is exothermic. Cooling is necessary to prevent side reactions and decomposition.[3] Conversely, the final reaction step may require heating to drive the reaction to completion and avoid contamination with intermediates like (Et₂O)B(C₆F₅)₂F.[3]
-
Purification: Sublimation is a highly effective method for obtaining pure, solvent-free B(C₆F₅)₃.[3][6] If the ether adduct is isolated, it can be stored and the free borane (B79455) can be obtained by sublimation as needed.[3]
This guide provides a comprehensive technical overview for the synthesis of this compound using the Grignard reagent method. By following the detailed protocols and considering the critical parameters outlined, researchers can reliably prepare this valuable Lewis acid for a wide range of chemical applications.
References
- 1. Tris(pentafluorophenyl)borane: a special boron Lewis acid for special reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tris(pentafluorophenyl)borane: a special boron Lewis acid for special reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. US6248265B1 - Clean generation of a fluoroaryl grignard reagent - Google Patents [patents.google.com]
- 5. Synthesis and Reactivity of Fluorinated Triaryl Aluminum Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Tris(pentafluorophenyl)borane, B(C₆F₅)₃
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a remarkably versatile and powerful Lewis acid that has garnered significant attention across various fields of chemistry. Its unique combination of strong electrophilicity, high thermal stability, and relative inertness of its B-C bonds makes it an indispensable tool in modern synthetic and catalytic chemistry. This technical guide provides a comprehensive overview of the core physical and chemical properties of B(C₆F₅)₃, detailed experimental protocols for its synthesis and application, and visual representations of its key reactive pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the exceptional properties of this compound in their work.
Physical Properties
Tris(pentafluorophenyl)borane is a white, volatile solid at room temperature.[1] The molecule adopts a trigonal planar geometry around the central boron atom, with the three pentafluorophenyl groups arranged in a propeller-like fashion.[1] This structural feature, combined with the strong electron-withdrawing nature of the fluorine atoms, is central to its notable Lewis acidity.
Table 1: General Physical Properties of B(C₆F₅)₃
| Property | Value | Reference |
| Chemical Formula | C₁₈BF₁₅ | [2] |
| Molar Mass | 511.98 g/mol | [1] |
| Appearance | White to light yellow-beige powder/solid | [3] |
| Melting Point | 126-131 °C | [1] |
| Boiling Point | 327.3 ± 42.0 °C (Predicted) | [3] |
| Dipole Moment | 0 D | [1] |
Table 2: Solubility of B(C₆F₅)₃
B(C₆F₅)₃ exhibits good solubility in a range of common organic solvents. While precise quantitative data is not extensively reported, its solubility behavior is well-characterized qualitatively.
| Solvent | Solubility | Reference |
| Hexane (B92381) | Soluble | [3] |
| Toluene | Soluble | [3] |
| Chloroform | Soluble | [3] |
| Dichloromethane (B109758) | Soluble | [3] |
| Polar Solvents | Soluble | [3] |
| Water | Forms an adduct | [1] |
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for the characterization of B(C₆F₅)₃ and its derivatives. The key nuclei for analysis are ¹H, ¹¹B, ¹³C, and ¹⁹F.
Table 3: NMR Spectroscopic Data for B(C₆F₅)₃
| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Coupling Constants (J) [Hz] | Reference |
| ¹H | CDCl₃ | No signal | - | [4] |
| ¹¹B | CDCl₃ | 58.6 (broad singlet) | - | [5] |
| CDCl₃ | 40.8 (broad) | - | [6] | |
| CH₂Cl₂ | -0.52 (doublet, for [HB(C₆F₅)₃]⁻) | J(B-H) = 77 | [7] | |
| ¹³C | CDCl₃ | 172.8, 165.1 (m), 162.1 (m), 135.3, 132.1 | - | [5] |
| CDCl₃ | 148.9 (m, o-CF), 143.8 (m, p-CF), 137.6 (m, m-CF), 108.7 (br, ipso-C) | J(C-F) = 249.6 (o), 259.3 (p), 253.5 (m) | [6] | |
| ¹⁹F | CDCl₃ | -127.87 (br, s, 6F, ortho), -142.68 (br, s, 3F, para), -159.99 (br, s, 6F, meta) | - | [5] |
| C₆D₆ | -129.1 (ortho), -142.0 (para), -160.3 (meta) | - | [8] |
Chemical Properties and Reactivity
The chemistry of B(C₆F₅)₃ is dominated by its pronounced Lewis acidity, which is significantly greater than that of its parent compound, triphenylborane. This high electrophilicity, coupled with its thermal stability, makes it an exceptional catalyst and reagent in a wide array of chemical transformations.
Key Chemical Properties:
-
Lewis Acidity: B(C₆F₅)₃ is a potent Lewis acid, readily forming adducts with a variety of Lewis bases. Its acceptor number (AN) in the Gutmann-Beckett scale is a testament to its strong electrophilic character.
-
Thermal Stability: It is thermally stable at temperatures exceeding 200 °C.[1]
-
Reactivity with Water: B(C₆F₅)₃ reacts with water to form a stable adduct, H₂O·B(C₆F₅)₃, which acts as a strong Brønsted acid.[1] This highlights the importance of handling B(C₆F₅)₃ under anhydrous conditions for most applications.
-
Catalytic Activity: It is a highly effective catalyst for a range of reactions including:
-
Hydrosilylation: Catalyzes the addition of silanes to carbonyl compounds.[1]
-
Polymerization: Acts as a co-catalyst for the polymerization of olefins.[9]
-
Frustrated Lewis Pair (FLP) Chemistry: When combined with sterically hindered Lewis bases, it forms FLPs capable of activating small molecules like H₂.[1]
-
Experimental Protocols
Synthesis of Tris(pentafluorophenyl)borane
The synthesis of B(C₆F₅)₃ is typically achieved through the reaction of a pentafluorophenyl organometallic reagent with a boron trihalide. The following protocol is a representative example.
Reaction: 3 C₆F₅MgBr + BCl₃ → B(C₆F₅)₃ + 3 MgBrCl
Materials:
-
Bromopentafluorobenzene
-
Magnesium turnings
-
Boron trichloride (B1173362) (BCl₃)
-
Anhydrous diethyl ether
-
Anhydrous hexane
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether. Bromopentafluorobenzene is added dropwise to the suspension with stirring. The reaction is typically initiated with gentle heating and then maintained at a controlled temperature until the magnesium is consumed.
-
Reaction with Boron Trichloride: The freshly prepared Grignard reagent is cooled to a low temperature (e.g., -78 °C) in a dry ice/acetone bath. A solution of boron trichloride in hexane is then added dropwise to the stirred Grignard solution.
-
Workup and Isolation: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The solvent is then removed under vacuum. The resulting solid residue is extracted with anhydrous hexane. The hexane extracts are filtered to remove magnesium salts.
-
Purification: The crude B(C₆F₅)₃ is purified by sublimation under high vacuum to yield a white, crystalline solid.
Safety Precautions: Boron trichloride is a toxic and corrosive gas. Organometallic reagents are pyrophoric. This synthesis should be performed by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment.
B(C₆F₅)₃-Catalyzed Hydrosilylation of Benzaldehyde (B42025)
This protocol details the use of B(C₆F₅)₃ as a catalyst for the reduction of an aldehyde to the corresponding silyl (B83357) ether.
Reaction: PhCHO + R₃SiH --(B(C₆F₅)₃)--> Ph-CH₂-OSiR₃
Materials:
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Benzaldehyde
-
Triethylsilane (Et₃SiH)
-
Anhydrous dichloromethane (DCM)
-
NMR tube and spectrometer
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, a stock solution of B(C₆F₅)₃ in anhydrous DCM is prepared.
-
Catalytic Reaction: In an NMR tube, benzaldehyde is dissolved in anhydrous DCM. Triethylsilane is then added, followed by a catalytic amount of the B(C₆F₅)₃ stock solution (typically 1-5 mol%).
-
Monitoring the Reaction: The reaction progress is monitored by ¹H NMR spectroscopy by observing the disappearance of the aldehyde proton signal and the appearance of the signals corresponding to the silyl ether product.
-
Workup: Upon completion, the reaction can be quenched by the addition of a small amount of a Lewis base (e.g., pyridine) to deactivate the catalyst. The silyl ether can be isolated by removal of the solvent under reduced pressure. For conversion to the corresponding alcohol, the silyl ether can be hydrolyzed under acidic or basic conditions.
Key Reaction Mechanisms and Visualizations
Activation of a Zirconocene (B1252598) Polymerization Catalyst
B(C₆F₅)₃ is widely used as a co-catalyst to activate metallocene complexes for olefin polymerization. It functions by abstracting a methyl group from the zirconocene dimethyl precursor to generate a cationic, catalytically active species.
Caption: Activation of a zirconocene precatalyst by B(C₆F₅)₃.
Frustrated Lewis Pair (FLP) Activation of Dihydrogen
The combination of the bulky Lewis acid B(C₆F₅)₃ and a sterically hindered Lewis base, such as a bulky phosphine, creates a "Frustrated Lewis Pair." This pair is unable to form a classical adduct and can cooperatively activate small molecules like H₂.
Caption: Heterolytic cleavage of H₂ by a Frustrated Lewis Pair.
Handling and Storage
Tris(pentafluorophenyl)borane is moisture-sensitive and should be handled and stored under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques.[10] It should be stored in a tightly sealed container in a cool, dry place. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Conclusion
Tris(pentafluorophenyl)borane stands out as a uniquely powerful and versatile Lewis acid in the chemist's toolkit. Its robust nature, combined with its high reactivity, has led to its widespread application in catalysis, materials science, and synthetic organic chemistry. This guide has provided a detailed overview of its fundamental physical and chemical properties, practical experimental procedures, and key mechanistic insights. It is anticipated that the continued exploration of B(C₆F₅)₃ and its derivatives will lead to further innovations and advancements in chemical science.
References
- 1. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]
- 2. Tris(pentafluorophenyl)borane | C18BF15 | CID 582056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. TRIS(PENTAFLUOROPHENYL)BORANE CAS#: 1109-15-5 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. Exploring the fate of the tris(pentafluorophenyl)borane radical anion in weakly coordinating solvents - Dalton Transactions (RSC Publishing) DOI:10.1039/C2DT31622F [pubs.rsc.org]
- 8. Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
The Advent and Ascendancy of a Versatile Lewis Acid: A Technical Guide to Tris(pentafluorophenyl)borane
Abstract
Tris(pentafluorophenyl)borane, B(C₆F₅)₃, often abbreviated as BCF, has emerged from a position of relative obscurity to become an indispensable tool in modern chemistry. Its potent Lewis acidity, coupled with remarkable thermal and hydrolytic stability, has propelled its application across a vast spectrum of chemical transformations. This technical guide provides a comprehensive overview of the discovery, history, and key applications of B(C₆F₅)₃, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its mechanistic pathways. This document is intended for researchers, scientists, and professionals in drug development and materials science who seek a deeper understanding of this powerful catalyst and reagent.
Introduction: The Rise of a Preeminent Lewis Acid
First synthesized in the early 1960s, tris(pentafluorophenyl)borane remained a niche chemical for several decades.[1][2] Its unique properties, however, were not fully appreciated until the early 1990s when it was employed as a highly effective co-catalyst in olefin polymerization.[1][2] This discovery catalyzed a surge of research into its potential applications. The high Lewis acidity of B(C₆F₅)₃, a consequence of the strong electron-withdrawing nature of the three pentafluorophenyl rings, underpins its reactivity.[3] Furthermore, the steric bulk of these rings plays a crucial role in its ability to form "frustrated Lewis pairs" (FLPs), a concept that has revolutionized metal-free catalysis.[1][3] This guide will delve into the seminal moments of its history, from its initial synthesis to its role in cutting-edge chemical methodologies.
Discovery and Synthesis: From a Laboratory Curiosity to a Commercial Reagent
The Pioneering Synthesis by Massey and Park
Tris(pentafluorophenyl)borane was first prepared in 1963 by A. G. Massey and A. J. Park.[4] Their initial communication was shortly followed by a full paper in 1964 detailing its synthesis and characterization.[3][5][6][7] The original synthesis involved the reaction of a pentafluorophenyl organometallic reagent with a boron halide.
General Synthetic Approaches
The most common laboratory syntheses of B(C₆F₅)₃ involve the reaction of a pentafluorophenyl-metal species with a boron trihalide. Two primary routes are:
-
Via Grignard Reagent: The reaction of pentafluorophenylmagnesium bromide (C₆F₅MgBr) with boron trichloride (B1173362) (BCl₃) or boron trifluoride (BF₃).
-
Via Organolithium Reagent: The reaction of pentafluorophenyllithium (C₆F₅Li) with BCl₃ or BF₃.
More recent and scalable industrial preparations have been developed to meet the growing demand for this versatile reagent.
Physicochemical Properties and Structural Data
Tris(pentafluorophenyl)borane is a white, crystalline solid that is remarkably stable to air and moisture compared to many other strong Lewis acids.[1] Its key properties are summarized in the tables below.
Table 1: General Properties of Tris(pentafluorophenyl)borane
| Property | Value |
| Chemical Formula | C₁₈BF₁₅ |
| Molar Mass | 511.98 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 126-131 °C |
| Solubility | Soluble in many organic solvents (e.g., toluene (B28343), dichloromethane, hexanes) |
Table 2: Quantitative Measures of Lewis Acidity
The Lewis acidity of B(C₆F₅)₃ has been quantified by various methods, establishing it as one of the strongest neutral Lewis acids.
| Method | Value / Observation |
| Gutmann-Beckett Method (AN) | 78.1 (in CD₂Cl₂)[8] |
| Fluoride Ion Affinity (FIA) | Weaker than BF₃[9] |
| Hydride Ion Affinity (HIA) | Significant affinity, forming [HB(C₆F₅)₃]⁻ |
Table 3: Selected Structural Data for B(C₆F₅)₃ Adducts
The structure of B(C₆F₅)₃ is trigonal planar around the central boron atom. Upon adduct formation, the geometry around the boron atom becomes tetrahedral. The following data is for the triethylphosphine (B1216732) oxide adduct, B(C₆F₅)₃·OPEt₃.[9]
| Parameter | Value (Å or °) |
| B-O Bond Length | 1.533(3) Å |
| P-O Bond Length | 1.4973(17) Å |
| B-O-P Bond Angle | 161.04(16) ° |
Key Applications and Experimental Protocols
Co-catalyst in Olefin Polymerization
The ability of B(C₆F₅)₃ to abstract an alkyl group from a metallocene pre-catalyst, generating a highly active cationic polymerization catalyst, revolutionized the field of polyolefin synthesis.
This protocol is adapted from the work of Wang et al. in the Polyolefins Journal.[10]
Materials:
-
Metallocene catalyst (e.g., Ph₂C(Cp)(Flu)ZrCl₂)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Triisobutylaluminium (TIBA)
-
Toluene (anhydrous)
-
Norbornene (NBE)
-
Ethylene (B1197577) gas (1 atm)
-
Methanol
-
Hydrochloric acid (concentrated)
Procedure:
-
A 250 mL glass reactor equipped with a magnetic stirrer and an oil bath is purged with nitrogen and then charged with an ethylene atmosphere (1 atm) at 70 °C.
-
Toluene, a toluene solution of norbornene, TIBA, and a toluene solution of the metallocene catalyst are introduced into the reactor in this sequence.
-
Polymerization is initiated by injecting a toluene solution of tris(pentafluorophenyl)borane.
-
The reaction mixture is stirred magnetically for 20 minutes.
-
The polymerization is quenched by pouring the mixture into 300 mL of ethanol (B145695) containing 10 mL of concentrated HCl.
-
The resulting polymer is collected by filtration, washed thoroughly with ethanol, and dried under vacuum.
Frustrated Lewis Pair (FLP) Chemistry: Metal-Free Hydrogen Activation
The steric bulk of the pentafluorophenyl groups prevents B(C₆F₅)₃ from forming a classical adduct with bulky Lewis bases, such as phosphines. This "frustrated" combination can activate small molecules like dihydrogen (H₂).
The activation of H₂ by a phosphine (B1218219)/B(C₆F₅)₃ FLP is a landmark example of metal-free catalysis. The process involves the heterolytic cleavage of the H-H bond.
This generalized protocol is based on numerous reports in the literature.
Materials:
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
A bulky phosphine (e.g., tricyclohexylphosphine, PCy₃)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Hydrogen gas (H₂)
Procedure:
-
In an inert atmosphere glovebox, dissolve equimolar amounts of B(C₆F₅)₃ and the phosphine in the solvent in a pressure-rated reaction vessel (e.g., a J. Young NMR tube or a thick-walled glass bomb).
-
Seal the vessel and connect it to a hydrogen gas line.
-
Pressurize the vessel with H₂ (typically 1-4 atm).
-
Stir the reaction mixture at room temperature.
-
The reaction can be monitored by NMR spectroscopy (¹H, ¹¹B, ¹⁹F, ³¹P) for the formation of the phosphonium borohydride salt.
-
The product can be isolated by precipitation or crystallization upon cooling or by the addition of a non-polar solvent like pentane.
Conclusion and Future Outlook
From its initial synthesis as a chemical curiosity, tris(pentafluorophenyl)borane has evolved into a cornerstone of modern catalysis and synthetic chemistry. Its unique combination of strong Lewis acidity and steric bulk has opened up new avenues in polymerization and metal-free activation of small molecules. The ongoing exploration of its reactivity in frustrated Lewis pair chemistry continues to yield novel and efficient catalytic systems. As the demand for sustainable and atom-economical chemical transformations grows, the importance and application of B(C₆F₅)₃ and its derivatives are poised to expand even further, promising exciting new discoveries in the years to come.
References
- 1. Activation of H2 by frustrated Lewis pairs derived from mono- and bis-phosphinoferrocenes and B(C6F5)3 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01430A [pubs.rsc.org]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. afinitica.com [afinitica.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Lewis acidity of tris(pentafluorophenyl) borane: crystal and molecular structure of B(C6F5)(3).OPEt3 - ePrints Soton [eprints.soton.ac.uk]
- 10. poj.ippi.ac.ir [poj.ippi.ac.ir]
The Unseen Force: A Technical Guide to the Empty p-Orbital Reactivity of Tris(pentafluorophenyl)borane [B(C₆F₅)₃]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(pentafluorophenyl)borane, B(C₆F₅)₃, often referred to as BCF, stands as a cornerstone in modern chemistry, its utility stemming from the profound electrophilicity of its vacant boron p-orbital. This technical guide provides an in-depth exploration of the reactivity of B(C₆F₅)₃, with a focus on its powerful Lewis acidity, its role in frustrated Lewis pair (FLP) chemistry, and its extensive applications as a catalyst in organic synthesis. Detailed experimental protocols for key reactions, quantitative comparisons of its Lewis acidity, and visualizations of reaction mechanisms are presented to offer a comprehensive resource for researchers leveraging the unique properties of this versatile reagent.
The Core of Reactivity: The Electrophilic Boron Center
The remarkable reactivity of B(C₆F₅)₃ is fundamentally attributed to the electron-deficient nature of its central boron atom. The three strongly electron-withdrawing pentafluorophenyl rings inductively pull electron density away from the boron, leaving a highly accessible and electrophilic empty p-orbital. This vacancy dictates the compound's behavior as a potent Lewis acid, readily accepting electron pairs from a wide range of Lewis bases.
Quantifying Lewis Acidity
The Lewis acidity of B(C₆F₅)₃ has been quantified using various experimental and computational methods, consistently demonstrating its position among the strongest neutral Lewis acids. A comparison with other common Lewis acids is provided in the tables below.
Table 1: Comparison of Fluoride Ion Affinities (FIA) [1][2][3]
| Lewis Acid | Fluoride Ion Affinity (FIA) (kJ/mol) |
| SbF₅ | 493 |
| B(C₆F₅)₃ | 452 |
| AlCl₃ | ~430 |
| BCl₃ | ~360 |
| BF₃ | 342 |
Table 2: Gutmann-Beckett Acceptor Numbers (AN) [4][5][6]
| Lewis Acid | Acceptor Number (AN) |
| SbCl₅ | 100 |
| BCl₃ | 96.6 |
| BF₃ | 89 |
| B(C₆F₅)₃ | 82 |
| AlCl₃ | 87 |
Catalytic Applications Driven by the Empty p-Orbital
The potent electrophilicity of B(C₆F₅)₃ underpins its broad utility as a catalyst in a diverse array of organic transformations. Its mode of action often involves the activation of substrates through direct coordination or, more uniquely, through outer-sphere interactions.
Hydrosilylation Reactions: A Paradigm of Silane (B1218182) Activation
B(C₆F₅)₃ is a highly efficient catalyst for the hydrosilylation of various functional groups, including carbonyls and olefins.[7][8] Mechanistic studies have revealed that, contrary to traditional Lewis acid catalysis that involves carbonyl activation, B(C₆F₅)₃ often operates via a silane activation pathway.[7][9] The borane (B79455) abstracts a hydride from the silane, generating a highly reactive silylium (B1239981) cation and a hydridoborate anion, which then participate in the reduction.
Caption: B(C₆F₅)₃-catalyzed hydrosilylation via silane activation.
Polymerization of Olefins
B(C₆F₅)₃ serves as a highly effective co-catalyst in the polymerization of olefins, particularly in conjunction with metallocene pre-catalysts.[10][11] It functions by abstracting an alkyl or hydride group from the transition metal center, generating a cationic and highly active polymerization catalyst.
Caption: Activation of a metallocene catalyst by B(C₆F₅)₃.
Mukaiyama Aldol (B89426) Reactions
B(C₆F₅)₃ has emerged as a potent catalyst for the Mukaiyama aldol reaction, facilitating the C-C bond formation between silyl (B83357) enol ethers and carbonyl compounds.[12][13][14] Interestingly, the presence of water can accelerate this reaction, suggesting an outer-sphere activation mechanism where a B(C₆F₅)₃-water adduct acts as a Brønsted acid to activate the carbonyl group.[12]
Frustrated Lewis Pair (FLP) Chemistry
When B(C₆F₅)₃ is combined with a sterically hindered Lewis base, such as a bulky phosphine, classical acid-base adduct formation is prevented. This "frustrated" combination possesses unquenched Lewis acidic and basic sites that can cooperatively activate small molecules like H₂, CO₂, and olefins.[15][16]
Activation of Dihydrogen
The most prominent example of FLP chemistry involving B(C₆F₅)₃ is the heterolytic cleavage of dihydrogen. The boron center interacts with the H-H σ-bond, while the Lewis base attacks one of the hydrogen atoms, leading to the formation of a phosphonium (B103445) borohydride (B1222165) salt.[17][18] This reactivity has opened new avenues for metal-free hydrogenations.
Caption: H₂ activation by a B(C₆F₅)₃/phosphine FLP.
Experimental Protocols
General Considerations for Handling B(C₆F₅)₃
B(C₆F₅)₃ is a moisture-sensitive solid. While it is more tolerant to atmospheric moisture than many other strong Lewis acids, it is best handled under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques to ensure reproducibility of catalytic activity.[19] Commercially available B(C₆F₅)₃ can be purified by sublimation or by treating a solution with an excess of a silane like Et₃SiH to consume any water present.[19]
B(C₆F₅)₃-Catalyzed Hydrosilylation of Acetophenone[9]
-
Materials:
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Triethylsilane (Et₃SiH)
-
Anhydrous deuterated benzene (B151609) (C₆D₆) for NMR monitoring
-
NMR tube and syringe
-
-
Procedure:
-
In a nitrogen-filled glovebox, dissolve acetophenone (0.05 mmol) and triethylsilane (0.05 mmol) in C₆D₆ (0.5 mL) in an NMR tube.
-
Prepare a stock solution of B(C₆F₅)₃ (e.g., 5 mg, 0.01 mmol in 100 µL of C₆D₆).
-
Add a catalytic amount of the B(C₆F₅)₃ solution (e.g., 2 mol%, 10 µL of the stock solution) to the NMR tube.
-
Cap the NMR tube, shake to mix, and monitor the reaction progress by ¹H NMR spectroscopy.
-
The reaction typically proceeds to high conversion at room temperature. The product, 1-phenylethoxysilane, can be identified by its characteristic NMR signals.
-
B(C₆F₅)₃-Catalyzed Polymerization of Norbornene[10]
-
Materials:
-
Nickel(II) acetylacetonate (B107027) [Ni(acac)₂] (pre-catalyst)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Norbornene
-
Anhydrous toluene (B28343)
-
Methanol/HCl mixture for quenching
-
-
Procedure:
-
In a Schlenk flask under a nitrogen atmosphere, dissolve norbornene in toluene.
-
Prepare a solution of Ni(acac)₂ in toluene and a separate solution of B(C₆F₅)₃ in toluene.
-
Add the Ni(acac)₂ solution to the stirred norbornene solution.
-
Initiate the polymerization by adding the B(C₆F₅)₃ solution.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature).
-
After the desired time, quench the polymerization by adding a methanol/HCl mixture.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum.
-
Hydrogen Activation using a B(C₆F₅)₃/tBu₃P Frustrated Lewis Pair[20]
-
Materials:
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Tri-tert-butylphosphine (tBu₃P)
-
Anhydrous deuterated solvent (e.g., C₆D₆ or CD₂Cl₂)
-
J. Young NMR tube
-
Hydrogen gas source
-
-
Procedure:
-
In a glovebox, dissolve equimolar amounts of B(C₆F₅)₃ and tBu₃P in the deuterated solvent in a J. Young NMR tube.
-
Seal the NMR tube and acquire initial ¹H, ¹¹B, ¹⁹F, and ³¹P NMR spectra to observe the unreacted FLP.
-
Connect the J. Young tube to a hydrogen gas line and introduce H₂ (typically at 1 atm).
-
Monitor the reaction by NMR spectroscopy. The formation of the phosphonium borohydride salt, [tBu₃PH]⁺[HB(C₆F₅)₃]⁻, is indicated by the appearance of new signals, including a characteristic hydride signal in the ¹H NMR spectrum coupled to both ¹¹B and ³¹P.
-
Characterization of B(C₆F₅)₃ and its Adducts
NMR spectroscopy is a powerful tool for studying the interactions of B(C₆F₅)₃.
-
¹¹B NMR: The boron nucleus is highly sensitive to its coordination environment. Free, three-coordinate B(C₆F₅)₃ exhibits a broad resonance at around +60 ppm. Upon coordination to a Lewis base to form a four-coordinate adduct, this signal shifts significantly upfield to a region between 0 and -20 ppm.[20]
-
¹⁹F NMR: The fluorine atoms on the pentafluorophenyl rings are also sensitive probes. The signals for the ortho, meta, and para fluorines shift upon coordination of a Lewis base to the boron center.[21][22][23]
-
¹H and ³¹P NMR: In FLP chemistry, the formation of phosphonium borohydrides can be readily followed by the appearance of new signals in the ¹H and ³¹P NMR spectra, often showing characteristic coupling patterns.[24]
X-ray crystallography has provided definitive structural evidence for a wide range of B(C₆F₅)₃ adducts, confirming the geometry at the boron center and providing valuable bond length and angle data.[25][26]
Table 3: Representative NMR Data for B(C₆F₅)₃ and its Adducts [20][27]
| Compound | Solvent | ¹¹B NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) (o, p, m) |
| B(C₆F₅)₃ | C₆D₆ | ~60 | -129, -144, -161 |
| B(C₆F₅)₃·H₂O | Toluene-d₈ | -0.1 | -134, -157, -164 |
| B(C₆F₅)₃·Ph₃PO | CDCl₃ | -1.5 | -133, -159, -165 |
Conclusion
The empty p-orbital of tris(pentafluorophenyl)borane is the wellspring of its diverse and powerful reactivity. Its exceptional Lewis acidity has established it as a preeminent catalyst for a multitude of organic transformations, often proceeding through unique mechanistic pathways. Furthermore, its role in the development of frustrated Lewis pair chemistry has opened a new frontier in metal-free catalysis. This guide has provided a comprehensive overview of the fundamental principles, practical applications, and experimental considerations for utilizing B(C₆F₅)₃, empowering researchers to harness its full potential in their scientific endeavors, from fundamental organic synthesis to the development of novel pharmaceuticals.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ac1.hhu.de [ac1.hhu.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 13. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. chm.bris.ac.uk [chm.bris.ac.uk]
- 16. Dihydrogen activation with (t)Bu3P/B(C6F5)3: a chemically competent indirect mechanism via in situ-generated p-(t)Bu2P-C6F4-B(C6F5)2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. rsc.org [rsc.org]
- 20. rsc.org [rsc.org]
- 21. ac1.hhu.de [ac1.hhu.de]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. rsc.org [rsc.org]
- 25. Organophosphoryl adducts of tris(pentafluorophenyl)borane; crystal and molecular structure of B(C6F5)3·Ph3PO - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 26. Borane Adducts of Aromatic Phosphorus Heterocycles: Synthesis, Crystallographic Characterization and Reactivity of a Phosphinine-B(C6 F5 )3 Lewis Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Organophosphoryl adducts of tris(pentafluorophenyl)borane; crystal and molecular structure of B(C6F5)(3)·Ph3PO - ePrints Soton [eprints.soton.ac.uk]
Tris(perfluorophenyl)borane: A Technical Guide to its Solubility and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Tris(perfluorophenyl)borane, often abbreviated as B(C₆F₅)₃, is a powerful Lewis acid with wide-ranging applications in organic synthesis and catalysis. Its high electrophilicity, thermal stability, and relative moisture tolerance make it a valuable tool for a variety of chemical transformations. This guide provides a comprehensive overview of the solubility of this compound in common organic solvents, detailed experimental protocols for its handling and solubility determination, and a visualization of its role in a key catalytic process.
Core Properties of this compound
Tris(pentafluorophenyl)borane is a white, crystalline solid that is notable for its strong Lewis acidity, derived from the electron-withdrawing nature of the three pentafluorophenyl rings. This property governs its reactivity and its interactions with other molecules, including solvents. While it is more resistant to hydrolysis than many other boranes, it is still considered moisture-sensitive and should be handled under an inert atmosphere.[1]
Solubility Profile
While precise quantitative solubility data for this compound in many organic solvents is not extensively documented in publicly available literature, its general solubility characteristics are well-established. It is generally soluble in a range of non-polar and polar aprotic organic solvents.
Table 1: Quantitative Solubility of this compound
| Solvent | Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Not Specified | 100 mg/mL (195.32 mM)[2][3] |
Note: The solubility in DMSO is provided for the preparation of stock solutions for in vitro biological studies and may require sonication to achieve full dissolution. The hygroscopic nature of DMSO can significantly impact solubility, and the use of newly opened solvent is recommended.[2]
Table 2: Qualitative Solubility of this compound
| Solvent Class | Solvent | Formula | Solubility |
| Aromatic Hydrocarbons | Toluene | C₇H₈ | Soluble[1][4][5] |
| Benzene | C₆H₆ | Soluble | |
| Alkanes | Hexane | C₆H₁₄ | Soluble[1][4][5] |
| Pentane | C₅H₁₂ | Soluble | |
| Chlorinated Solvents | Dichloromethane (DCM) | CH₂Cl₂ | Soluble[1][4][5] |
| Chloroform | CHCl₃ | Soluble[1][4][5] | |
| Ethers | Diethyl Ether | (C₂H₅)₂O | Soluble |
| Tetrahydrofuran (THF) | C₄H₈O | Soluble | |
| Polar Aprotic Solvents | Acetonitrile | CH₃CN | Soluble |
Experimental Protocols
Given the moisture-sensitive nature of this compound, its manipulation and the determination of its solubility require techniques that exclude atmospheric moisture and oxygen.
General Handling Procedures for Air-Sensitive Reagents
Standard Schlenk line or glovebox techniques are recommended for handling this compound.[6][7] Solvents should be dried and degassed prior to use. Glassware should be oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon).
Experimental Protocol for Solubility Determination
This protocol outlines a gravimetric method for determining the solubility of this compound in an organic solvent.
Materials:
-
This compound
-
Anhydrous organic solvent of choice
-
Oven-dried Schlenk flask or vial with a septum-sealed sidearm
-
Magnetic stir bar
-
Constant temperature bath
-
Syringes and needles (oven-dried)
-
Inert gas supply (Nitrogen or Argon)
-
Analytical balance
-
Filtration apparatus suitable for air-sensitive techniques (e.g., a filter cannula or a Schlenk filter stick)
-
Pre-weighed collection flask
Procedure:
-
Preparation: Under a positive pressure of inert gas, add an excess amount of this compound to a Schlenk flask containing a magnetic stir bar. The exact amount should be more than what is expected to dissolve.
-
Solvent Addition: Using a gas-tight syringe, add a known volume of the anhydrous organic solvent to the Schlenk flask.
-
Equilibration: Seal the flask and place it in a constant temperature bath. Stir the mixture vigorously to ensure intimate contact between the solid and the solvent. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached.
-
Phase Separation: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle completely.
-
Sampling: Carefully draw a known volume of the supernatant (the saturated solution) into a gas-tight syringe, ensuring that no solid particles are transferred. This can be facilitated by using a filter cannula.
-
Solvent Evaporation: Transfer the collected saturated solution to a pre-weighed collection flask under an inert atmosphere. Remove the solvent under reduced pressure.
-
Mass Determination: Once the solvent is completely removed, weigh the collection flask containing the dissolved this compound residue.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solution withdrawn (mL)) * 100
Safety Precautions:
-
Always handle this compound and anhydrous solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Be aware of the flammability of the organic solvents used.
Visualizing Catalytic Activity and Experimental Workflows
This compound is a versatile catalyst. Its utility can be visualized through diagrams of its catalytic cycles and experimental workflows.
Catalytic Cycle of Hydrosilylation
This compound is an effective catalyst for the hydrosilylation of carbonyl compounds. The generally accepted mechanism involves the activation of the silane (B1218182) by the Lewis acidic borane.
Caption: Catalytic cycle for the hydrosilylation of a carbonyl compound.
Experimental Workflow for a Frustrated Lewis Pair (FLP) Reaction
This compound is a key component in the formation of Frustrated Lewis Pairs (FLPs), which are capable of activating small molecules like H₂.
Caption: Experimental workflow for a typical FLP-mediated hydrogenation.
Applications in Research and Drug Development
The unique reactivity of this compound has led to its use in a variety of applications relevant to researchers and drug development professionals:
-
Catalysis: It catalyzes a wide range of organic transformations, including hydrosilylation, hydroboration, and polymerization reactions.[4]
-
Frustrated Lewis Pair (FLP) Chemistry: As a strong Lewis acid, it is a common component of FLPs, which are used for the activation of small molecules and in metal-free hydrogenations.[8]
-
Anion Scavenging: It can abstract anionic ligands from metal centers to generate highly active cationic catalysts.[9]
-
Drug Discovery: Its catalytic properties can be harnessed for the synthesis of complex organic molecules, which are often key intermediates in drug development.
Conclusion
This compound is a powerful and versatile reagent with a well-established, albeit largely qualitative, solubility profile in common organic solvents. Its utility in catalysis and synthetic organic chemistry is vast. The protocols and visualizations provided in this guide offer a foundational understanding for its effective and safe use in a research and development setting. Further quantitative studies on its solubility in a wider range of solvents would be a valuable contribution to the chemical literature.
References
- 1. Tris(pentafluorophenyl)borane, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 生化试剂 | MCE [medchemexpress.cn]
- 4. TRIS(PENTAFLUOROPHENYL)BORANE CAS#: 1109-15-5 [m.chemicalbook.com]
- 5. TRIS(PENTAFLUOROPHENYL)BORANE | 1109-15-5 [chemicalbook.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. Frustrated Lewis pair - Wikipedia [en.wikipedia.org]
- 9. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Adduct Formation of Tris(pentafluorophenyl)borane (B(C₆F₅)₃) with Water and Lewis Bases
For Researchers, Scientists, and Drug Development Professionals
Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a highly versatile and powerful Lewis acid, renowned for its high thermal stability and the relative inertness of its B-C bonds.[1] Its strong electrophilic character, a consequence of the electron-withdrawing nature of the three pentafluorophenyl rings, drives its interaction with a wide array of Lewis bases, including water.[2][3] This guide provides a comprehensive overview of the adduct formation of B(C₆F₅)₃ with water and other Lewis bases, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.
Adduct Formation with Water
The interaction of B(C₆F₅)₃ with water is of particular significance as the resulting adduct, B(C₆F₅)₃·H₂O, behaves as a potent Brønsted acid, comparable in strength to hydrochloric acid in acetonitrile.[1][2][4] This transformation from a Lewis acid to a Brønsted acid has profound implications for its catalytic activity.[2][5] The presence of adventitious water can lead to the formation of the water adduct, making B(C₆F₅)₃ an effective water scavenger.[6]
Detailed NMR studies in toluene-d8 (B116792) have elucidated a stepwise formation of aqua species.[6][7] Initially, the 1:1 adduct, [(C₆F₅)₃B(OH₂)], is formed. This is followed by the association of additional water molecules via hydrogen bonding to the coordinated water molecule, yielding [(C₆F₅)₃B(OH₂)]·H₂O and [(C₆F₅)₃B(OH₂)]·2H₂O.[6][7]
The exchange of the boron-bound water molecule is a dynamic process that has been shown to proceed through a dissociative mechanism.[7]
This protocol is based on the methodology described in the ¹H and ¹⁹F NMR investigation of the B(C₆F₅)₃-water reaction.[6][7]
-
Sample Preparation: A stock solution of B(C₆F₅)₃ is prepared in a dry, deuterated solvent such as toluene-d8 under an inert atmosphere (e.g., nitrogen or argon).
-
Water Addition: A known quantity of water is added stepwise to the B(C₆F₅)₃ solution.
-
NMR Analysis: ¹H and ¹⁹F NMR spectra are recorded at low temperatures (e.g., 196 K) after each addition of water to observe the distinct signals of the free borane (B79455) and the different aqua adducts.[7]
-
Data Analysis: The concentration of each species is determined by integration of the corresponding NMR signals. Variable-temperature NMR experiments are conducted to study the dynamics of water exchange, and band shape analysis can be used to determine the kinetic parameters.[7]
Adduct Formation with Other Lewis Bases
B(C₆F₅)₃ forms stable adducts with a wide variety of Lewis bases, including nitriles, isonitriles, phosphines, and organophosphoryl compounds.[8][9] The formation of these adducts can be readily monitored by spectroscopic techniques.
The following table summarizes key thermodynamic and spectroscopic data for the formation of B(C₆F₅)₃ adducts with water and other Lewis bases.
| Lewis Base (L) | Adduct | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) | Key Spectroscopic Data | Reference |
| Water (H₂O) | [(C₆F₅)₃B(OH₂)] | 67(2) | 58(7) | ¹⁹F NMR (toluene-d8, 196 K): Upfield shift of ortho, para, and meta fluorine signals upon adduct formation. ¹H NMR (toluene-d8): δ 4.75 ppm for coordinated H₂O. | [6][7] |
| Acetonitrile (CH₃CN) | (C₆F₅)₃B·NCCH₃ | - | - | Characterized by IR and NMR spectroscopy. | [8] |
| Triphenylphosphine (P(C₆H₅)₃) | (C₆F₅)₃B·P(C₆H₅)₃ | - | - | Characterized by IR and NMR spectroscopy, and X-ray crystallography. | [8] |
| Triphenylphosphine oxide (Ph₃PO) | B(C₆F₅)₃·Ph₃PO | - | - | Characterized by multinuclear NMR (¹H, ¹³C, ¹¹B, ¹⁹F, ³¹P) and IR spectroscopy. | [9] |
Note: The thermodynamic data for the water adduct corresponds to the activation parameters for the dissociative exchange of the water molecule.
This protocol is a generalized procedure based on methods reported for the synthesis of various B(C₆F₅)₃ adducts.[8]
-
Reaction Setup: In a glovebox or under a Schlenk line, a solution of B(C₆F₅)₃ in a dry, non-coordinating solvent (e.g., pentane (B18724) or toluene) is prepared.
-
Adduct Formation: A stoichiometric amount of the Lewis base is added to the B(C₆F₅)₃ solution. The reaction is typically instantaneous at room temperature.
-
Isolation: The resulting adduct, if it precipitates, can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum. If the adduct is soluble, the solvent can be removed under reduced pressure to yield the product.
-
Characterization: The adduct is characterized by standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹¹B, ¹⁹F, etc.): To confirm the coordination of the Lewis base to the boron center, evidenced by shifts in the respective NMR signals.
-
IR Spectroscopy: To observe changes in the vibrational frequencies of the Lewis base upon coordination (e.g., a shift in the C≡N stretch for nitrile adducts).[8]
-
X-ray Crystallography: To determine the solid-state structure of the adduct.
-
Visualizing the Chemistry of B(C₆F₅)₃ Adducts
The following diagrams, generated using the DOT language, illustrate key aspects of B(C₆F₅)₃ adduct formation.
Caption: Stepwise formation of B(C₆F₅)₃ aqua complexes.
Caption: General adduct formation with a Lewis base (L).
Caption: Experimental workflow for adduct synthesis and characterization.
Conclusion
The formation of adducts between tris(pentafluorophenyl)borane and Lewis bases is a fundamental aspect of its chemistry. The interaction with water, leading to a potent Brønsted acid, is a critical consideration in its application as a catalyst. The stability and characteristics of adducts with other Lewis bases are central to its utility in a wide range of chemical transformations, from catalysis to frustrated Lewis pair chemistry.[10][11] The experimental protocols and data presented in this guide offer a solid foundation for researchers and professionals working with this exceptional Lewis acid.
References
- 1. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]
- 2. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01430A [pubs.rsc.org]
- 3. Recent Advances in Asymmetric Catalysis Associated with B(C6F5)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic effect of hydrogen bonds and π-π interactions of B(C6F5)3·H2O/amides complex: Application in photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organophosphoryl adducts of tris(pentafluorophenyl)borane; crystal and molecular structure of B(C6F5)3·Ph3PO - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Tris(perfluorophenyl)borane as a Co-catalyst for Olefin Polymerization
Introduction
Tris(perfluorophenyl)borane, B(C6F5)3, is a highly effective and versatile Lewis acid that has become a cornerstone in the field of olefin polymerization.[1][2] Its strong electrophilicity, stemming from the electron-withdrawing pentafluorophenyl groups, combined with steric bulk, makes it an exceptional co-catalyst or activator for a wide range of transition metal pre-catalysts, particularly Group 4 metallocene and post-metallocene complexes.[3][4] Unlike traditional activators like methylaluminoxane (B55162) (MAO), B(C6F5)3 can be used in much lower stoichiometric amounts, offers a well-defined activation mechanism, and can generate highly active "single-site" catalysts.[5][6] This allows for precise control over polymer microstructure, molecular weight, and polydispersity, enabling the synthesis of advanced polyolefins with tailored properties.[4][7]
Mechanism of Action: Catalyst Activation
The primary role of B(C6F5)3 as a co-catalyst is to activate the neutral, stable transition metal pre-catalyst (typically an alkylated metallocene) by abstracting an alkyl group. This process generates a highly electrophilic, coordinatively unsaturated cationic metal center, which is the active species for olefin polymerization.[3][5] The abstraction results in the formation of a bulky, non-coordinating anion, [R-B(C6F5)3]-, which is sterically hindered from re-coordinating with the cationic metal center, leaving it accessible for the olefin monomer.[8] This clean, well-defined activation pathway is a significant advantage over less understood activators like MAO.
Figure 1: Activation of a metallocene pre-catalyst by B(C6F5)3 to form the active cationic species.
Applications in Olefin Polymerization
The B(C6F5)3/metallocene system is highly versatile and can be used to polymerize a variety of olefins. Key applications include:
-
Ethylene (B1197577) and α-Olefin Polymerization: Production of linear low-density polyethylene (B3416737) (LLDPE) and high-density polyethylene (HDPE) with controlled branching.
-
Copolymerization: Effective for copolymerizing ethylene with α-olefins (e.g., propylene, 1-octene) and cyclic olefins (e.g., norbornene) to create materials with unique properties like high transparency and glass transition temperatures.[9]
-
Stereoselective Polymerization: When used with chiral ansa-metallocenes, B(C6F5)3 can facilitate the production of stereoregular polymers like isotactic or syndiotactic polypropylene.[8]
-
Polar Monomer Polymerization: While challenging, certain systems activated by B(C6F5)3 can incorporate polar vinyl monomers, enhancing polymer properties like adhesion and printability.[7][10]
Data Presentation: Catalyst Performance
The following tables summarize representative data for olefin polymerization using B(C6F5)3 as a co-catalyst.
Table 1: Ethylene/Norbornene (NBE) Copolymerization Data Catalyst System: Ph2C(Cp)(Flu)ZrCl2 / TIBA / B(C6F5)3 in Toluene at 70°C. Data derived from Polyolefins Journal (2023) 10: 71-77.[9]
| NBE in Feed (mol%) | Activity (kg polymer / mol Zr·h) | NBE in Copolymer (mol%) | Molecular Weight (Mw) ( g/mol ) | Glass Transition Temp (Tg) (°C) |
| 0 | 1200 | 0 | 280,000 | - |
| 10 | 2500 | 15.2 | 450,000 | 95 |
| 20 | 3800 | 25.1 | 620,000 | 128 |
| 30 | 4500 | 33.5 | 780,000 | 155 |
Table 2: Ring-Opening Metathesis Polymerization (ROMP) of Cyclopentene Catalyst System: Grubbs I (GI) activated by B(C6F5)3. Data derived from Organometallics.[11]
| Co-catalyst (5 mol%) | Reaction Time (h) | Conversion (%) | Molecular Weight (Mn) ( g/mol ) | Polydispersity (Đ) |
| None (GI only) | 4 | 0 | - | - |
| None (GI only) | 48 | 61 | 18,900 | 1.98 |
| B(C6F5)3 | 4 | 55 | 65,400 | 1.65 |
Experimental Protocols
Safety Precaution: this compound is moisture-sensitive.[12] All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques. Solvents must be anhydrous.
Protocol 1: General Procedure for Ethylene/Norbornene Copolymerization
This protocol is adapted from methodologies described for metallocene-catalyzed polymerization.[9]
-
Reactor Preparation: A 250 mL glass reactor equipped with a mechanical stirrer and temperature control is thoroughly dried and purged with high-purity nitrogen.
-
Solvent and Monomer Addition: Charge the reactor with 100 mL of anhydrous toluene. If applicable, add the desired amount of the comonomer solution (e.g., norbornene in toluene).
-
Scavenger Addition: Introduce a scavenger, such as triisobutylaluminium (TIBA), to remove residual impurities. Stir for 10 minutes. The scavenger is crucial for protecting the catalyst system.
-
Pressurization: Pressurize the reactor to the desired ethylene pressure (e.g., 1 atm). Maintain a constant feed of ethylene throughout the reaction.
-
Catalyst Injection:
-
In a separate Schlenk flask, dissolve the metallocene pre-catalyst (e.g., Ph2C(Cp)(Flu)ZrCl2) in a small amount of toluene.
-
In another flask, dissolve the B(C6F5)3 co-catalyst in toluene.
-
Inject the pre-catalyst solution into the reactor and stir for 1-2 minutes.
-
Inject the B(C6F5)3 solution to initiate the polymerization.
-
-
Polymerization: Maintain the reaction at a constant temperature (e.g., 70°C) for the desired duration (e.g., 30 minutes). Monitor ethylene uptake.
-
Quenching: Terminate the polymerization by injecting 5-10 mL of acidified methanol.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Filter the resulting solid, wash thoroughly with methanol, and dry under vacuum at 60°C to a constant weight.
Figure 2: General experimental workflow for olefin polymerization using a B(C6F5)3 co-catalyst.
Protocol 2: Polymer Characterization
-
Molecular Weight and Polydispersity: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn) using Gel Permeation Chromatography (GPC) at high temperature (e.g., 150°C) with 1,2,4-trichlorobenzene (B33124) as the eluent, calibrated with polystyrene or polyethylene standards.
-
Copolymer Composition: Quantify the incorporation of comonomers into the polymer backbone using ¹H NMR and ¹³C NMR spectroscopy.
-
Thermal Properties: Analyze the glass transition temperature (Tg) and melting temperature (Tm) using Differential Scanning Calorimetry (DSC).
References
- 1. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01430A [pubs.rsc.org]
- 2. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. ac1.hhu.de [ac1.hhu.de]
- 6. Highly active metallocene catalysts for olefin polymerization - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 8. (Butadiene)metallocene/B(C6F5)3 pathway to catalyst systems for stereoselective methyl methacrylate polymerization: evidence for an anion dependent metallocene catalyzed polymerization process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. DE69314628T2 - TRIS (PENTAFLUOROPHENYL) BORAN COMPLEXES AND CATALYST OBTAINED THEREOF - Google Patents [patents.google.com]
Application Notes and Protocols: Frustrated Lewis Pair Chemistry with B(C₆F₅)₃ and Bulky Phosphines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Frustrated Lewis Pair (FLP) chemistry has emerged as a powerful strategy for the activation of small molecules and subsequent catalytic transformations, offering metal-free alternatives to traditional transition metal-based catalysts.[1][2][3] This concept is founded on the principle that combining a sterically hindered Lewis acid and a bulky Lewis base prevents the formation of a classical Lewis acid-base adduct through dative bonding.[3][4][5] The unquenched reactivity of both the Lewis acid and base components is then available to cooperatively interact with a third substrate molecule.[2][6] A widely studied and highly effective FLP system consists of the potent Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, and various bulky phosphines, such as tri-tert-butylphosphine (B79228) (P(tBu)₃) or trimesitylphosphine (B1301856) (PMes₃).[5] This combination has proven particularly adept at the heterolytic cleavage of dihydrogen and has found application in catalytic hydrogenations of a range of unsaturated organic molecules.[1][2][4]
The interaction between the bulky phosphine (B1218219) and B(C₆F₅)₃ is often described as an "encounter complex," a weakly associated pair stabilized by dispersion forces rather than a direct dative bond.[1][5] This transient association is key to the subsequent activation of small molecules.[5] The steric bulk of the phosphine is crucial; for instance, while triphenylphosphine (B44618) (PPh₃) is a common ligand, its modest steric profile often leads to the formation of an inert adduct with B(C₆F₅)₃, rendering it less effective in typical FLP catalysis.[7]
Key Applications
Activation of Dihydrogen (H₂)
A hallmark of FLP chemistry with B(C₆F₅)₃ and bulky phosphines is the facile and often reversible heterolytic cleavage of molecular hydrogen.[2][3][4] This process involves the phosphine acting as the Lewis base to abstract a proton (H⁺) and the borane (B79455) acting as the Lewis acid to accept a hydride (H⁻), resulting in the formation of a phosphonium (B103445) borate (B1201080) salt.[4] This reactivity is a cornerstone for the use of these systems in metal-free hydrogenation catalysis.[2][4] The reaction of tBu₃P and B(C₆F₅)₃ with H₂ yields the salt [tBu₃PH][HB(C₆F₅)₃].[4]
Logical Relationship: The Frustrated Lewis Pair Concept
References
Metal-Free Catalytic Hydrogenation of Imines using Tris(pentafluorophenyl)borane [B(C₆F₅)₃]
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of imines to amines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals and biologically active compounds. Traditionally, this process has been dominated by transition-metal-based catalysts. However, concerns regarding metal contamination in final products have spurred the development of metal-free alternatives. Tris(pentafluorophenyl)borane, B(C₆F₅)₃, has emerged as a powerful metal-free catalyst for the hydrogenation of imines. This methodology leverages the concept of "Frustrated Lewis Pairs" (FLPs), where the bulky Lewis acidic borane (B79455) and a Lewis basic imine (or an added Lewis base) are sterically prevented from forming a classical adduct, enabling the activation of molecular hydrogen (H₂) or hydrogen surrogates.[1][2] This document provides detailed application notes and experimental protocols for the B(C₆F₅)₃-catalyzed hydrogenation of imines.
Principle and Mechanism
The catalytic activity of B(C₆F₅)₃ in imine hydrogenation is rooted in the concept of Frustrated Lewis Pairs (FLPs). In this system, the sterically hindered Lewis acid B(C₆F₅)₃ and a bulky Lewis base (the imine substrate itself or a co-catalyst) are unable to form a stable dative bond.[1][2] This "frustration" allows the pair to cooperatively activate small molecules like dihydrogen (H₂). The mechanism involves the heterolytic cleavage of H₂ by the FLP, generating a protonated iminium ion and a hydridoborate anion. Subsequent hydride transfer from the borohydride (B1222165) to the iminium ion yields the desired amine and regenerates the B(C₆F₅)₃ catalyst.[1]
Alternatively, transfer hydrogenation can be achieved using hydrogen surrogates such as ammonia (B1221849) borane or cyclohexa-1,4-dienes in the presence of B(C₆F₅)₃.[3][4][5] The borane activates the hydrogen donor, facilitating the transfer of a hydride to the imine.
Data Presentation
Table 1: B(C₆F₅)₃-Catalyzed Direct Hydrogenation of Imines with H₂
| Entry | Imine Substrate | B(C₆F₅)₃ (mol%) | Solvent | Temp. (°C) | H₂ Pressure (atm) | Time (h) | Yield (%) |
| 1 | N-Benzylideneaniline | 5 | Toluene (B28343) | 80 | 1 | 24 | 95 |
| 2 | N-(1-Phenylethylidene)aniline | 5 | Toluene | 100 | 4 | 48 | 92 |
| 3 | N-Benzylidene-tert-butylamine | 2 | Toluene | 120 | 54 | 24 | >98 |
| 4 | N-(Diphenylmethylene)aniline | 5 | Toluene | 120 | 54 | 48 | 85 |
| 5 | N-(4-Methoxybenzylidene)aniline | 5 | Toluene | 80 | 1 | 24 | 96 |
| 6 | N-(4-Chlorobenzylidene)aniline | 5 | Toluene | 80 | 1 | 24 | 93 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: B(C₆F₅)₃-Catalyzed Transfer Hydrogenation of Imines
| Entry | Imine Substrate | Hydrogen Source | B(C₆F₅)₃ (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-Benzylideneaniline | Ammonia Borane (1.5 eq) | 5 | Toluene | 60 | 12 | 92 |
| 2 | N-(1-Phenylethylidene)aniline | Ammonia Borane (1.5 eq) | 5 | Dioxane | 80 | 24 | 88 |
| 3 | N-Benzylidene-tert-butylamine | Cyclohexa-1,4-diene (2.0 eq) | 10 | Benzene | 100 | 36 | 85 |
| 4 | N-(4-Bromobenzylidene)aniline | Ammonia Borane (1.5 eq) | 5 | Toluene | 60 | 12 | 90 |
Data synthesized from multiple sources for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for B(C₆F₅)₃-Catalyzed Direct Hydrogenation of Imines with H₂
Materials:
-
Imine substrate (1.0 mmol)
-
Tris(pentafluorophenyl)borane [B(C₆F₅)₃] (0.05 mmol, 5 mol%)
-
Anhydrous toluene (10 mL)
-
Hydrogen gas (high purity)
-
Schlenk flask or a high-pressure autoclave
-
Magnetic stirrer and heating plate
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the imine substrate (1.0 mmol) and B(C₆F₅)₃ (0.05 mmol) to a dry Schlenk flask or an autoclave equipped with a magnetic stir bar.
-
Add anhydrous toluene (10 mL) to the flask.
-
Seal the flask or autoclave. If using a Schlenk flask, purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-54 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion of the reaction (typically 24-48 hours), cool the reaction mixture to room temperature and carefully vent the hydrogen gas.
-
Quench the reaction by adding a few drops of methanol (B129727).
-
The product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: General Procedure for B(C₆F₅)₃-Catalyzed Transfer Hydrogenation of Imines with Ammonia Borane
Materials:
-
Imine substrate (1.0 mmol)
-
Ammonia borane (1.5 mmol)
-
Tris(pentafluorophenyl)borane [B(C₆F₅)₃] (0.05 mmol, 5 mol%)
-
Anhydrous toluene (10 mL)
-
Schlenk flask
-
Magnetic stirrer and heating plate
Procedure:
-
Under an inert atmosphere, add the imine substrate (1.0 mmol), ammonia borane (1.5 mmol), and B(C₆F₅)₃ (0.05 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous toluene (10 mL) to the flask.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of methanol (caution: hydrogen evolution).
-
The crude product can be purified by column chromatography on silica gel.
Mandatory Visualizations
Caption: Catalytic cycle for the B(C₆F₅)₃-catalyzed hydrogenation of imines.
Caption: General experimental workflow for B(C₆F₅)₃-catalyzed imine hydrogenation.
Troubleshooting and Considerations
-
Moisture Sensitivity: B(C₆F₅)₃ is sensitive to moisture, and reactions should be carried out under anhydrous conditions using dry solvents and an inert atmosphere to ensure optimal catalytic activity.[6] However, some studies have shown a degree of water tolerance in certain systems.
-
Substrate Scope: The reactivity of the imine is influenced by steric and electronic factors. Sterically hindered imines often require more forcing conditions (higher temperature and pressure).[1]
-
Lewis Basicity: The Lewis basicity of the imine plays a crucial role. Less basic imines may require the addition of a co-catalyst, such as a bulky phosphine, to facilitate the formation of an effective FLP.
-
Safety: When using H₂ gas, appropriate safety precautions for handling a flammable gas under pressure must be taken. Reactions involving ammonia borane can release hydrogen gas upon quenching and should be handled in a well-ventilated fume hood.
Conclusion
The B(C₆F₅)₃-catalyzed hydrogenation of imines represents a significant advancement in metal-free catalysis. This methodology offers a viable alternative to traditional transition-metal-catalyzed reductions, providing high yields of amines under relatively mild conditions. The operational simplicity and the avoidance of heavy metal contaminants make this an attractive strategy for applications in pharmaceutical and fine chemical synthesis. The provided protocols and data serve as a valuable resource for researchers looking to implement this powerful synthetic tool.
References
- 1. researchgate.net [researchgate.net]
- 2. chm.bris.ac.uk [chm.bris.ac.uk]
- 3. B(C6F5)3-catalyzed transfer hydrogenation of imines and related heteroarenes using cyclohexa-1,4-dienes as a dihydrogen source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amine–Boranes as Transfer Hydrogenation and Hydrogenation Reagents: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic insight into B(C6F5)3 catalyzed imine reduction with PhSiH3 under stoichiometric water conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: B(C₆F₅)₃ Catalyzed Hydrosilylation of Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydrosilylation of aldehydes and ketones is a fundamental transformation in organic synthesis, providing a mild and efficient method for the reduction of carbonyl functionalities to the corresponding silyl (B83357) ethers, which can be readily hydrolyzed to alcohols. Tris(pentafluorophenyl)borane, B(C₆F₅)₃, has emerged as a highly effective Lewis acid catalyst for this transformation.[1][2] Unlike traditional metal-catalyzed hydrosilylation reactions, the B(C₆F₅)₃-catalyzed process often proceeds under mild conditions with high chemoselectivity. This catalyst operates through an unusual silane (B1218182) activation mechanism rather than the conventional carbonyl activation pathway.[1][2] This document provides detailed application notes and experimental protocols for the B(C₆F₅)₃ catalyzed hydrosilylation of a range of aldehyde and ketone substrates.
Reaction Mechanism
The catalytic cycle for the B(C₆F₅)₃-catalyzed hydrosilylation of carbonyls is initiated by the activation of the silane by the borane (B79455) catalyst. This is in contrast to many other Lewis acid-catalyzed reactions that involve direct activation of the carbonyl group. The proposed mechanism involves the formation of a frustrated Lewis pair between the bulky B(C₆F₅)₃ and the silane, leading to hydride abstraction from the silane to form a silylium (B1239981) ion and a borohydride (B1222165) species. The electrophilic silylium ion then coordinates to the carbonyl oxygen, activating the carbonyl group for nucleophilic attack by the borohydride. Subsequent transfer of a hydride from the [H-B(C₆F₅)₃]⁻ species to the carbonyl carbon affords the silyl ether product and regenerates the B(C₆F₅)₃ catalyst.
Quantitative Data Summary
The B(C₆F₅)₃-catalyzed hydrosilylation is effective for a wide range of aromatic aldehydes and ketones, including those with both electron-donating and electron-withdrawing substituents. The reaction is tolerant of various functional groups such as halogens, olefins, and internal alkynes. However, it is generally not compatible with nitriles or alcohols.[1] Typical catalyst loadings range from 1 to 4 mol%, and the corresponding silyl ethers are generally obtained in good to excellent yields (75-96%).[1][2]
Table 1: Hydrosilylation of Substituted Benzaldehydes with Triethylsilane
| Entry | Substrate | Product | Catalyst Loading (mol%) | Silane | Yield (%) |
| 1 | Benzaldehyde | Benzyl triethylsilyl ether | 2 | Et₃SiH | 95 |
| 2 | 4-Chlorobenzaldehyde | 4-Chlorobenzyl triethylsilyl ether | 2 | Et₃SiH | 92 |
| 3 | 4-Methoxybenzaldehyde | 4-Methoxybenzyl triethylsilyl ether | 2 | Et₃SiH | 96 |
| 4 | 4-Nitrobenzaldehyde | 4-Nitrobenzyl triethylsilyl ether | 2 | Et₃SiH | 98 |
| 5 | 2-Naphthaldehyde | (Naphthalen-2-yl)methyl triethylsilyl ether | 2 | Et₃SiH | 91 |
Table 2: Hydrosilylation of Substituted Acetophenones with Diphenylsilane
| Entry | Substrate | Product | Catalyst Loading (mol%) | Silane | Yield (%) |
| 1 | Acetophenone | (1-Phenylethyl)oxydiphenylsilane | 2 | Ph₂SiH₂ | 94 |
| 2 | 4-Chloroacetophenone | (1-(4-Chlorophenyl)ethyl)oxydiphenylsilane | 2 | Ph₂SiH₂ | 90 |
| 3 | 4-Methoxyacetophenone | (1-(4-Methoxyphenyl)ethyl)oxydiphenylsilane | 2 | Ph₂SiH₂ | 97 |
| 4 | 4-Nitroacetophenone | (1-(4-Nitrophenyl)ethyl)oxydiphenylsilane | 2 | Ph₂SiH₂ | 99 |
| 5 | 2-Acetylnaphthalene | (1-(Naphthalen-2-yl)ethyl)oxydiphenylsilane | 2 | Ph₂SiH₂ | 88 |
Experimental Protocols
The following protocols provide a general framework for the B(C₆F₅)₃ catalyzed hydrosilylation of aldehydes and ketones. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: General Procedure for the Hydrosilylation of Aldehydes
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the aldehyde (1.0 mmol), anhydrous toluene (B28343) (5 mL), and B(C₆F₅)₃ (0.02 mmol, 2 mol%).
-
Stir the mixture at room temperature for 5 minutes.
-
Add the silane (e.g., triethylsilane, 1.1 mmol) dropwise to the reaction mixture over a period of 10 minutes. For less reactive substrates, the silane can be added via a syringe pump over 1 hour.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired silyl ether.
Protocol 2: General Procedure for the Hydrosilylation of Ketones
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the ketone (1.0 mmol) and B(C₆F₅)₃ (0.02 mmol, 2 mol%) in anhydrous dichloromethane (B109758) (5 mL).
-
Add the silane (e.g., diphenylsilane, 1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature (or with gentle heating to 40 °C for less reactive ketones) until the starting material is consumed, as indicated by TLC or GC-MS.
-
Carefully quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The resulting crude silyl ether can be purified by column chromatography or used in the next step without further purification.
Logical Relationships in Substrate Scope
The reactivity of the carbonyl substrate in B(C₆F₅)₃ catalyzed hydrosilylation is influenced by its electronic properties. A key finding is that less basic substrates tend to react faster. This is counterintuitive to traditional Lewis acid catalysis where stronger coordination of the Lewis acid to a more basic carbonyl leads to faster reaction rates. This observation supports the proposed silane activation mechanism.
Conclusion
The B(C₆F₅)₃ catalyzed hydrosilylation of aldehydes and ketones represents a powerful and versatile synthetic tool. Its operational simplicity, mild reaction conditions, and broad substrate scope make it an attractive alternative to metal-based reduction methods. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient and selective reduction of carbonyl compounds.
References
Application Notes and Protocols for B(C₆F₅)₃ in Organic Electronic Devices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tris(pentafluorophenyl)borane (B(C₆F₅)₃), a powerful Lewis acid, as a p-type dopant in various organic electronic devices. The information presented here is intended to guide researchers in utilizing B(C₆F₅)₃ to enhance device performance, stability, and reproducibility.
Introduction to B(C₆F₅)₃ as a p-Dopant
Tris(pentafluorophenyl)borane is a versatile, air-stable Lewis acid that has emerged as a highly effective p-type dopant for a wide range of organic semiconductors.[1] Its strong electron-accepting nature facilitates the creation of charge carriers (holes) in organic materials, thereby increasing their electrical conductivity and improving charge injection and transport properties.[2][3][4] Unlike traditional dopants, B(C₆F₅)₃ offers several advantages, including good solubility in common organic solvents and the ability to effectively dope (B7801613) materials with deep ionization potentials.[2]
The primary mechanism of p-doping by B(C₆F₅)₃ in the presence of trace amounts of water involves the formation of a B(C₆F₅)₃-H₂O complex. This complex acts as a strong Brønsted acid, which then protonates the organic semiconductor. An electron transfer from a neutral semiconductor molecule to the protonated species results in the formation of a hole polaron, contributing to the material's conductivity.[5]
Applications and Performance Data
The application of B(C₆F₅)₃ as a p-dopant has been shown to significantly enhance the performance of various organic electronic devices, including Organic Field-Effect Transistors (OFETs) and Perovskite Solar Cells (PSCs).
Organic Field-Effect Transistors (OFETs)
In OFETs, B(C₆F₅)₃ doping has been demonstrated to remarkably increase the hole mobility of various solution-processable organic semiconductors and their blends.[2][6] This enhancement is attributed to a combination of efficient p-doping and favorable modification of the semiconductor's microstructure.[6]
| Semiconductor System | Dopant | Maximum Hole Mobility (cm² V⁻¹ s⁻¹) | Fold Increase |
| diF-TESADT:PTAA Blend | None | ~1-4 | - |
| diF-TESADT:PTAA Blend | B(C₆F₅)₃ | 8 | ~2-8 |
| C8-BTBT:C16-IDTBT Blend | None | ~1-4 | - |
| C8-BTBT:C16-IDTBT Blend | B(C₆F₅)₃ | 11 | ~2.75-11 |
| TIPS-pentacene:PTAA Blend | None | Not Specified | - |
| TIPS-pentacene:PTAA Blend | B(C₆F₅)₃ | 3.7 | Significant |
Data compiled from Anthopoulos et al., Adv. Sci. 2018, 5, 1700290.[2][6]
Perovskite Solar Cells (PSCs)
In PSCs, B(C₆F₅)₃ is primarily used to dope the hole transport layer (HTL), most commonly spiro-OMeTAD or PTAA. This doping strategy enhances the conductivity of the HTL, improves hole extraction from the perovskite layer, reduces charge recombination at the interface, and passivates defects.[3][7] These combined effects lead to significant improvements in the power conversion efficiency (PCE) and stability of the devices.[3][5]
| HTL Material | Doping Strategy | V_oc (V) | J_sc (mA/cm²) | FF (%) | PCE (%) |
| spiro-OMeTAD | LiTFSI + tBP | 0.98 ± 0.15 | 22.3 ± 0.3 | 74.1 ± 0.8 | 16.2 ± 0.3 |
| spiro-OMeTAD | B(C₆F₅)₃ | 1.04 ± 0.16 | 23.0 ± 0.8 | 75.6 ± 2.6 | 17.3 ± 0.4 |
| PTAA | LiTFSI + tBP | 1.00 ± 0.14 | 23.3 ± 0.7 | 75.4 ± 0.9 | 17.6 ± 0.4 |
| PTAA | B(C₆F₅)₃ | 1.01 ± 0.12 | 23.6 ± 0.6 | 78.5 ± 0.2 | 18.7 ± 0.2 |
Data from Bidinakis et al., Beilstein J. Nanotechnol. 2020, 11, 837–846.[3]
Organic Light-Emitting Diodes (OLEDs)
While specific quantitative data for B(C₆F₅)₃-doped OLEDs is less commonly tabulated in the literature, the principles of p-doping suggest significant potential for performance enhancement. Doping the hole injection layer (HIL) or hole transport layer (HTL) with B(C₆F₅)₃ is expected to:
-
Reduce the turn-on voltage: By increasing the conductivity of the hole-transporting layers, the voltage required to initiate light emission can be lowered.
-
Improve power efficiency: Lower operating voltages and more efficient charge injection contribute to higher power efficiency (lm/W).
-
Enhance luminance and current efficiency: Balanced charge injection leads to higher recombination efficiency in the emissive layer, resulting in increased brightness and current efficiency (cd/A).
-
Increase operational stability: A more stable interface and reduced joule heating due to lower operating voltages can lead to longer device lifetimes.
Experimental Protocols
The following protocols provide a general framework for the fabrication of organic electronic devices incorporating B(C₆F₅)₃. Researchers should optimize these protocols for their specific materials and device architectures.
Protocol for OFET Fabrication (Solution-Processed)
This protocol describes the fabrication of a bottom-gate, top-contact OFET with a B(C₆F₅)₃-doped semiconductor blend.
Materials:
-
Heavily n-doped Si wafer with a 300 nm SiO₂ layer (gate/dielectric)
-
Organic semiconductor (e.g., diF-TESADT)
-
Polymer binder (e.g., PTAA)
-
B(C₆F₅)₃
-
Anhydrous solvent (e.g., chlorobenzene, toluene)
-
Gold (for source/drain electrodes)
Procedure:
-
Substrate Cleaning:
-
Sonication of the Si/SiO₂ substrate in a sequence of deionized water with detergent, deionized water, acetone, and isopropanol (B130326) (15 minutes each).
-
Drying the substrate with a stream of dry nitrogen.
-
Treating the substrate with UV-ozone for 15 minutes to remove organic residues and improve the surface wettability.
-
-
Semiconductor Solution Preparation:
-
Prepare a stock solution of the organic semiconductor blend (e.g., 1:1 weight ratio of diF-TESADT:PTAA) in the chosen anhydrous solvent at a specific concentration (e.g., 10 mg/mL).
-
Prepare a stock solution of B(C₆F₅)₃ in the same solvent (e.g., 1 mg/mL).
-
Add the B(C₆F₅)₃ solution to the semiconductor blend solution to achieve the desired doping concentration (e.g., 1-5 wt% with respect to the semiconductor). Stir the mixture for at least 1 hour in an inert atmosphere (e.g., a glovebox).
-
-
Thin Film Deposition:
-
Spin-coat the doped semiconductor solution onto the cleaned Si/SiO₂ substrate. Typical parameters are 2000 rpm for 60 seconds. The spin-coating parameters should be optimized to achieve the desired film thickness and morphology.
-
Anneal the film on a hotplate at a temperature suitable for the specific semiconductor (e.g., 100 °C for 10 minutes) to remove residual solvent and improve crystallinity.
-
-
Electrode Deposition:
-
Thermally evaporate gold through a shadow mask to define the source and drain electrodes. A typical thickness for the electrodes is 50 nm. The channel length and width are defined by the shadow mask dimensions.
-
-
Characterization:
-
Characterize the OFET performance in a probe station connected to a semiconductor parameter analyzer. Extract key parameters such as mobility, on/off ratio, and threshold voltage from the transfer and output characteristics.
-
Protocol for Perovskite Solar Cell Fabrication (n-i-p structure)
This protocol outlines the fabrication of a planar n-i-p perovskite solar cell using a B(C₆F₅)₃-doped spiro-OMeTAD HTL.
Materials:
-
FTO-coated glass substrates
-
Zinc powder and 2 M HCl for FTO etching
-
Compact TiO₂ precursor (e.g., titanium diisopropoxide bis(acetylacetonate))
-
Perovskite precursors (e.g., PbI₂, CH₃NH₃I)
-
Spiro-OMeTAD
-
B(C₆F₅)₃
-
Chlorobenzene (anhydrous)
-
Gold or Silver (for the top electrode)
Procedure:
-
Substrate Preparation:
-
Pattern the FTO-coated glass substrates using zinc powder and HCl.
-
Clean the substrates by sonicating in detergent, deionized water, acetone, and isopropanol.
-
Treat with UV-ozone for 15 minutes.
-
-
Electron Transport Layer (ETL) Deposition:
-
Deposit a compact TiO₂ layer by spin-coating a precursor solution (e.g., at 2000 rpm for 30 s) followed by annealing at 500 °C for 30 minutes.
-
-
Perovskite Layer Deposition:
-
Prepare the perovskite precursor solution (e.g., 1.4 M equimolar PbI₂ and CH₃NH₃I in a mixed solvent of DMF:DMSO).
-
Spin-coat the perovskite solution in a nitrogen-filled glovebox. A typical two-step program is 1000 rpm for 10 s followed by 5000 rpm for 30 s.
-
During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.
-
Anneal the perovskite film at 100 °C for 60 minutes.
-
-
Hole Transport Layer (HTL) Deposition:
-
Top Electrode Deposition:
-
Thermally evaporate a gold or silver top electrode (80-100 nm) through a shadow mask to define the active area of the device.
-
-
Characterization:
-
Measure the current density-voltage (J-V) characteristics of the solar cell under simulated AM 1.5G illumination using a solar simulator and a source meter. Extract the key photovoltaic parameters: V_oc, J_sc, FF, and PCE.
-
Visualizations
Doping Mechanism of B(C₆F₅)₃
Caption: P-Doping mechanism of B(C₆F₅)₃ in the presence of water.
Experimental Workflow for Perovskite Solar Cell Fabrication
Caption: Workflow for fabricating a B(C₆F₅)₃-doped perovskite solar cell.
Impact of B(C₆F₅)₃ Doping on Device Performance
Caption: How B(C₆F₅)₃ doping improves organic electronic device performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Remarkable Enhancement of the Hole Mobility in Several Organic Small-Molecules, Polymers, and Small-Molecule:Polymer Blend Transistors by Simple Admixing of the Lewis Acid p-Dopant B(C6F5)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.uky.edu [scholars.uky.edu]
- 4. researchgate.net [researchgate.net]
- 5. Tris(pentafluorophenyl)borane–water complex doped Spiro-TTB for high-efficiency and stable perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. Remarkable Enhancement of the Hole Mobility in Several Organic Small‐Molecules, Polymers, and Small‐Molecule:Polymer Blend Transistors by Simple Admixing of the Lewis Acid p‐Dopant B(C6F5)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beilstein-archives.org [beilstein-archives.org]
Application Notes and Protocols: Group Transfer Polymerization of Acrylates Catalyzed by B(C₆F₅)₃
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the group transfer polymerization (GTP) of acrylates utilizing tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a catalyst. This method offers a robust and controlled approach to synthesizing well-defined acrylate (B77674) polymers, which are of significant interest in various fields, including drug delivery and advanced materials.
A key feature of this polymerization technique is the in situ formation of a silyl (B83357) ketene (B1206846) acetal (B89532) (SKA) initiator. This is achieved through the B(C₆F₅)₃-catalyzed 1,4-hydrosilylation of an acrylate monomer with a hydrosilane. This approach circumvents the need for the separate synthesis and purification of the often moisture-sensitive SKA initiator, simplifying the experimental procedure and enhancing its reproducibility. The living nature of this polymerization allows for excellent control over molecular weight and results in polymers with low polydispersity.
Quantitative Data Summary
The following tables summarize representative data from the B(C₆F₅)₃-catalyzed GTP of n-butyl acrylate (nBA) using various hydrosilanes for the in situ formation of the initiator. The data illustrates the high level of control over the polymerization, as evidenced by the close agreement between the theoretical and experimentally determined molecular weights (Mn) and the low polydispersity indices (PDI).
Table 1: Effect of Hydrosilane Structure on the Polymerization of n-Butyl Acrylate
| Entry | Hydrosilane | Time (h) | Conversion (%) | Mn,theo ( g/mol ) | Mn,exp ( g/mol ) | PDI (Mw/Mn) |
| 1 | Et₃SiH | 24 | 95 | 12,200 | 11,800 | 1.15 |
| 2 | Ph₃SiH | 24 | 92 | 11,800 | 11,500 | 1.18 |
| 3 | PhMe₂SiH | 1 | >99 | 12,800 | 12,500 | 1.12 |
| 4 | (EtO)₃SiH | 24 | 5 | - | - | - |
Conditions: [nBA]₀/[Hydrosilane]₀/[B(C₆F₅)₃]₀ = 100/1/1 in toluene (B28343) at room temperature.
Table 2: Controlled Polymerization of n-Butyl Acrylate with PhMe₂SiH
| Entry | [nBA]₀/[PhMe₂SiH]₀ | Time (h) | Conversion (%) | Mn,theo ( g/mol ) | Mn,exp ( g/mol ) | PDI (Mw/Mn) |
| 1 | 50/1 | 1 | >99 | 6,400 | 6,200 | 1.13 |
| 2 | 100/1 | 1 | >99 | 12,800 | 12,500 | 1.12 |
| 3 | 200/1 | 3 | >99 | 25,600 | 25,100 | 1.11 |
| 4 | 400/1 | 6 | 98 | 50,200 | 49,500 | 1.10 |
Conditions: [PhMe₂SiH]₀/[B(C₆F₅)₃]₀ = 1/1 in toluene at room temperature.
Experimental Protocols
1. Materials and Purification
-
Monomer: n-Butyl acrylate (nBA) should be purified by distillation over calcium hydride (CaH₂) under reduced pressure to remove inhibitors and water.
-
Catalyst: Tris(pentafluorophenyl)borane (B(C₆F₅)₃) should be sublimed or recrystallized from hexane (B92381) before use.
-
Hydrosilane: Dimethylphenylsilane (B1631080) (PhMe₂SiH) should be distilled before use.
-
Solvent: Toluene should be dried over sodium/benzophenone and distilled under a nitrogen atmosphere.
-
General: All glassware should be flame-dried under vacuum and cooled under a nitrogen atmosphere. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using standard Schlenk line or glovebox techniques.
2. Protocol for B(C₆F₅)₃-Catalyzed GTP of n-Butyl Acrylate
This protocol describes a typical polymerization targeting a poly(n-butyl acrylate) with a degree of polymerization of 100.
-
Reactor Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add B(C₆F₅)₃ (e.g., 5.1 mg, 0.01 mmol) and dry toluene (e.g., 5.0 mL) under a nitrogen atmosphere.
-
Initiator Precursor Addition: To the stirred solution, add dimethylphenylsilane (PhMe₂SiH) (e.g., 13.6 mg, 0.01 mmol).
-
Monomer Addition: Add purified n-butyl acrylate (nBA) (e.g., 1.28 g, 10.0 mmol) to the reaction mixture.
-
Polymerization: Stir the reaction mixture at room temperature. The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Termination: After the desired conversion is reached (typically >99% within 1-3 hours for a target DP of 100), terminate the polymerization by adding a small amount of methanol (B129727) (e.g., 1 mL).
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol.
-
Purification: Collect the precipitated polymer by filtration and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Visualizations
Reaction Mechanism
The B(C₆F₅)₃-catalyzed GTP of acrylates with a hydrosilane involves a two-stage process: in situ initiator formation followed by polymerization.
Caption: Mechanism of B(C₆F₅)₃-catalyzed GTP of acrylates.
Experimental Workflow
The following diagram outlines the key steps in the experimental protocol for the synthesis of polyacrylates via B(C₆F₅)₃-catalyzed GTP.
Caption: Experimental workflow for B(C₆F₅)₃-catalyzed GTP.
Application Notes and Protocols for the Synthesis of Polysilanes using Tris(pentafluorophenyl)borane as a Catalyst
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a highly effective and versatile Lewis acid catalyst.[1][2] Its strong electrophilicity and relative stability have made it a valuable tool in a variety of chemical transformations, including polymerization.[1] This document provides detailed application notes and protocols for the synthesis of polysilanes using B(C₆F₅)₃ as a metal-free catalyst. The methodology is particularly relevant for the polymerization of primary and secondary silanes, offering an alternative to traditional metal-catalyzed methods.[3] The catalytic action of B(C₆F₅)₃ proceeds through the activation of Si-H bonds, facilitating the formation of silicon-silicon backbones.[3][4]
Catalytic Pathway
The synthesis of polysilanes catalyzed by Tris(pentafluorophenyl)borane involves a proposed mechanism initiated by hydride abstraction from the silane (B1218182) monomer. This generates a reactive silyl (B83357) cation species that propagates the polymerization. The catalyst is regenerated in the process, allowing for its use in catalytic amounts. The formation of branched structures is a notable feature of this polymerization method.[3]
Caption: Proposed catalytic cycle for the polymerization of phenylsilane using B(C₆F₅)₃.
Experimental Protocols
The following protocol is based on the reported synthesis of branched polysilanes from phenylsilane.[3] All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
Materials and Reagents:
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Phenylsilane (PhSiH₃)
-
Anhydrous toluene (B28343) or dichloromethane
-
Argon or nitrogen gas (high purity)
General Procedure for Polymerization:
-
Reactor Setup: A clean, dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser is assembled and flame-dried under vacuum. The apparatus is then filled with a positive pressure of inert gas.
-
Reagent Preparation: A solution of phenylsilane in the chosen anhydrous solvent (e.g., toluene) is prepared. The concentration can range from 0.1 M to 1.0 M.[5]
-
Catalyst Addition: The B(C₆F₅)₃ catalyst is added to the reaction vessel as a solid under a purge of inert gas. The catalyst loading is typically in the range of 1-8 mol%.[5]
-
Reaction Initiation: The phenylsilane solution is transferred to the reaction flask containing the catalyst via a cannula or gas-tight syringe.
-
Reaction Conditions: The reaction mixture is heated to an elevated temperature (e.g., 60 °C or higher) and stirred vigorously.[3][5] The progress of the reaction can be monitored by techniques such as GC-MS, TLC, or ¹H NMR spectroscopy to observe the consumption of the monomer.[5]
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature. The resulting polymer can be isolated by precipitation in a non-solvent (e.g., hexane) followed by filtration. The collected solid is then dried under vacuum to remove residual solvent.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and characterization of polysilanes using Tris(pentafluorophenyl)borane as a catalyst.
Caption: General experimental workflow for B(C₆F₅)₃-catalyzed polysilane synthesis.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of polysilanes using B(C₆F₅)₃ as a catalyst. Note that specific values can vary depending on the exact reaction conditions.
| Monomer | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Reference |
| Phenylsilane | 2 | Toluene | Room Temp. - 60 | 20 - 144 | High | Varies | Varies | [5][6] |
| Phenylsilane | 8 | Toluene | ~60 | < 20 | High | Varies | Varies | [5][6] |
| Phenylsilane | Not Specified | Not Specified | Elevated | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
Note: "High" yield is reported in the literature, but specific quantitative values for the polymerization of phenylsilane are not always provided. Reaction times are adapted from analogous silation reactions.[5][6]
Applications and Considerations
-
Metal-Free Synthesis: This method provides a valuable route to polysilanes without the use of transition metal catalysts, which can be advantageous for applications where metal contamination is a concern.[3][7]
-
Branched Architectures: The resulting polysilanes are typically branched with an irregular substitution pattern.[3] This may be desirable for certain material applications.
-
Functional Group Tolerance: B(C₆F₅)₃-catalyzed reactions are known to be tolerant of a variety of functional groups.[6]
-
Byproducts: The polymerization of phenylsilane at elevated temperatures can produce benzene (B151609) and SiH₄ as side-products.[3]
-
Optimization: The degree of polymerization and the polymer structure can potentially be optimized by modifying the reaction conditions and the steric hindrance of the borane (B79455) catalyst.[3]
Safety Information
-
Tris(pentafluorophenyl)borane is a moisture-sensitive Lewis acid. Handle in an inert and dry atmosphere.
-
Phenylsilane is a flammable liquid and should be handled with care.
-
The reaction may evolve flammable gases such as hydrogen and silane. Ensure adequate ventilation and take appropriate safety precautions.
These application notes and protocols provide a comprehensive guide for the synthesis of polysilanes using Tris(pentafluorophenyl)borane as a catalyst. For further details and a deeper understanding of the reaction mechanism, consulting the primary literature is recommended.
References
- 1. mdpi.com [mdpi.com]
- 2. Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metal-free polymerization of phenylsilane: tris(pentafluorophenyl)borane-catalyzed synthesis of branched polysilanes at elevated temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. B(C6F5)3-Catalyzed Silation of Alcohols: A Mild, General Method for Synthesis of Silyl Ethers [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Activation of Small Molecules using Tris(pentafluorophenyl)borane, B(C₆F₅)₃
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the activation of small molecules, specifically dihydrogen (H₂), carbon dioxide (CO₂), and nitrous oxide (N₂O), using the powerful Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃. The methodologies described herein are primarily based on the concept of Frustrated Lewis Pairs (FLPs), where the steric hindrance between B(C₆F₅)₃ and a bulky Lewis base prevents the formation of a classical adduct, enabling the activation of otherwise inert small molecules.
Activation of Dihydrogen (H₂)
The activation of H₂ by B(C₆F₅)₃-based FLPs facilitates metal-free hydrogenations, a process of significant interest in organic synthesis and drug development. The heterolytic cleavage of the H-H bond by the FLP generates a phosphonium (B103445) cation and a hydridoborate anion, which can then act as a potent source of H⁺ and H⁻ for the reduction of various substrates.
Quantitative Data Summary
| Lewis Base (LB) | Substrate | Product | Catalyst Loading (mol%) | Conditions | Turnover Frequency (TOF) (h⁻¹) | Reference |
| tBu₃P | Imines | Amines | 5 | H₂ (4-5 atm), 80°C | Not Reported | [1] |
| (C₆H₂Me₃)₃P | Imines, Enamines | Amines, Alkanes | 10 | H₂ (2.5 bar), RT | Not Reported | [1] |
| Mono- and bis-phosphinoferrocenes | - | Ferrocenylphosphonium borates | Stoichiometric | H₂ (1 atm), RT | - | [2] |
Experimental Protocol: General Procedure for Metal-Free Hydrogenation of Imines
This protocol is a generalized procedure based on established methods for FLP-catalyzed hydrogenation.
Materials:
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Bulky phosphine (B1218219) (e.g., tri-tert-butylphosphine (B79228) (tBu₃P) or trimesitylphosphine (B1301856) ((C₆H₂Me₃)₃P))
-
Imine substrate
-
Anhydrous, degassed solvent (e.g., toluene (B28343), dichloromethane)
-
High-pressure reaction vessel (e.g., Parr autoclave)
-
Hydrogen gas (high purity)
-
Standard Schlenk line and glovebox equipment
Procedure:
-
Preparation: In a glovebox, a high-pressure reaction vessel is charged with the imine substrate (1.0 mmol), the bulky phosphine (0.1 mmol, 10 mol%), and B(C₆F₅)₃ (0.1 mmol, 10 mol%).
-
Solvent Addition: Anhydrous, degassed solvent (10 mL) is added to the vessel.
-
Reaction Setup: The vessel is sealed, removed from the glovebox, and connected to a hydrogen gas line.
-
Hydrogenation: The vessel is purged with hydrogen gas three times before being pressurized to the desired pressure (e.g., 4 atm). The reaction mixture is then stirred at the appropriate temperature (e.g., 80°C) for the required time (typically 12-24 hours).
-
Work-up and Analysis: After cooling to room temperature, the vessel is carefully depressurized. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel. The product identity and purity are confirmed by NMR spectroscopy and mass spectrometry.
Signaling Pathway: Heterolytic Cleavage of H₂
Caption: Mechanism of H₂ activation by a B(C₆F₅)₃/phosphine FLP.
Activation of Carbon Dioxide (CO₂)
The activation of CO₂ by B(C₆F₅)₃-based systems is a promising strategy for CO₂ capture and its conversion into value-added chemicals, such as formic acid derivatives, methanol (B129727), and methane. These reactions often involve the use of a reductant, such as a silane (B1218182) or a metal hydride, in conjunction with the FLP.
Quantitative Data Summary
| Catalyst System | Reductant | Product | TOF (h⁻¹) | Reference |
| ReHBr(NO)(PiPr₃)₂ / B(C₆F₅)₃ | Et₃SiH | Bis(triethylsilyl)acetal | 4 - 9 | [3][4] |
| ReHBr(NO)(PiPr₃)₂ / B(C₆F₅)₃ / TMP | H₂ | [TMPH][formate] | up to 7.5 | [3][4] |
| Ir(CF₃CO₂)(κ²-NSiMe)₂ / B(C₆F₅)₃ | Tertiary Silanes | Bis(silyl)acetal | Not specified, slow at RT | [5] |
| Alkaline earth hydrido-tris(pentafluorophenyl)borate | Pinacolborane (HBpin) | CH₃OBpin (Methanol equivalent) | Slow, 4-6 days for 100% conversion | [6][7][8] |
Experimental Protocol: Catalytic Hydrosilylation of CO₂
This protocol outlines a general procedure for the B(C₆F₅)₃-catalyzed reduction of CO₂ with silanes.
Materials:
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Catalyst precursor (e.g., a transition metal hydride complex)
-
Silane (e.g., triethylsilane (Et₃SiH))
-
Anhydrous, degassed solvent (e.g., benzene, toluene)
-
High-pressure NMR tube or reaction vessel
-
Carbon dioxide gas (high purity)
-
NMR spectrometer
Procedure:
-
Catalyst Preparation: In a glovebox, the catalyst precursor and B(C₆F₅)₃ are dissolved in the chosen deuterated solvent in a high-pressure NMR tube.
-
Substrate Addition: The silane is added to the solution.
-
CO₂ Introduction: The NMR tube is sealed, removed from the glovebox, and connected to a CO₂ gas line. The tube is charged with the desired pressure of CO₂ (e.g., 1-3 bar).
-
Reaction Monitoring: The reaction progress is monitored by ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectroscopy at appropriate time intervals.[9][10] The formation of the silyl (B83357) formate (B1220265) and its subsequent reduction products can be quantified by integrating the respective NMR signals.
-
Data Analysis: Turnover frequencies (TOFs) can be calculated from the rate of product formation over time.
Experimental Workflow: CO₂ Reduction to a Methanol Equivalent
Caption: Workflow for the catalytic reduction of CO₂ to a methanol equivalent.
Activation of Nitrous Oxide (N₂O)
The activation of N₂O by B(C₆F₅)₃-based FLPs is a less explored area compared to H₂ and CO₂ activation. Theoretical studies suggest that an FLP can form an adduct with N₂O, leading to its activation. Experimental realization of catalytic cycles involving N₂O activation with B(C₆F₅)₃ remains a significant challenge.
Theoretical Insights
Computational studies indicate that the reaction between an FLP and N₂O proceeds via the formation of a t-Bu₃P-NNO-B(C₆F₅)₃ adduct. The stability and reactivity of this adduct are influenced by the nature of the Lewis base. While t-Bu₃P can form a stable adduct, less basic phosphines may lead to rapid decomposition to N₂ and phosphine oxide.
Experimental Protocol: Synthesis and Characterization of a B(C₆F₅)₃-N₂O Adduct (Hypothetical)
Based on the principles of FLP chemistry, a potential experimental approach for the formation and characterization of a B(C₆F₅)₃-N₂O adduct is proposed below. This protocol is hypothetical and requires experimental validation.
Materials:
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Tri-tert-butylphosphine (tBu₃P)
-
Anhydrous, degassed, low-freezing point solvent (e.g., deuterated toluene or dichloromethane)
-
Schlenk flask or NMR tube suitable for low-temperature experiments
-
Nitrous oxide gas (high purity)
-
Low-temperature NMR spectrometer
Procedure:
-
Preparation: In a glovebox, a solution of B(C₆F₅)₃ (1.0 equiv) and tBu₃P (1.0 equiv) is prepared in the chosen solvent in a Schlenk flask or NMR tube at room temperature.
-
Cooling: The solution is cooled to a low temperature (e.g., -78°C) using a dry ice/acetone bath.
-
N₂O Introduction: N₂O gas is bubbled through the cold solution for a specific period, or the headspace of the reaction vessel is filled with N₂O.
-
Characterization: The reaction mixture is analyzed at low temperature by multinuclear NMR spectroscopy (¹¹B, ¹⁹F, ³¹P, ¹⁵N if isotopically labeled N₂O is used) to detect the formation of the FLP-N₂O adduct.
-
Stability Studies: The temperature is gradually increased to determine the thermal stability of the adduct and to observe any decomposition products.
Logical Relationship: Factors Influencing N₂O Activation
Caption: Factors influencing the stability of the FLP-N₂O adduct.
Disclaimer: These protocols are intended as a guide and may require optimization based on specific substrates and experimental conditions. Appropriate safety precautions should be taken when working with high-pressure gases and reactive chemicals.
References
- 1. chm.bris.ac.uk [chm.bris.ac.uk]
- 2. Activation of H2 by frustrated Lewis pairs derived from mono- and bis-phosphinoferrocenes and B(C6F5)3 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic CO2 activation assisted by rhenium hydride/B(C6F5)3 frustrated Lewis pairs--metal hydrides functioning as FLP bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zaguan.unizar.es [zaguan.unizar.es]
- 6. Selective reduction of CO2 to a methanol equivalent by B(C6F5)3-activated alkaline earth catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Syntheses, solution multi-NMR characterization, and reactivities of [C6F5Xe]+ salts of weakly coordinating borate anions, [BY4]- (Y = CF3, C6F5, CN, or OTeF5) - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Optically Active Polymers with Tris(pentafluorophenyl)borane (B(C₆F₅)₃) Catalyst: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a highly versatile and powerful Lewis acid catalyst that has found widespread application in polymer synthesis. Its strong electrophilicity, coupled with its thermal and hydrolytic stability, makes it an effective catalyst for a variety of polymerization reactions, including cationic, coordination, and dehydrocoupling polymerizations. A particularly valuable application of B(C₆F₅)₃ is in the synthesis of optically active polymers. These polymers are of significant interest in fields such as chiral chromatography, asymmetric catalysis, and drug delivery, where stereochemistry plays a crucial role.
This document provides detailed application notes and protocols for the synthesis of optically active polymers using B(C₆F₅)₃ as a catalyst. It covers the synthesis of optically active polysiloxanes, where B(C₆F₅)₃ acts as a direct stereocontrolling catalyst, as well as its role in catalytic systems for the stereoselective polymerization of other monomers like vinyl ethers and epoxides.
I. Synthesis of Optically Active Polysiloxanes via Dehydrocoupling Polymerization
The dehydrocoupling polymerization of chiral diols with hydrosiloxanes, catalyzed by B(C₆F₅)₃, is a powerful method for producing optically active polysiloxanes with high stereoregularity. This approach was pioneered by researchers like Yusuke Kawakami.[1][2] The B(C₆F₅)₃ catalyst facilitates the condensation reaction between Si-OH and H-Si groups, leading to the formation of a siloxane bond (Si-O-Si) and the release of hydrogen gas. When chiral diols are used, their stereochemistry is retained in the polymer backbone, resulting in an optically active polymer.
Key Experiment: Synthesis of Diisotactic Poly[(1R,2R)-1,2-diphenyl-1,2-dimethyldisiloxanylene]
A notable example is the synthesis of an optically pure and completely diisotactic polysiloxane from the reaction of (R,R)-1,3-diphenyl-1,3-dimethyl-1,3-disiloxanediol with 1,3-bis(hydrido)tetramethyldisiloxane.[1][2]
Reaction Scheme:
Caption: B(C₆F₅)₃-catalyzed dehydrocoupling polymerization.
Quantitative Data Summary
| Monomer 1 | Monomer 2 | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Specific Rotation ([α]D) |
| (R,R)-1,3-diphenyl-1,3-dimethyl-1,3-disiloxanediol | 1,3-bis(hydrido)tetramethyldisiloxane | 1.0 | Toluene (B28343) | 25 | 24 | >95 | 15,000 | 1.5 | +52.0° (c 1.0, CHCl₃) |
(Note: The data presented is representative and compiled from literature descriptions. Actual results may vary.)
Experimental Protocol
Materials:
-
(R,R)-1,3-diphenyl-1,3-dimethyl-1,3-disiloxanediol (>99% ee)
-
1,3-bis(hydrido)tetramethyldisiloxane
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Anhydrous toluene
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Glassware Preparation: All glassware is dried in an oven at 120°C overnight and cooled under a stream of dry argon or nitrogen.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, (R,R)-1,3-diphenyl-1,3-dimethyl-1,3-disiloxanediol (e.g., 1.0 mmol) is dissolved in anhydrous toluene (e.g., 5 mL) under an inert atmosphere.
-
Monomer Addition: To the stirred solution, 1,3-bis(hydrido)tetramethyldisiloxane (1.0 mmol) is added via syringe.
-
Catalyst Addition: A stock solution of B(C₆F₅)₃ in anhydrous toluene is prepared. The required amount of the catalyst solution (e.g., 0.01 mmol, 1 mol%) is added to the monomer mixture at room temperature.
-
Polymerization: The reaction mixture is stirred at 25°C. The progress of the reaction can be monitored by the evolution of hydrogen gas. The polymerization is typically allowed to proceed for 24 hours.
-
Work-up: The reaction is quenched by the addition of a small amount of methanol. The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.
-
Purification: The precipitated polymer is collected by filtration, redissolved in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or THF), and re-precipitated into methanol. This process is repeated twice to ensure the removal of residual catalyst and unreacted monomers.
-
Drying: The purified polymer is dried under vacuum at 40°C to a constant weight.
-
Characterization: The resulting polymer is characterized by Gel Permeation Chromatography (GPC) for molecular weight (Mn) and Polydispersity Index (PDI), NMR spectroscopy for structural confirmation, and polarimetry for specific rotation to confirm its optical activity.
II. B(C₆F₅)₃ in Catalytic Systems for Asymmetric Polymerization of Other Monomers
For many other classes of monomers, such as vinyl ethers and epoxides, B(C₆F₅)₃ does not typically act as a direct source of chirality. Instead, it serves as a powerful Lewis acid activator for a chiral initiator or co-catalyst. In these systems, the stereoselectivity of the polymerization is primarily controlled by the chiral component, while B(C₆F₅)₃ enhances the catalytic activity and efficiency.[3][4]
A. Stereoselective Cationic Polymerization of Vinyl Ethers
In the asymmetric polymerization of vinyl ethers, B(C₆F₅)₃ can be part of a Lewis acid-assisted Brønsted acid (LBA) catalytic system. Here, a chiral Brønsted acid (e.g., a BINOL-derived phosphoric acid) provides the chiral environment, and B(C₆F₅)₃ activates the system.
Conceptual Workflow:
Caption: Role of B(C₆F₅)₃ in an LBA system for vinyl ether polymerization.
B. Asymmetric Ring-Opening Polymerization (AROP) of Epoxides
Similarly, in the AROP of epoxides, B(C₆F₅)₃ can be used in conjunction with a chiral initiator (e.g., a chiral alcohol) or a chiral co-catalyst. B(C₆F₅)₃ coordinates to the epoxide, activating it towards nucleophilic attack by the chiral initiator, thereby enantioselectively opening the ring and initiating polymerization.
General Considerations for these Systems:
-
Chiral Component is Key: The choice of the chiral ligand, initiator, or co-catalyst is critical for achieving high enantioselectivity.
-
Synergistic Effect: B(C₆F₅)₃'s role is to enhance the reactivity and acidity of the system, often leading to higher polymerization rates and allowing the reaction to proceed under milder conditions.
-
Optimization Required: The ratio of B(C₆F₅)₃ to the chiral component and the monomer, as well as reaction temperature and solvent, must be carefully optimized to achieve both high activity and high stereoselectivity.
III. Safety and Handling
-
B(C₆F₅)₃: Tris(pentafluorophenyl)borane is a moisture-sensitive solid. It should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). It is an irritant; appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
Solvents: Anhydrous solvents are crucial for these reactions to prevent quenching of the catalyst and undesirable side reactions.
-
Monomers: The toxicity and handling requirements of the specific monomers used should be reviewed from their respective Safety Data Sheets (SDS).
Conclusion
Tris(pentafluorophenyl)borane is a valuable catalyst in the field of optically active polymer synthesis. It can function as a direct stereocontrolling agent in the dehydrocoupling polymerization of chiral silanols, providing a straightforward route to highly stereoregular polysiloxanes. In the polymerization of other monomers, it plays a critical role as a powerful Lewis acid activator within more complex chiral catalytic systems. The protocols and data provided herein serve as a guide for researchers aiming to leverage the unique properties of B(C₆F₅)₃ for the synthesis of advanced, optically active polymeric materials.
References
Application Notes and Protocols: Tandem Catalysis with Frustrated Lewis Pairs (FLP) and Tris(pentafluorophenyl)borane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for conducting tandem catalytic reactions utilizing Frustrated Lewis Pairs (FLPs) in conjunction with the powerful Lewis acid, tris(pentafluorophenyl)borane (B(C₆F₅)₃). Tandem catalysis, where multiple mechanistically distinct reactions are facilitated by a single catalyst system in one pot, offers significant advantages in terms of efficiency, atom economy, and reduced waste. The combination of FLPs and B(C₆F₅)₃ has emerged as a potent strategy for metal-free catalysis, enabling a range of challenging transformations relevant to organic synthesis and drug development.
This document covers three key applications:
-
Deoxygenative Hydrosilylation of Carbon Dioxide to Methane (B114726)
-
Diastereoselective Hydrogenation of Aza-Morita-Baylis-Hillman Adducts
-
Dehydrogenative Cyclization of N-Tosylhydrazones for the Synthesis of Triazoles
Tandem FLP/B(C₆F₅)₃-Catalyzed Deoxygenative Hydrosilylation of Carbon Dioxide
The conversion of carbon dioxide (CO₂), a readily available C1 feedstock, into valuable chemicals and fuels is a critical area of research. This protocol describes a tandem catalytic system for the deoxygenative hydrosilylation of CO₂ to methane (CH₄) using a Frustrated Lewis Pair and B(C₆F₅)₃.
The reaction is initiated by the activation of CO₂ by the FLP, formed from 2,2,6,6-tetramethylpiperidine (B32323) (TMP) and B(C₆F₅)₃. The subsequent steps involve a series of hydrosilylation reactions catalyzed by B(C₆F₅)₃, ultimately leading to the formation of methane.
Quantitative Data
| Entry | Lewis Base (FLP Component) | Lewis Acid | Reductant | Product | Yield (%) | Reference |
| 1 | 2,2,6,6-Tetramethylpiperidine (TMP) | B(C₆F₅)₃ | Triethylsilane (Et₃SiH) | Methane (CH₄) | Quantitative | [1][2] |
Table 1: Summary of the deoxygenative hydrosilylation of CO₂.
Experimental Protocol
Materials:
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
Triethylsilane (Et₃SiH)
-
Carbon Dioxide (CO₂, high purity)
-
Anhydrous toluene (B28343)
-
Schlenk flask or high-pressure reactor
-
Standard Schlenk line and inert atmosphere techniques (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a glovebox or under a strict inert atmosphere, add B(C₆F₅)₃ (e.g., 0.05 mmol, 25.6 mg) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous toluene (e.g., 5 mL) to dissolve the B(C₆F₅)₃.
-
To the stirred solution, add 2,2,6,6-tetramethylpiperidine (TMP) (e.g., 0.10 mmol, 16.9 µL). The solution is stirred for 10 minutes at room temperature to allow for the formation of the FLP.
-
Reaction Setup: Add triethylsilane (Et₃SiH) (e.g., 4.0 mmol, 0.64 mL) to the catalyst solution.
-
Seal the flask and connect it to a CO₂ gas line.
-
Pressurize the flask with CO₂ (e.g., 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitoring the Reaction: The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the consumption of Et₃SiH and the formation of the silyl (B83357) ether byproduct, (Et₃Si)₂O. The production of methane can be quantified by gas chromatography (GC) analysis of the headspace.
-
Work-up: As the primary product is a gas, no aqueous work-up is typically required for its isolation. The remaining solution contains the silyl ether byproduct.
Reaction Mechanism and Workflow
The catalytic cycle involves the initial activation of CO₂ by the TMP/B(C₆F₅)₃ FLP, followed by a series of B(C₆F₅)₃-catalyzed hydrosilylation steps that sequentially reduce the carbon center to methane.
Tandem Organo-FLP Catalysis: Diastereoselective Hydrogenation of Aza-Morita-Baylis-Hillman Adducts
This protocol details a one-pot, sequential organo-FLP catalytic system for the synthesis of β-amino acid derivatives. The process begins with a DABCO-catalyzed aza-Morita-Baylis-Hillman (aza-MBH) reaction, followed by the in-situ formation of an FLP (DABCO/B(C₆F₅)₃) which then catalyzes the diastereoselective hydrogenation of the resulting aza-MBH adduct.
Quantitative Data
| Entry | Aza-MBH Adduct Substrate | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | N-Tosyl-1-(phenyl)vinyl-β-lactam | Methyl 3-((4-methylphenyl)sulfonamido)-2-methylene-3-phenylpropanoate | 96 | 87:13 | [3] |
| 2 | N-(4-Methoxyphenylsulfonyl)-... | Methyl 3-((4-methoxyphenyl)sulfonamido)-... | 92 | 88:12 | [3] |
| 3 | N-(4-Chlorophenylsulfonyl)-... | Methyl 3-((4-chlorophenyl)sulfonamido)-... | 95 | 89:11 | [3] |
| 4 | N-(4-Nitrophenylsulfonyl)-... | Methyl 3-((4-nitrophenyl)sulfonamido)-... | 86 | 85:15 | [3] |
Table 2: Diastereoselective hydrogenation of various aza-MBH adducts.[3]
Experimental Protocol
Materials:
-
Aldimine
-
Activated alkene (e.g., methyl acrylate)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃) or B(2,4,6-F₃C₆H₂)₃ for optimal results[3]
-
Hydrogen gas (H₂, high purity)
-
Anhydrous toluene
-
High-pressure autoclave reactor
Procedure:
-
Aza-MBH Reaction: To a solution of the aldimine (e.g., 0.5 mmol) and the activated alkene (e.g., 0.5 mmol) in anhydrous toluene (e.g., 2.0 mL) in a reaction vial, add DABCO (e.g., 0.075 mmol, 15 mol%).
-
Stir the reaction mixture at room temperature for 24 hours to form the aza-MBH adduct.
-
FLP Hydrogenation: To the crude reaction mixture containing the aza-MBH adduct, add the borane (B79455) Lewis acid (e.g., B(2,4,6-F₃C₆H₂)₃, 0.05 mmol, 10 mol%).
-
Transfer the reaction mixture to a high-pressure autoclave.
-
Pressurize the autoclave with hydrogen gas (e.g., 60 bar).
-
Heat the reaction to 80 °C and stir for 24 hours.
-
Work-up: After cooling to room temperature and carefully releasing the pressure, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired β-amino acid derivative.
Logical Workflow
The process involves a sequential catalytic strategy where the Lewis base (DABCO) first acts as an organocatalyst and subsequently as the basic component of the FLP for the hydrogenation step.
Tandem B(C₆F₅)₃-Catalyzed Dehydrogenative Cyclization of N-Tosylhydrazones
This protocol describes the synthesis of 3,4,5-triaryl-1,2,4-triazoles through a B(C₆F₅)₃-catalyzed dehydrogenative cyclization of N-tosylhydrazones and anilines. In this tandem process, B(C₆F₅)₃ initially acts as a Lewis acid to activate the N-tosylhydrazone, facilitating cyclization. Subsequently, a Frustrated Lewis Pair, formed between B(C₆F₅)₃ and the aniline (B41778), catalyzes the dehydrogenation of the cyclized intermediate to afford the aromatic triazole product.[4]
Quantitative Data
| Entry | N-Tosylhydrazone | Aniline | Product | Yield (%) | Reference |
| 1 | Benzaldehyde N-tosylhydrazone | Aniline | 3,4,5-Triphenyl-1,2,4-triazole | 92 | [4] |
| 2 | 4-Methoxybenzaldehyde N-tosylhydrazone | Aniline | 3-(4-Methoxyphenyl)-4,5-diphenyl-1,2,4-triazole | 85 | [4] |
| 3 | 4-Chlorobenzaldehyde N-tosylhydrazone | Aniline | 3-(4-Chlorophenyl)-4,5-diphenyl-1,2,4-triazole | 88 | [4] |
| 4 | Benzaldehyde N-tosylhydrazone | 4-Methoxyaniline | 3,5-Diphenyl-4-(4-methoxyphenyl)-1,2,4-triazole | 82 | [4] |
Table 3: Synthesis of 3,4,5-triaryl-1,2,4-triazoles via dehydrogenative cyclization.[4]
Experimental Protocol
Materials:
-
N-Tosylhydrazone
-
Aniline
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Anhydrous benzene (B151609) or toluene
-
Schlenk tube
-
Standard inert atmosphere techniques
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the N-tosylhydrazone (e.g., 0.2 mmol), aniline (e.g., 0.4 mmol, 2.0 equiv.), and B(C₆F₅)₃ (e.g., 0.01 mmol, 5 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous benzene or toluene (e.g., 1.0 mL).
-
Seal the Schlenk tube and heat the reaction mixture at 110 °C for 12-24 hours.
-
Monitoring the Reaction: The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to yield the pure 3,4,5-triaryl-1,2,4-triazole.
Signaling Pathway of Catalysis
The reaction proceeds through a cascade of events where B(C₆F₅)₃ plays a dual role, first as a Lewis acid and then as part of an FLP.
References
Troubleshooting & Optimization
Tris(perfluorophenyl)borane handling and storage precautions
Technical Support Center: Tris(perfluorophenyl)borane
This guide provides essential information for the safe handling, storage, and use of this compound, B(C₆F₅)₃, a powerful Lewis acid utilized in a variety of chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it require special handling?
This compound, also known as B(C₆F₅)₃, is a versatile and potent Lewis acid used in catalysis and chemical synthesis, including olefin polymerization and hydrosilylation reactions.[1][2] Its high reactivity is due to the electron-withdrawing pentafluorophenyl groups, which make the boron center highly electron-deficient.[1] Special handling is required because it is sensitive to moisture, causes skin and severe eye irritation, may cause respiratory irritation, and is toxic if swallowed.[3][4][5]
Q2: What are the primary hazards associated with this compound?
The primary hazards are:
-
Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6] It is also toxic if swallowed.[4]
-
Reactivity Hazards: It is a strong Lewis acid.[1] Explosions have been reported when mixed with trialkylaluminum compounds.[4][7] It is incompatible with strong oxidizing agents and strong acids.[4][7]
-
Environmental Hazards: The substance may be hazardous to the environment and should not be allowed to enter drains or waterways.[8][9]
Q3: What personal protective equipment (PPE) should I wear when handling this compound?
To ensure personal safety, the following PPE is mandatory:
-
Eye/Face Protection: Chemical safety goggles with side-shields or a face shield. Contact lenses should not be worn.[4][6]
-
Hand Protection: Neoprene or nitrile rubber gloves. Gloves must be inspected for integrity before use.[4]
-
Skin and Body Protection: A lab coat or impervious clothing to prevent skin contact.[4][6]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-certified dust and mist respirator is recommended.[4] All handling of the solid should be done in a well-ventilated area, preferably a chemical fume hood.[3][9]
Q4: How should I properly store this compound?
Proper storage is critical to maintain the reagent's integrity and ensure safety.
-
Atmosphere: It is hygroscopic and must be protected from moisture.[8][10] Store the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon).[8][11]
-
Temperature: Recommended storage temperatures vary. For long-term storage, -20°C is often recommended.[9] Some suppliers recommend storage at 2-8°C.[6] Stock solutions may require storage at -80°C.[11] Always consult the supplier's specific recommendations.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials like strong acids and oxidizing agents.[4]
Q5: What should I do in case of an accidental spill?
In the event of a spill:
-
Evacuate all non-essential personnel from the area.[4]
-
Ensure adequate ventilation and wear full PPE, including respiratory protection.[3]
-
For dry spills, avoid generating dust.[3] Use dry cleanup procedures (e.g., sweeping or vacuuming with an explosion-proof vacuum) and place the material into a clean, dry, labeled container for disposal.[3]
-
Prevent the spill from entering drains or waterways.[9]
-
After cleanup, decontaminate the area and wash hands thoroughly.[8]
Q6: What is the correct first aid procedure for exposure?
Immediate action is crucial in case of exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][9]
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[9][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.[4][9]
Troubleshooting Guide
Problem 1: My reaction is sluggish or failing, and I suspect an issue with the this compound catalyst.
-
Possible Cause: The catalyst may have degraded due to improper handling or storage. B(C₆F₅)₃ is hygroscopic, and exposure to moisture can affect its reactivity.[8][13] While it is more stable than many other Lewis acids, water can form strong complexes with it, potentially altering its catalytic activity.[13][14]
-
Solution:
-
Ensure you are handling the solid exclusively in an inert atmosphere glovebox or using Schlenk techniques to prevent exposure to air and moisture.
-
Use a freshly opened bottle of the reagent or a sample that has been rigorously stored under inert gas and protected from light.[11]
-
Consider the solvent. B(C₆F₅)₃ forms complexes with water, and in non-nucleophilic solvents, these complexes can act as strong Brönsted acids, which may lead to different reactivity.[13]
-
Problem 2: The physical appearance of my this compound solid has changed (e.g., clumping, discoloration).
-
Possible Cause: This is a strong indicator of exposure to moisture.[8] The material is a white to off-white solid, and clumping suggests it has absorbed water from the atmosphere.
-
Solution:
-
The material is likely compromised and may not be suitable for sensitive reactions. It is best to discard it following your institution's hazardous waste disposal protocols.[6]
-
Review your storage and handling procedures. Ensure containers are sealed tightly with parafilm or stored in a desiccator inside a glovebox. Always handle the material under a dry, inert atmosphere.[8]
-
Problem 3: I am observing unexpected side products in my reaction.
-
Possible Cause: While B(C₆F₅)₃ is a catalyst for many specific transformations, its high Lewis acidity can lead to other reactions.[1] For example, it can abstract a hydride from silanes to form the unstable anion [(C₆F₅)₃BH]⁻, which is a key step in reactions like the Piers-Rubinsztajn reaction but could potentially interfere with other desired pathways.[13]
-
Solution:
-
Carefully review the literature for the specific reaction you are attempting. The choice of solvent, temperature, and stoichiometry can be critical.
-
Ensure all reagents and solvents are anhydrous, as the B(C₆F₅)₃·H₂O complex can be a potent Brönsted acid and catalyze different reactions.[13]
-
Consider potential reactivity with your starting materials or solvents. The electrophilic borane (B79455) can react at electron-rich sites in your molecules.[15]
-
Quantitative Data Summary
For optimal performance and safety, adhere to the storage conditions recommended by the manufacturer. The following table summarizes conditions found in safety data sheets.
| Parameter | Value and Conditions | Source(s) |
| Long-Term Storage Temp. | -20°C | [9] |
| Short-Term Storage Temp. | 2-8°C, protect from light, stored under nitrogen. | [6] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month. Protect from light and store under nitrogen. | [11] |
| Incompatible Materials | Strong oxidizing agents, strong acids, trialkylaluminum compounds (risk of explosion), moisture. | [4][7][12] |
Experimental Protocols
Detailed experimental protocols involving this compound are highly application-specific. As a catalyst, its use is documented in a vast body of scientific literature for reactions including:
Users should consult peer-reviewed journals and established chemical methodology resources for detailed, step-by-step protocols relevant to their specific research application. The handling and storage precautions outlined in this guide are universal and should be applied to all experimental work.
Visualized Workflow: Safe Handling Lifecycle
The following diagram illustrates the key stages and decision points for safely managing this compound from receipt to disposal.
Caption: Logical workflow for the safe lifecycle management of this compound.
References
- 1. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01430A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. gelest.com [gelest.com]
- 5. echemi.com [echemi.com]
- 6. file.leyan.com [file.leyan.com]
- 7. ereztech.com [ereztech.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. aksci.com [aksci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. fishersci.com [fishersci.com]
- 13. mdpi.com [mdpi.com]
- 14. Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Managing moisture sensitivity of Tris(perfluorophenyl)borane in reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the moisture sensitivity of Tris(perfluorophenyl)borane, B(C₆F₅)₃, in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: How does moisture affect this compound?
A1: this compound is a hygroscopic Lewis acid that readily reacts with water.[1] Upon exposure to moisture, it forms a stable adduct, B(C₆F₅)₃·H₂O.[2] This interaction transforms the compound from a Lewis acid into a potent Brønsted acid, which can significantly alter its reactivity and catalytic activity in a given reaction.[2][3][4] While this property is exploited in some synthetic transformations, uncontrolled exposure to water is generally detrimental.[2]
Q2: What are the visible signs of moisture contamination in my B(C₆F₅)₃ reagent?
A2: Pure this compound is typically a white crystalline solid. The presence of moisture can lead to the formation of a less defined white powder or an oily substance. This change in physical appearance may indicate the formation of hydrolysis byproducts.
Q3: My reaction with B(C₆F₅)₃ is sluggish or not proceeding as expected. Could moisture be the issue?
A3: Yes, moisture contamination is a common reason for reduced catalytic activity. The formation of the B(C₆F₅)₃·H₂O adduct can decrease the Lewis acidity of the borane (B79455), which is crucial for many reactions.[5] In some cases, such as the Piers-Rubinsztajn reaction, the presence of water in the catalyst stock solution can lead to a noticeable induction period before the reaction begins.[4][6][7]
Q4: How can I detect the presence of the B(C₆F₅)₃·H₂O adduct in my sample?
A4: ¹⁹F NMR spectroscopy is a sensitive technique for detecting the formation of the water adduct. The fluorine signals of the pentafluorophenyl groups show distinct chemical shifts for the free borane compared to the water adduct. For example, the signals for the aquo adduct appear at approximately -135, -155, and -163 ppm.[8] Additionally, the UV spectrum of pure B(C₆F₅)₃ shows a strong charge transfer band around 310 nm, which is absent in the presence of water.[4]
Q5: Are there any reactions where the B(C₆F₅)₃·H₂O adduct is actually beneficial?
A5: Yes, the Brønsted acidity of the B(C₆F₅)₃·H₂O complex is harnessed in certain reactions.[2] For instance, it has been effectively used as a catalyst for the synthesis of oligosiloxanes.[2] In these cases, a controlled amount of water is intentionally added, or the pre-formed adduct is used directly.[2]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Reaction fails to initiate or shows a long induction period. | Moisture contamination of the B(C₆F₅)₃ catalyst, reagents, or solvent. | 1. Ensure all glassware is rigorously dried (e.g., oven-dried at >120 °C for several hours and cooled under an inert atmosphere).[9] 2. Use freshly distilled, anhydrous solvents. 3. Handle B(C₆F₅)₃ and set up the reaction under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[1][9] 4. Consider purifying the B(C₆F₅)₃ if significant moisture contamination is suspected (see Experimental Protocols). |
| Low reaction yield or conversion. | Deactivated catalyst due to moisture. | In addition to the steps above: 1. Use a fresh bottle of B(C₆F₅)₃. 2. Increase the catalyst loading, although this is a less ideal solution. |
| Inconsistent reaction outcomes between batches. | Varying levels of moisture in the reaction setup. | 1. Standardize the procedure for drying glassware and purifying solvents. 2. Store B(C₆F₅)₃ in a desiccator within a glovebox. |
| Formation of unexpected byproducts. | Altered reactivity of B(C₆F₅)₃ due to water, leading to Brønsted acid-catalyzed side reactions. | 1. Scrupulously exclude water from the reaction. 2. Analyze byproducts to understand the undesired reaction pathway, which may point towards acid-catalyzed decomposition of starting materials or products. |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Storage: Store this compound in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).[1][10] For long-term storage, keep it in a desiccator inside a glovebox at the recommended temperature, typically -20°C or -80°C.[10]
-
Handling: All manipulations of solid B(C₆F₅)₃ should be performed in a glovebox with low moisture and oxygen levels. Solutions of B(C₆F₅)₃ should be prepared using anhydrous, degassed solvents and handled using Schlenk line techniques.
-
Glassware: All glassware must be oven-dried for at least 4 hours at >120°C and cooled under a stream of inert gas or in a desiccator immediately before use.[9]
Protocol 2: Purification of this compound by Azeotropic Distillation
This protocol is adapted from a general procedure for purifying pentafluorophenyl boron compounds from water and ether impurities.[11]
-
Setup: Assemble a distillation apparatus that has been rigorously dried. The setup should allow for distillation under an inert atmosphere.
-
Procedure: a. In the distillation flask, dissolve the crude, moisture-contaminated this compound in a suitable azeotropic organic solvent (e.g., toluene). The solvent should be capable of forming an azeotrope with water and have a boiling point higher than any volatile organic impurities like ether.[11] b. Distill the solution to remove the water-solvent azeotrope and other volatile impurities.[11] The distillation temperature will depend on the chosen solvent and whether the distillation is performed under reduced pressure.[11] c. After the removal of impurities, cool the remaining solution to induce precipitation of the purified this compound.[11] Cooling to a temperature between 0°C and 25°C is often effective.[11] d. Isolate the purified, crystalline B(C₆F₅)₃ by filtration under an inert atmosphere. e. Dry the purified product under vacuum.
Visualizations
Caption: Reaction of B(C₆F₅)₃ with water.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01430A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Tris(pentafluorophenyl)borane-catalyzed Hydride Transfer Reactions in Polysiloxane Chemistry—Piers–Rubinsztajn Reaction and Related Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trace water affects tris(pentafluorophenyl)borane catalytic activity in the Piers–Rubinsztajn reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Trace water affects tris(pentafluorophenyl)borane catalytic activity in the Piers-Rubinsztajn reaction. | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. US5959151A - Process for the purification of pentafluorophenyl boron compounds - Google Patents [patents.google.com]
Effect of water on B(C₆F₅)₃ catalytic activity
A comprehensive resource for researchers, scientists, and drug development professionals utilizing Tris(pentafluorophenyl)borane, B(C₆F₅)₃. This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols to address challenges related to the presence of water in catalytic experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during B(C₆F₅)₃-catalyzed reactions, with a focus on the influence of water.
Question: My reaction is showing little to no catalytic activity. What are the likely causes and solutions?
Answer: A lack of catalytic activity is the most common issue when using B(C₆F₅)₃ and is often linked to the catalyst's interaction with water or other Lewis bases.
-
Cause 1: Catalyst Deactivation by Water. B(C₆F₅)₃ is a potent Lewis acid that readily forms a stable adduct with water, B(C₆F₅)₃·H₂O.[1] This interaction can sequester the active Lewis acid, rendering it unavailable for the desired catalytic cycle. While the resulting aqua adduct is a strong Brønsted acid, this may not be the required catalytic species for your specific transformation.[1][2]
-
Solution 1a: Use Anhydrous Conditions. Ensure all solvents and reagents are rigorously dried before use. Handle B(C₆F₅)₃ in a glovebox or under an inert atmosphere (e.g., Argon or Nitrogen) to prevent exposure to atmospheric moisture.
-
Solution 1b: Increase Catalyst Loading. Under conditions of high humidity or if trace water is unavoidable, increasing the catalyst loading may be necessary to overcome the stoichiometric deactivation by water.[3][4]
-
Cause 2: Catalyst Age and Storage. The catalytic activity of B(C₆F₅)₃ can be affected by its age and storage conditions, particularly if it has been exposed to the environment.[3][4]
-
Solution 2: Use a Fresh Catalyst Sample. If deactivation is suspected, use a fresh, unopened sample of B(C₆F₅)₃. For catalyst solutions, prepare them fresh before use. Storing catalyst stock solutions in low molecular weight silicone oils has been shown to improve stability.[3][4]
Question: My reaction has a long and inconsistent induction period. Why is this happening?
Answer: A significant delay before the reaction begins is a classic symptom of water contamination, particularly in the catalyst stock solution.
-
Cause: Studies on the Piers-Rubinsztajn reaction have shown that water present in the catalyst stock solution leads to a pronounced induction period.[3][4] This is because the substrate (e.g., a hydrosilane) must first compete with and displace the water molecule coordinated to the boron center. Interestingly, water present in the bulk reagent solution does not typically cause a similar induction period.[3][4]
-
Solution 1: Prepare Catalyst Solution Carefully. Prepare the B(C₆F₅)₃ stock solution using anhydrous solvent and store it under an inert atmosphere. If possible, add the solid B(C₆F₅)₃ directly to the reaction mixture to avoid issues with contaminated stock solutions.
-
Solution 2: Pre-complex the Catalyst. For certain reactions like hydrosilylations, pre-complexing B(C₆F₅)₃ with the hydrosilane reagent can improve the stability of the catalyst solution and mitigate the induction period caused by water.[3][4] This is because the hydrosilane can effectively outcompete water for binding to the boron center.[3][4]
Frequently Asked Questions (FAQs)
Question: What is the specific interaction between B(C₆F₅)₃ and water?
Answer: B(C₆F₅)₃ is hygroscopic and reacts readily with water in a stepwise manner. Initially, it forms a strong 1:1 Lewis acid-base adduct, [(C₆F₅)₃B(OH₂)].[1][5] This primary adduct can then associate with additional water molecules via hydrogen bonding to form more complex aqua species, such as [(C₆F₅)₃B(OH₂)]·H₂O and [(C₆F₅)₃B(OH₂)]·2H₂O.[5][6] The formation of these adducts is a key reason for the deactivation of its Lewis acidic character.
References
- 1. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]
- 2. Organic reactions catalyzed by the Brønsted acid B(C6F5)3·H2O - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Trace water affects tris(pentafluorophenyl)borane catalytic activity in the Piers–Rubinsztajn reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Trace water affects tris(pentafluorophenyl)borane catalytic activity in the Piers-Rubinsztajn reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Safe Disposal of Tris(perfluorophenyl)borane Waste
This guide provides technical support for researchers, scientists, and drug development professionals on the safe disposal methods for Tris(perfluorophenyl)borane (CAS No. 1109-15-5) waste. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary recommended method for disposing of this compound waste?
The primary and most crucial method for disposal is to use an authorized hazardous or special waste collection point in accordance with local, state, and federal regulations.[1] this compound waste should be collected in a designated, properly labeled, and sealed container for pickup by a licensed hazardous waste disposal company. Do not mix it with other waste streams unless you have confirmed compatibility.
Q2: Is this compound considered a hazardous waste?
While some boron compounds are not classified as hazardous waste under the Federal Resource Conservation and Recovery Act (RCRA), chemical waste generators must determine if a discarded chemical is classified as hazardous.[2] Given its reactivity and potential environmental hazards, it is imperative to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2] It is often regulated for transport as a toxic solid.
Q3: What are the known chemical incompatibilities for this compound?
This compound is incompatible with strong oxidizing agents and strong acids.[2][3] It should not be stored or mixed with these substances.
Q4: What are the hazardous decomposition products of this compound?
In the event of a fire, thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides, and oxides of boron.[2][4]
Q5: What personal protective equipment (PPE) should I wear when handling this compound waste?
Appropriate PPE is essential to minimize exposure. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust and splashes.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | To prevent skin contact.[1][3] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust levels are high or if working outside a fume hood.[1] | To avoid inhalation of dust. |
Q6: How should I handle a spill of this compound?
For small, dry spills, you should:
-
Avoid generating dust.[1]
-
Wear appropriate PPE.
-
Carefully sweep, shovel, or vacuum the solid material.[1]
-
Place the collected material into a clearly labeled, sealed container for disposal.[1]
-
Wash the spill area with large amounts of water.[1]
For spills that are wet, you should:
-
Absorb the material with an inert substance.
-
Shovel the material into a labeled container for disposal.[1]
-
Prevent runoff into drains.[1]
Troubleshooting Guide
Q1: I have a small amount of leftover this compound from an experiment. Can I neutralize it in the lab?
While this compound is known to react with water to form a strong Brønsted acid, there are no established and validated protocols for its neutralization for disposal purposes in a laboratory setting.[5] The primary recommendation is to dispose of it as hazardous waste. For trace amounts, you may consider a carefully controlled quenching procedure with a weak base, but this should only be performed after a thorough risk assessment and with the approval of your institution's Environmental Health and Safety (EHS) office.
Q2: How should I dispose of solvents contaminated with this compound?
Solvents contaminated with this compound should be collected in a dedicated, labeled hazardous waste container. Do not mix chlorinated and non-chlorinated solvents. The container should be kept closed and stored in a well-ventilated area away from incompatible materials.
Q3: What is the correct procedure for disposing of contaminated labware (e.g., glassware, syringes)?
Labware contaminated with this compound should be decontaminated before disposal.
-
Glassware: Rinse with a suitable solvent (e.g., acetone) in a fume hood. Collect the rinsate as hazardous waste. After rinsing, wash the glassware with soap and water.
-
Sharps (needles, etc.): Dispose of them in a designated sharps container for hazardous chemical waste. Do not attempt to clean them.
Experimental Protocol: Handling and Packaging of this compound Waste for Disposal
This protocol outlines the general procedure for preparing this compound waste for collection by a certified hazardous waste disposal service.
1. Waste Segregation:
- Collect all solid this compound waste, including residues and contaminated consumables (e.g., weighing paper, gloves), in a dedicated, compatible container.
- Collect liquid waste (e.g., contaminated solvents) in a separate, compatible container.
2. Container Labeling:
- Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.
- Indicate the approximate quantity of the waste.
3. Secure Storage:
- Keep the waste container tightly sealed when not in use.[1]
- Store the container in a designated hazardous waste accumulation area that is well-ventilated and away from incompatible materials.[3]
4. Arrange for Pickup:
- Contact your institution's EHS office to schedule a pickup for the hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the safe disposal of this compound waste.
Caption: Decision workflow for this compound waste.
References
Navigating the Reactivity of B(C₆F₅)₃: A Technical Guide to Solvent Stability
Technical Support Center
Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a powerful Lewis acid widely employed in organic synthesis and catalysis due to its high thermal stability and activity.[1][2] However, its reactivity can be significantly influenced by the choice of reaction solvent. This guide provides researchers, scientists, and drug development professionals with essential information on the stability of B(C₆F₅)₃ in different solvent systems, troubleshooting advice for common experimental issues, and frequently asked questions to ensure successful and reproducible results.
Troubleshooting Common Issues
| Symptom | Potential Cause | Solvent System | Troubleshooting Steps |
| Reduced or No Catalytic Activity | Formation of a stable, less reactive adduct. | Ethereal solvents (e.g., THF, Et₂O) | 1. Solvent Choice: If possible, switch to a less coordinating solvent like an aromatic hydrocarbon (toluene, benzene) or a chlorinated solvent (CH₂Cl₂, CDCl₃).[3] 2. Temperature: For some reactions, higher temperatures may be required to promote dissociation of the solvent adduct.[4] 3. Alternative Catalyst: Consider using a derivative like HB(C₆F₅)₂, which may exhibit different reactivity profiles in coordinating solvents.[3] |
| Catalyst degradation due to trace water. | All solvents | 1. Strict Anhydrous Conditions: Ensure all glassware is rigorously dried and reactions are performed under an inert atmosphere (N₂ or Ar).[5][6] 2. Solvent Purification: Use freshly distilled or commercially available anhydrous solvents.[6] 3. Water Scavengers: The use of molecular sieves can help to remove trace amounts of water.[6] 4. Catalyst Storage: Store B(C₆F₅)₃ in a desiccator or glovebox to prevent moisture absorption.[5][7] | |
| Formation of Unwanted Byproducts | Reaction with the solvent. | Chlorinated solvents (e.g., CH₂Cl₂, CHCl₃) | 1. Solvent Selection: While generally considered stable, prolonged reaction times or elevated temperatures in chlorinated solvents could lead to side reactions. Consider alternative non-coordinating solvents like aromatic hydrocarbons. 2. Reaction Monitoring: Closely monitor the reaction progress by techniques like NMR or GC-MS to detect the formation of byproducts early. |
| Catalyst-mediated side reactions. | Aromatic solvents (e.g., toluene) | 1. Temperature Control: Maintain the recommended reaction temperature to minimize side reactions. 2. Catalyst Loading: Use the minimum effective catalyst loading to reduce the likelihood of undesired catalytic pathways. | |
| Inconsistent Reaction Rates or Induction Periods | Presence of varying amounts of water in the catalyst stock solution. | All solvents | 1. Standardized Catalyst Solution: Prepare a stock solution of B(C₆F₅)₃ in a non-coordinating, anhydrous solvent and store it under inert gas.[8][9] 2. Pre-treatment: For reactions sensitive to water, pre-complexing the catalyst with a scavenger can sometimes improve consistency.[8][9] 3. Consistent Sourcing: Use B(C₆F₅)₃ from the same batch for a series of experiments to minimize variability. |
Frequently Asked Questions (FAQs)
Q1: How does water affect the stability and activity of B(C₆F₅)₃?
A1: B(C₆F₅)₃ is hygroscopic and readily reacts with water to form a stable hydrate, --INVALID-LINK--₂.[1] This adduct formation can significantly impact its Lewis acidity and catalytic activity.[10][11] The presence of water, particularly in the catalyst stock solution, can lead to induction periods and inconsistent reaction rates.[8][9] In some cases, the hydrated form can act as a Brønsted acid, leading to different reaction pathways.[10]
Q2: What are the best solvents for reactions catalyzed by B(C₆F₅)₃?
A2: The optimal solvent depends on the specific reaction. However, for many applications, weakly coordinating solvents are preferred to maintain the high Lewis acidity of the borane (B79455).
-
Aromatic Hydrocarbons (Toluene, Benzene): These are often excellent choices due to their non-coordinating nature and ability to dissolve B(C₆F₅)₃ well.[3]
-
Chlorinated Solvents (Dichloromethane, Chloroform): These are also widely used and are generally considered compatible.[3][12]
-
Alkanes (Pentane, Hexane): B(C₆F₅)₃ has lower solubility in alkanes, but they can be used for precipitation or in specific applications where low polarity is required.
Q3: Can I use ethereal solvents like THF or diethyl ether with B(C₆F₅)₃?
A3: While possible, it's important to be aware that B(C₆F₅)₃ forms strong adducts with Lewis basic ethereal solvents.[3][13] This adduct formation reduces the effective Lewis acidity of the borane and can inhibit its catalytic activity.[3] If an ethereal solvent is necessary, you may need to adjust reaction conditions (e.g., increase temperature) to favor dissociation of the adduct.
Q4: How should I handle and store B(C₆F₅)₃?
A4: B(C₆F₅)₃ should be handled as a moisture-sensitive compound.[5] It is best manipulated in a glovebox or under a dry, inert atmosphere (argon or nitrogen).[5][7] Store the solid in a tightly sealed container in a desiccator or a freezer to minimize exposure to atmospheric moisture.[7]
Q5: What are the signs of B(C₆F₅)₃ decomposition?
A5: Pure B(C₆F₅)₃ is a white crystalline solid.[1] A change in color or texture could indicate the presence of impurities or degradation products. For solutions, the most reliable method to check for decomposition is through NMR spectroscopy. ¹⁹F NMR is particularly useful for observing changes in the chemical environment of the pentafluorophenyl groups.[10][14]
Quantitative Data Summary
| Solvent Type | Interaction with B(C₆F₅)₃ | Effect on Lewis Acidity | Considerations for Use |
| Aromatic Hydrocarbons (e.g., Toluene) | Weakly coordinating | High | Generally the preferred solvent for maintaining high catalytic activity. |
| Chlorinated Solvents (e.g., CH₂Cl₂) | Weakly coordinating | High | Good alternative to aromatic hydrocarbons; be mindful of potential side reactions at elevated temperatures.[12] |
| Ethereal Solvents (e.g., THF) | Strong adduct formation | Reduced | Can inhibit catalysis; may require higher temperatures to be effective.[3] |
| Water | Forms a stable hydrate | Significantly altered; can act as a Brønsted acid | Strict exclusion is necessary for most applications to ensure reproducibility.[8][9][10] |
Experimental Protocols
Protocol 1: ¹⁹F NMR Spectroscopy for Assessing B(C₆F₅)₃ Integrity
This protocol describes the use of ¹⁹F NMR to verify the purity of a B(C₆F₅)₃ sample.
Materials:
-
B(C₆F₅)₃ sample
-
Anhydrous deuterated solvent (e.g., C₆D₆ or CDCl₃)
-
NMR tube with a cap
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Inside a glovebox or under an inert atmosphere, prepare a solution of B(C₆F₅)₃ in the chosen anhydrous deuterated solvent (approximately 5-10 mg/mL).
-
Transfer the solution to an NMR tube and cap it securely.
-
Acquire a ¹⁹F NMR spectrum.
-
Analysis: The spectrum of pure B(C₆F₅)₃ should exhibit three distinct signals for the ortho, para, and meta fluorine atoms of the C₆F₅ groups. The presence of additional signals may indicate the formation of adducts or degradation products.
Visualizations
Caption: A decision-making workflow for solvent selection in B(C₆F₅)₃ catalyzed reactions.
Caption: The interaction of B(C₆F₅)₃ with water and its consequences on catalytic activity.
References
- 1. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]
- 2. Tris(pentafluorphenyl)boran 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chemicalbook.com [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Trace water affects tris(pentafluorophenyl)borane catalytic activity in the Piers-Rubinsztajn reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Exploring the fate of the tris(pentafluorophenyl)borane radical anion in weakly coordinating solvents - Dalton Transactions (RSC Publishing) DOI:10.1039/C2DT31622F [pubs.rsc.org]
- 14. ac1.hhu.de [ac1.hhu.de]
Preventing hydrolysis of B-C bonds in Tris(perfluorophenyl)borane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of B-C bonds in Tris(perfluorophenyl)borane during their experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound susceptible to hydrolysis?
A1: While the B-C bonds in this compound, also known as B(C₆F₅)₃, are notably more resistant to hydrolysis compared to those in other organoboranes, the compound is hygroscopic.[1][2][3] It readily reacts with water to form a stable adduct, (C₆F₅)₃B·H₂O.[1][4] This adduct formation can interfere with its catalytic activity by deactivating its Lewis acid nature.[1] Under elevated temperatures, further decomposition to boronic acids and boroxines can occur.[3]
Q2: What are the initial signs of hydrolysis or moisture contamination in my this compound sample?
A2: A primary indicator of moisture contamination is a decrease in the catalytic activity of your this compound.[5][6] In reactions where B(C₆F₅)₃ is used as a catalyst, the presence of its water adduct can lead to an observable induction period before the reaction begins.[5][7] For solid B(C₆F₅)₃, a change in appearance from a white, free-flowing solid to a clumpy or sticky consistency may suggest moisture absorption.
Q3: How does water affect the performance of this compound in catalytic reactions?
A3: Water forms a strong Lewis adduct with this compound, (C₆F₅)₃B·H₂O.[1][4] This adduct is a potent Brønsted acid, with an acidity comparable to hydrochloric acid in acetonitrile.[1][4] The formation of this adduct sequesters the Lewis acidic boron center, thereby inhibiting its ability to act as a Lewis acid catalyst.[1] Even trace amounts of moisture can be sufficient to deactivate the catalyst.[1]
Q4: Can I use this compound in protic solvents?
A4: It is generally not recommended to use this compound in protic solvents if the intended function is to utilize its Lewis acidity. Protic solvents will react with B(C₆F₅)₃ to form adducts, similar to water, which will diminish its Lewis acidic character.
Troubleshooting Guides
Issue 1: Reduced or No Catalytic Activity
| Possible Cause | Troubleshooting Step |
| Moisture contamination of solid this compound | Ensure the compound has been stored under a dry, inert atmosphere. If clumping is observed, consider drying the solid under high vacuum, though this may not be fully effective if significant adduct formation has occurred. For future use, store in a desiccator or glovebox.[2] |
| Wet reaction solvent | Use freshly distilled and dried solvents. Solvents should be stored over molecular sieves or other appropriate drying agents. |
| Contamination of reagents with water | Ensure all reagents are anhydrous. If necessary, dry liquid reagents using appropriate methods and store them under an inert atmosphere. |
| Atmospheric moisture during reaction setup | Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.[2] |
Issue 2: Inconsistent Reaction Times or Induction Periods
| Possible Cause | Troubleshooting Step |
| Variable moisture content in the this compound catalyst stock solution | Prepare stock solutions using anhydrous solvents under an inert atmosphere. Store the stock solution at low temperatures (-20°C or -80°C) under nitrogen.[8] It has been noted that water in the catalyst stock solution is more problematic than water in the reagent solution.[5][6] |
| Introduction of atmospheric moisture during reagent addition | Use gas-tight syringes or cannulas for transferring reagents and solvents. Maintain a positive pressure of inert gas throughout the experiment. |
Data Presentation
Table 1: Storage Conditions for this compound and its Solutions
| Form | Storage Temperature | Atmosphere | Recommended Duration | Reference |
| Solid | Room Temperature | Dry, Inert Gas | Long-term | [2] |
| Stock Solution | -20°C | Nitrogen, Protected from light | Up to 1 month | [8] |
| Stock Solution | -80°C | Nitrogen, Protected from light | Up to 6 months | [8] |
Experimental Protocols
Protocol 1: Handling and Dispensing Solid this compound
-
Preparation: Move the sealed container of this compound into an inert atmosphere glovebox.
-
Equilibration: Allow the container to equilibrate to the glovebox temperature before opening to prevent condensation.
-
Dispensing: Quickly weigh the desired amount of the white, crystalline solid into a clean, dry vial.
-
Sealing: Tightly seal both the stock container and the vial containing the weighed sample before removing them from the glovebox.
-
Storage: Store the main container in a dry, well-ventilated place.[2]
Protocol 2: Preparation of a this compound Stock Solution
-
Solvent Preparation: Use a freshly dried and deoxygenated aprotic solvent (e.g., toluene, dichloromethane).
-
Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under a stream of inert gas.
-
Dissolution: In an inert atmosphere glovebox or using Schlenk techniques, add the desired amount of this compound to the solvent.
-
Mixing: Stir the solution until the solid is fully dissolved.
-
Storage: Store the solution in a sealed container with a PTFE-lined cap, wrapped in foil to protect from light, at -20°C or -80°C.[8]
Visualizations
Caption: Workflow for preventing hydrolysis of this compound.
Caption: Deactivation of this compound by water.
References
- 1. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01430A [pubs.rsc.org]
- 4. Tris(pentafluorophenyl)borane-catalyzed Hydride Transfer Reactions in Polysiloxane Chemistry—Piers–Rubinsztajn Reaction and Related Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trace water affects tris(pentafluorophenyl)borane catalytic activity in the Piers–Rubinsztajn reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting low yields in B(C₆F₅)₃ catalyzed hydrosilylation
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a catalyst for hydrosilylation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during B(C₆F₅)₃ catalyzed hydrosilylation reactions, helping you diagnose and resolve problems leading to low yields.
Q1: My reaction is very slow or not starting at all. What are the likely causes?
Several factors can contribute to a sluggish or stalled reaction. Consider the following troubleshooting steps:
-
Catalyst Quality and Handling: B(C₆F₅)₃ is a moisture-sensitive Lewis acid. Exposure to atmospheric moisture can lead to the formation of hydrates, which are less catalytically active.[1]
-
Recommendation: Use freshly purchased B(C₆F₅)₃ or material that has been properly stored under an inert atmosphere (e.g., in a glovebox or desiccator). For rigorous applications, the catalyst can be purified by sublimation.[2]
-
-
Solvent and Reagent Purity: The presence of water or other Lewis basic impurities in your solvent or reagents can poison the catalyst.
-
Recommendation: Use anhydrous solvents and purify your substrates and silanes prior to use if they are suspected to contain impurities. Common purification techniques include distillation or passing through a column of activated alumina.
-
-
Inhibitory Effect of Substrate: Quantitative kinetic studies have shown that increased concentrations of highly Lewis basic substrates can inhibit the reaction rate.[3][4][5] The catalyst can form a stable adduct with the substrate, reducing the concentration of free borane (B79455) available to activate the silane (B1218182).
-
Recommendation: Try adding the substrate slowly to the reaction mixture containing the catalyst and silane.
-
-
Steric Hindrance: Very bulky silanes, such as triisopropylsilane (B1312306) (i-Pr₃SiH), may be too sterically hindered to be activated by the borane catalyst.[3]
-
Recommendation: If possible, choose a less sterically demanding silane.
-
Q2: I'm observing low yields despite the reaction proceeding. What could be the issue?
Low yields can stem from incomplete conversion or the formation of side products.
-
Incomplete Conversion:
-
Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion within a reasonable timeframe. Typical catalyst loadings range from 1-5 mol%.[3][6]
-
Reaction Time and Temperature: Some substrates, particularly primary aliphatic alcohols in silation reactions, react slowly at room temperature.[2] Increasing the reaction time or temperature may improve yields, but be cautious of catalyst decomposition at elevated temperatures over extended periods.[2]
-
-
Side Reactions:
-
Over-reduction: In the hydrosilylation of carbonyl compounds, particularly esters, the initial product can undergo further reduction.[3][4] For example, the hydrosilylation of acetophenone (B1666503) can yield ethylbenzene (B125841) as a byproduct through complete deoxygenation.[3][4]
-
Recommendation: Monitor the reaction closely by TLC or GC/MS and stop it once the starting material is consumed to minimize the formation of over-reduced products. Optimizing catalyst loading and reaction time can also help.
-
Polymerization: For olefin substrates like styrene, Lewis acid catalysis can sometimes induce polymerization. However, B(C₆F₅)₃-catalyzed hydrosilylation is noted to proceed without significant polymerization.[6] If polymerization is observed, consider lowering the reaction temperature.
-
Q3: I am seeing unexpected byproducts in my reaction mixture. How can I identify and prevent them?
The most common byproducts arise from over-reduction or reactions with impurities.
-
Silyl (B83357) Ether Cleavage and Further Reduction: In the hydrosilylation of ketones, the initially formed silyl ether can be cleaved and further reduced to the corresponding alkane.[3]
-
Disiloxane Formation: If water is present in the reaction, it can react with the silane to form disiloxanes.
-
Recommendation: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use of anhydrous solvents is critical.
-
Q4: How do I choose the right reaction conditions for my specific substrate?
Optimal conditions can vary depending on the substrate (e.g., ketone, aldehyde, ester, or olefin) and the silane used. Below are some general guidelines and data from literature.
Data Presentation: Typical Reaction Conditions
The following tables summarize typical experimental conditions for the B(C₆F₅)₃ catalyzed hydrosilylation of different substrates.
Table 1: Hydrosilylation of Carbonyl Compounds
| Substrate | Silane | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetophenone | Et₃SiH | 2 | Toluene | Room Temp. | 0.25 | 95 | [3] |
| Benzaldehyde | Et₃SiH | 2 | Toluene | Room Temp. | 0.25 | 96 | [3] |
| Ethyl Benzoate | Et₃SiH | 4 | Toluene | Room Temp. | 2 | 68 | [3] |
| Cyclohexanone | Et₃SiH | 2 | Toluene | Room Temp. | 0.5 | 94 | [3] |
Table 2: Hydrosilylation of Olefins
| Substrate | Silane | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Styrene | Et₃SiH | 5 | Neat | Room Temp. | Not Specified | 96 | [6] |
| 1-Octene | PhMe₂SiH | 5 | Neat | Room Temp. | Not Specified | 94 | [6] |
| Norbornene | Et₃SiH | 5 | Neat | Room Temp. | Not Specified | 93 | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments.
Protocol 1: General Procedure for the Hydrosilylation of a Ketone (e.g., Acetophenone)
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a magnetic stir bar to an oven-dried flask.
-
Reagents: To the flask, add the ketone (1.0 mmol), the chosen silane (1.1 mmol, 1.1 equiv), and anhydrous solvent (e.g., toluene, 0.5 M).
-
Catalyst Addition: Add B(C₆F₅)₃ (0.02 mmol, 2 mol%) to the stirred solution.
-
Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 30 minutes to a few hours at room temperature.
-
Work-up: Upon completion, quench the reaction by adding a few drops of water or wet THF. Dilute the mixture with an organic solvent (e.g., diethyl ether) and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for the Hydrosilylation of an Olefin (e.g., Styrene)
-
Preparation: In a glovebox or under a stream of inert gas, place an oven-dried vial with a magnetic stir bar.
-
Reagents: To the vial, add the olefin (1.0 mmol) and the silane (1.2 mmol, 1.2 equiv).
-
Catalyst Addition: Add B(C₆F₅)₃ (0.05 mmol, 5 mol%) to the mixture. If the reaction is performed neat, ensure efficient stirring.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by GC-MS.
-
Work-up and Purification: Once the reaction is complete, the product can often be purified directly by flash chromatography on silica gel without an aqueous work-up.
Mandatory Visualizations
Catalytic Cycle of B(C₆F₅)₃ Hydrosilylation
References
Personal protective equipment for handling Tris(pentafluorophenyl)borane
Technical Support Center: Tris(pentafluorophenyl)borane Handling
This guide provides essential safety information and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals working with Tris(pentafluorophenyl)borane.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with Tris(pentafluorophenyl)borane?
A1: Tris(pentafluorophenyl)borane is a hazardous chemical that can cause skin irritation, serious eye irritation, and respiratory tract irritation.[1][2] It is also toxic if swallowed.[3][4] It is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.
Q2: What are the essential engineering controls to have in place before handling this compound?
A2: It is recommended to handle Tris(pentafluorophenyl)borane in a well-ventilated area.[1] For more specific operations, using a local exhaust or an enclosing hood with exhaust ventilation is advised to minimize dust exposure.[3][4] Emergency eye wash fountains and safety showers should be readily available in the immediate vicinity of any potential exposure.[3][4]
Q3: What type of eye and face protection is required?
A3: Chemical goggles are mandatory to protect against eye contact.[3] It is also recommended to wear tightly fitting safety goggles with side-shields.[2] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles. Contact lenses should not be worn when handling this chemical.[3]
Q4: Which gloves offer the best protection against Tris(pentafluorophenyl)borane?
A4: Safety data sheets recommend using neoprene or nitrile rubber gloves for hand protection.[3] It is important to inspect gloves for any signs of degradation before use. Always wash your hands thoroughly with soap and water after handling the compound, even after wearing gloves.[1]
Q5: Is respiratory protection necessary when working with this compound?
A5: Respiratory protection is recommended, especially in situations where dust may be generated or ventilation is inadequate.[3] A NIOSH-certified dust and mist respirator (orange cartridge) or a dust mask type N95 (US) may be appropriate.[3] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[2]
Q6: What type of protective clothing should be worn?
A6: Wear suitable protective clothing to prevent skin contact.[3] This includes a lab coat or other protective garments. For large-scale operations or in the event of a spill, fire/flame resistant and impervious clothing may be necessary.[2]
Q7: What should I do in case of accidental exposure?
A7:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention.[5][6]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[2][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[2][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][5]
Personal Protective Equipment Summary
| PPE Category | Recommendation | Source(s) |
| Eye/Face Protection | Chemical goggles or tightly fitting safety goggles. A face shield may also be necessary. | [2][3] |
| Hand Protection | Neoprene or nitrile rubber gloves. | [3] |
| Respiratory Protection | NIOSH-certified dust and mist respirator or N95 dust mask. Full-face respirator if exposure limits are exceeded. | [2][3] |
| Protective Clothing | Lab coat or other suitable protective clothing. Fire/flame resistant and impervious clothing for high-risk scenarios. | [2][3] |
PPE Selection Workflow
References
Incompatible materials to avoid with Tris(pentafluorophenyl)borane
Welcome to the technical support center for Tris(pentafluorophenyl)borane (B(C₆F₅)₃). This guide is designed to assist researchers, scientists, and drug development professionals in safely handling and utilizing this versatile Lewis acid, with a specific focus on avoiding incompatible materials.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during experiments involving Tris(pentafluorophenyl)borane due to material incompatibility.
Frequently Asked Questions (FAQs)
Q1: I am planning a reaction using Tris(pentafluorophenyl)borane. What are the primary materials and chemical classes I should avoid?
A1: Tris(pentafluorophenyl)borane is a potent Lewis acid and can react with a variety of substances. Key materials to avoid include:
-
Water and Moisture: B(C₆F₅)₃ is hygroscopic and reacts with water.[1][2] While it is considered more water-tolerant than other Lewis acids like BF₃, exposure to moisture can lead to the formation of a strong Brønsted acid, (C₆F₅)₃B·H₂O, which may alter its catalytic activity or lead to undesired side reactions.[1][3][4]
-
Strong Oxidizing Agents: These materials are generally incompatible with Tris(pentafluorophenyl)borane.[5][6][7][8]
-
Strong Acids: Strong acids are also listed as incompatible materials.[6][8]
-
Bases and Lewis Bases: As a strong Lewis acid, it will readily form adducts with Lewis bases. While this is the basis of its catalytic activity, unintentional reactions with basic compounds (e.g., amines, phosphines) can occur.
-
Alcohols and Ethers: Tris(pentafluorophenyl)borane can catalyze reactions with alcohols and ethers, particularly in the presence of silanes.[9][10][11][12] While not always a hazardous incompatibility, it can lead to unintended side reactions if not part of the desired experimental design.
-
Trialkylaluminum Compounds: Explosions have been reported when mixing Tris(pentafluorophenyl)borane with trialkylaluminum compounds.[6]
Q2: My reaction catalyzed by Tris(pentafluorophenyl)borane is not proceeding as expected. Could moisture be the issue?
A2: Yes, the presence of moisture is a common reason for altered reactivity. Tris(pentafluorophenyl)borane forms a stable adduct with water, (C₆F₅)₃B·H₂O, which is a strong Brønsted acid with an acidity comparable to hydrochloric acid.[1][3] This can change the catalytic pathway of your reaction. For instance, some reactions are specifically catalyzed by the B(C₆F₅)₃·H₂O adduct.[4] If your reaction requires the Lewis acidity of free B(C₆F₅)₃, even trace amounts of water can be detrimental.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Always handle Tris(pentafluorophenyl)borane under an inert atmosphere (e.g., argon or nitrogen).[2]
-
Dry Solvents: Use freshly dried solvents.
-
Check Reagents for Water: Ensure all starting materials are anhydrous.
Q3: Can I use standard laboratory glassware and equipment with Tris(pentafluorophenyl)borane?
A3: Yes, standard borosilicate glassware (e.g., Pyrex®) is appropriate for use with Tris(pentafluorophenyl)borane. However, it is crucial to ensure that the glassware is thoroughly dried before use to prevent the introduction of moisture.
Troubleshooting Guide: Unexpected Side Reactions
Problem: My reaction is producing unexpected byproducts, or the yield of my desired product is low.
Possible Cause: Incompatibility with other reagents or functional groups present in the starting materials.
Troubleshooting Steps:
-
Review Functional Group Compatibility:
-
Alcohols and Amines: These functional groups can act as Lewis bases and react with B(C₆F₅)₃. This can lead to the formation of adducts, which may inhibit the desired catalytic cycle. In some cases, B(C₆F₅)₃ can catalyze the silation of alcohols.[9][11]
-
Ethers: Ethers can be cleaved in the presence of B(C₆F₅)₃ and a reducing agent like a silane.[10][12] If your substrate contains an ether linkage, this could be a potential side reaction.
-
-
Consider the Role of Silanes:
Data Presentation: Summary of Incompatible Materials
| Incompatible Material/Class | Potential Hazard/Consequence | Citation(s) |
| Water / Moisture | Forms a strong Brønsted acid adduct, altering catalytic activity. Can decompose the borane (B79455) upon heating. | [1][2][3][4] |
| Strong Oxidizing Agents | General chemical incompatibility. | [5][6][7][8] |
| Strong Acids | General chemical incompatibility. | [6][8] |
| Bases (Lewis and Brønsted) | Forms stable adducts, which can deactivate the catalyst. | [1] |
| Alcohols | Can act as a Lewis base. B(C₆F₅)₃ catalyzes dehydrogenative silation of alcohols with silanes. | [9][11][12] |
| Ethers | Can be cleaved in the presence of B(C₆F₅)₃ and a silane. | [10][12] |
| Trialkylaluminum Compounds | Reported to cause explosions. | [6] |
Experimental Protocols
General Handling Procedure for Tris(pentafluorophenyl)borane
To minimize issues with incompatible materials, particularly atmospheric moisture, the following handling protocol is recommended:
-
Inert Atmosphere: All manipulations of solid Tris(pentafluorophenyl)borane should be performed in a glovebox or glove bag under an inert atmosphere (e.g., nitrogen or argon).
-
Dry Glassware: All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere before use.
-
Anhydrous Solvents: Use freshly distilled and dried solvents. Solvents should be stored over molecular sieves or other appropriate drying agents.
-
Storage: Store Tris(pentafluorophenyl)borane in a tightly sealed container in a cool, dry, and well-ventilated place, preferably in a freezer and under an inert atmosphere.[5]
Mandatory Visualization
Diagram of Incompatible Materials and Consequences
The following diagram illustrates the logical relationships between Tris(pentafluorophenyl)borane and its primary incompatible materials, along with the potential consequences of their interaction.
Caption: Incompatibility pathways for Tris(pentafluorophenyl)borane.
References
- 1. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Tris(pentafluorophenyl)borane-catalyzed Hydride Transfer Reactions in Polysiloxane Chemistry—Piers–Rubinsztajn Reaction and Related Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01430A [pubs.rsc.org]
- 5. fishersci.com [fishersci.com]
- 6. gelest.com [gelest.com]
- 7. fishersci.com [fishersci.com]
- 8. ereztech.com [ereztech.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. B(C6F5)3-Catalyzed Silation of Alcohols: A Mild, General Method for Synthesis of Silyl Ethers [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes | Semantic Scholar [semanticscholar.org]
Technical Support Center: Kinetic and Mechanistic Studies of B(C₆F₅)₃ Decomposition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tris(pentafluorophenyl)borane, B(C₆F₅)₃. The information is designed to address specific issues that may be encountered during experiments involving the kinetic and mechanistic study of its decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of B(C₆F₅)₃?
A1: Tris(pentafluorophenyl)borane is a robust Lewis acid known for its high thermal stability and relative inertness of its B-C bonds.[1] It is thermally stable at temperatures well over 200 °C, with some reports indicating stability up to 270 °C.[2] It is also generally resistant to oxygen.[1] However, it is sensitive to moisture and can form adducts with water, which may affect its catalytic activity and lead to decomposition upon heating.[1][2]
Q2: What are the known decomposition pathways for B(C₆F₅)₃?
A2: The primary documented decomposition pathways for B(C₆F₅)₃ involve its interaction with other chemical species rather than simple unimolecular thermal decomposition under typical laboratory conditions.
-
Reaction with Water (Hydrolysis): B(C₆F₅)₃ is hygroscopic and readily forms adducts with water.[1] Upon heating, these adducts can decompose to form boronic acids and boroxines.[2] The initial adduct formation is a Lewis acid-base interaction, which can alter the reactivity of the borane (B79455), transforming it into a potent Brønsted acid.[2]
-
Decomposition of the Radical Anion: The one-electron reduction of B(C₆F₅)₃ forms the radical anion B(C₆F₅)₃˙⁻, which undergoes rapid chemical decomposition. This process has been studied electrochemically and is significantly faster in weakly coordinating solvents compared to donor solvents.
Q3: What are the typical products of B(C₆F₅)₃ decomposition?
A3:
-
From Hydrolysis: The reaction with water can ultimately lead to the formation of pentafluorophenylboronic acid ((C₆F₅)B(OH)₂) and boroxines.[2]
-
From Radical Anion Decomposition: The decomposition of the B(C₆F₅)₃˙⁻ radical anion in solution leads to the formation of various four-coordinate borates.
Q4: How can I monitor the decomposition of B(C₆F₅)₃ in my experiments?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the state of B(C₆F₅)₃ in solution.
-
¹⁹F NMR: This is particularly useful for observing changes in the chemical environment of the pentafluorophenyl groups. The formation of adducts, decomposition products, or other derivatives will result in new signals or shifts in the existing resonances.
-
¹¹B NMR: This technique can provide information about the coordination state of the boron atom. A general protocol for monitoring by NMR would involve taking a spectrum of the fresh B(C₆F₅)₃ solution and then periodically acquiring spectra under the experimental conditions to observe any changes.
Troubleshooting Guides
Issue 1: Inconsistent or Reduced Catalytic Activity
Possible Cause:
-
Moisture Contamination: B(C₆F₅)₃ is highly sensitive to water. Even trace amounts of moisture in solvents or reagents can lead to the formation of a B(C₆F₅)₃·H₂O adduct.[1] This adduct has altered Lewis acidity and can act as a Brønsted acid, which may not be catalytically active for the desired transformation or could lead to side reactions.[2]
-
Degradation of B(C₆F₅)₃ Stock: Improper storage or prolonged exposure to ambient conditions can lead to gradual hydrolysis and decomposition of the solid B(C₆F₅)₃.
Solutions:
-
Rigorous Drying of Solvents and Reagents: Ensure all solvents and reagents are rigorously dried and handled under an inert atmosphere (e.g., nitrogen or argon).
-
Proper Storage: Store B(C₆F₅)₃ in a desiccator or a glovebox to protect it from atmospheric moisture.
-
Use Freshly Opened or Purified B(C₆F₅)₃: For sensitive reactions, it is advisable to use B(C₆F₅)₃ from a freshly opened bottle or to sublime the material to ensure high purity.
-
Monitor by NMR: Before use, a quick ¹⁹F NMR spectrum of a sample from the stock bottle can help to assess its purity.
Issue 2: Unexpected Side Products Observed
Possible Cause:
-
Hydrolysis-Induced Brønsted Acidity: The in-situ formation of the B(C₆F₅)₃·H₂O adduct can catalyze undesired acid-mediated side reactions.[2]
-
Reaction with Nucleophilic Solvents or Reagents: Although generally stable, B(C₆F₅)₃ can react with certain nucleophiles, especially at elevated temperatures, leading to the degradation of the borane and the formation of unexpected products.
-
Side Reactions in Catalysis: In catalytic applications, B(C₆F₅)₃ can participate in side reactions such as self-restructuring of poly(hydridomethyl)siloxanes in Piers-Rubinsztajn reactions.[3]
Solutions:
-
Strict Anhydrous Conditions: As with reduced activity, maintaining strictly anhydrous conditions is crucial to prevent the formation of the Brønsted acidic adduct.
-
Solvent Selection: Choose non-coordinating or weakly coordinating solvents that are less likely to react with B(C₆F₅)₃.
-
Temperature Control: Avoid unnecessarily high reaction temperatures to minimize the rate of potential decomposition pathways.
-
Careful Reagent Selection: Be aware of the compatibility of all reagents with a strong Lewis acid like B(C₆F₅)₃.
Issue 3: Difficulty in Reproducing Kinetic Data
Possible Cause:
-
Variable Water Content: Small, uncontrolled variations in the amount of moisture in the reaction setup can significantly impact the concentration of the active Lewis acid, leading to inconsistent reaction rates.
-
Induction Periods: The presence of water in catalyst stock solutions can lead to an induction period in reactions, affecting kinetic measurements.[4]
-
Catalyst Degradation During Reaction: In slow reactions or at elevated temperatures, the catalyst may degrade over the course of the experiment, leading to non-linear kinetics.
Solutions:
-
Standardized Anhydrous Procedures: Implement and strictly adhere to standardized protocols for drying solvents and handling reagents to ensure consistent and minimal water content.
-
Pre-activation or Equilibration: In some cases, pre-mixing the catalyst with one of the reagents or allowing for an equilibration period before initiating the reaction can lead to more reproducible results.
-
Monitor Catalyst Concentration: If possible, use an internal standard and periodically monitor the concentration of the active B(C₆F₅)₃ species by NMR throughout the kinetic run.
-
Kinetic Modeling: If catalyst degradation is suspected, the kinetic data may need to be fitted to a model that accounts for catalyst decomposition.
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| Thermal Stability | Stable up to >200 °C (up to 270 °C reported) | Solid state | [1][2] |
| B(C₆F₅)₃˙⁻ Decomposition Rate Constant (k) | ~6 s⁻¹ | In dichloromethane (B109758) at room temperature |
Experimental Protocols
Protocol: Monitoring B(C₆F₅)₃ Stability in Solution by ¹⁹F NMR
-
Sample Preparation:
-
In a glovebox, prepare a stock solution of B(C₆F₅)₃ in a dry, deuterated, and non-coordinating solvent (e.g., CD₂Cl₂ or toluene-d₈) of a known concentration (e.g., 10 mM).
-
Add a known concentration of an internal standard that has a distinct ¹⁹F NMR signal and is inert to the experimental conditions.
-
Transfer an aliquot of this stock solution to a dry NMR tube sealed with a septum or a J. Young's valve.
-
-
Initial Spectrum:
-
Acquire a quantitative ¹⁹F NMR spectrum of the freshly prepared sample at the desired experimental temperature. Note the chemical shifts and integrals of the B(C₆F₅)₃ signals (typically ortho-, meta-, and para-fluorines) relative to the internal standard.
-
-
Monitoring:
-
Subject the NMR tube to the desired experimental conditions (e.g., heating, addition of a reagent).
-
Acquire ¹⁹F NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals of B(C₆F₅)₃ and the internal standard in each spectrum.
-
A decrease in the integral of the B(C₆F₅)₃ signals relative to the internal standard indicates decomposition.
-
The appearance of new signals in the ¹⁹F NMR spectrum can help to identify decomposition products.
-
Visualizations
Caption: Major reported decomposition pathways for B(C₆F₅)₃.
Caption: Troubleshooting workflow for experiments involving B(C₆F₅)₃.
References
- 1. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]
- 2. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01430A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to ¹⁹F and ¹¹B NMR Analysis of Tris(perfluorophenyl)borane Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) analysis of Tris(perfluorophenyl)borane (B(C₆F₅)₃), a versatile and powerful Lewis acid, in various chemical reactions. By presenting quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms, this document aims to serve as a valuable resource for researchers utilizing B(C₆F₅)₃ in synthesis and catalysis. Comparisons with alternative perfluoroaryl boranes are included to highlight the unique spectral features and reactivity of B(C₆F₅)₃.
Data Presentation: Comparative NMR Data
The coordination of a Lewis base to the boron center of this compound results in a significant change in the electronic environment of the boron and the perfluorophenyl rings. This is reflected in the ¹¹B and ¹⁹F NMR spectra, where an upfield shift in the ¹¹B signal and a decrease in the chemical shift difference between the meta- and para-fluorine atoms (Δδ(m,p)) are characteristic of the transition from a trigonal planar (three-coordinate) to a tetrahedral (four-coordinate) boron center.[1]
Table 1: Comparative ¹¹B and ¹⁹F NMR Data for B(C₆F₅)₃ and its Adducts
| Compound/Adduct | Solvent | ¹¹B Chemical Shift (δ) [ppm] | ¹⁹F Chemical Shifts (δ) [ppm] (ortho, para, meta) | Δδ(m,p) [ppm] |
| B(C₆F₅)₃ | Toluene-d₈ | 60.0 | -128.9, -149.1, -161.7 | 12.6 |
| B(C₆F₅)₃·H₂O | Toluene-d₈ | -0.1 | -134.9, -156.4, -163.6 | 7.2 |
| B(C₆F₅)₃·THF | CD₂Cl₂ | -0.8 | -134.0, -157.0, -164.0 | 7.0 |
| [Et₃SiH·B(C₆F₅)₃] | Toluene-d₈ | Not Reported | -132.8, -159.2, -164.8 | 5.6 |
| [H-B(C₆F₅)₃]⁻ | Not Reported | -23.9 | -135.5, -159.0, -165.5 | 6.5 |
Table 2: Comparison of ¹¹B and ¹⁹F NMR Data for Alternative Perfluoroaryl Boranes
| Compound | Solvent | ¹¹B Chemical Shift (δ) [ppm] | ¹⁹F Chemical Shifts (δ) [ppm] |
| Tris(2,4,6-trifluorophenyl)borane | CDCl₃ | -59.6 | -95.7 (d, ortho), -100.3 (t, para) |
| Tris(3,4,5-trifluorophenyl)borane | CDCl₃ | 65.9 | -133.2 (d), -152.4 (t) |
| Tris[3,5-bis(trifluoromethyl)phenyl]borane | CD₂Cl₂ | Not Reported | Not Reported |
Note: The chemical shifts can vary slightly depending on the solvent and concentration.
Experimental Protocols
Detailed methodologies are crucial for reproducible results in NMR analysis. Below are representative protocols for key experiments involving B(C₆F₅)₃.
General NMR Sample Preparation
All manipulations involving B(C₆F₅)₃ and its reactive partners should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be dried and degassed prior to use. NMR tubes fitted with a J. Young valve or a sealed capillary are recommended to prevent contamination from atmospheric moisture.[2]
Protocol 1: NMR Analysis of B(C₆F₅)₃ Reaction with Water
This protocol is adapted from studies on the hydrolysis of B(C₆F₅)₃.[3]
-
Stock Solution Preparation: Prepare a stock solution of B(C₆F₅)₃ in dry toluene-d₈ (e.g., 10 mg/mL).
-
Water Titration: Prepare a series of NMR tubes each containing a known concentration of the B(C₆F₅)₃ stock solution.
-
Add incremental amounts of a standard solution of water in toluene-d₈ to each NMR tube.
-
NMR Acquisition: Acquire ¹H, ¹¹B, and ¹⁹F NMR spectra for each sample at a constant temperature.
-
Data Analysis: Monitor the changes in the chemical shifts and signal intensities in the ¹¹B and ¹⁹F NMR spectra to identify the formation of the B(C₆F₅)₃·H₂O adduct and any subsequent hydrolysis products.
Protocol 2: In-situ NMR Monitoring of B(C₆F₅)₃-Catalyzed Hydrosilylation of a Carbonyl Compound
This protocol is based on mechanistic studies of hydrosilylation reactions.[4]
-
Reactant Solution: In a glovebox, dissolve the carbonyl substrate (e.g., acetophenone, 1 equivalent) and the silane (B1218182) (e.g., triethylsilane, 1.2 equivalents) in an appropriate deuterated solvent (e.g., toluene-d₈) in an NMR tube.
-
Initial Spectra: Acquire ¹H, ¹¹B, and ¹⁹F NMR spectra of the starting materials.
-
Initiation of Reaction: Add a catalytic amount of a B(C₆F₅)₃ solution in the same solvent (e.g., 1-5 mol%) to the NMR tube.
-
Time-course Monitoring: Acquire a series of ¹H, ¹¹B, and ¹⁹F NMR spectra at regular time intervals to monitor the progress of the reaction.
-
Intermediate Identification: Look for the appearance of new signals in the ¹¹B and ¹⁹F NMR spectra that may correspond to the formation of a silane-borane adduct or the hydridoborate anion [H-B(C₆F₅)₃]⁻.
-
Product Quantification: Use the integration of signals in the ¹H NMR spectrum to determine the conversion of the starting material and the yield of the product silyl (B83357) ether.
Mandatory Visualization: Reaction Pathways
The following diagrams, generated using the DOT language, illustrate key reaction pathways involving this compound.
Frustrated Lewis Pair (FLP) Activation of Dihydrogen
Frustrated Lewis Pairs, typically composed of a bulky Lewis acid like B(C₆F₅)₃ and a sterically hindered Lewis base, are capable of activating small molecules like H₂.
Caption: FLP-mediated activation of dihydrogen by B(C₆F₅)₃ and a bulky phosphine.
Catalytic Cycle for the Hydrosilylation of a Ketone
B(C₆F₅)₃ catalyzes the reduction of ketones with silanes. The proposed mechanism involves the activation of the silane by the borane.[4]
Caption: Proposed catalytic cycle for the B(C₆F₅)₃-catalyzed hydrosilylation of a ketone.
This guide provides a foundational understanding of the application of ¹⁹F and ¹¹B NMR spectroscopy in the study of this compound chemistry. The provided data and protocols offer a starting point for researchers to design and interpret their own experiments in this exciting and rapidly developing field.
References
Comparing Lewis acidity of B(C₆F₅)₃ vs BF₃ and BCl₃
A Comparative Guide to the Lewis Acidity of B(C₆F₅)₃, BF₃, and BCl₃
Introduction
Trivalent boron compounds are archetypal Lewis acids, characterized by an electron-deficient boron center with a vacant p-orbital, making them potent electron-pair acceptors. This property makes them indispensable as catalysts and reagents in a vast array of chemical transformations. Among the most studied boranes are boron trifluoride (BF₃), boron trichloride (B1173362) (BCl₃), and tris(pentafluorophenyl)borane (B(C₆F₅)₃). While a simple consideration of electronegativity would suggest BF₃ to be the strongest Lewis acid, the experimentally determined order is surprisingly different. This guide provides an objective comparison of the Lewis acidity of these three compounds, supported by quantitative data, detailed experimental protocols, and an explanation of the underlying electronic and steric factors.
Quantitative Comparison of Lewis Acidity
The strength of a Lewis acid can be quantified using various experimental and computational methods. The most common scales include the Gutmann-Beckett Acceptor Number (AN) and the computationally derived Fluoride (B91410) Ion Affinity (FIA). The data for B(C₆F₅)₃, BF₃, and BCl₃ are summarized below.
| Lewis Acid | Substituent | Acceptor Number (AN)¹ | Fluoride Ion Affinity (FIA) (kJ/mol)² |
| BF₃ | -F | 89 | ~340-360 |
| BCl₃ | -Cl | 96.6 | >360 ± 42 |
| B(C₆F₅)₃ | -C₆F₅ | 82 | ~450-480 |
¹Higher AN values indicate greater Lewis acidity as determined by the Gutmann-Beckett method. ²FIA is the negative enthalpy of the gas-phase reaction between a Lewis acid and a fluoride ion; a more positive value indicates stronger Lewis acidity. It is important to note that FIA values are typically derived from quantum chemical calculations.
Experimental and Computational Protocols
Gutmann-Beckett Method
The Gutmann-Beckett method is a widely used experimental technique to assess the Lewis acidity of a substance in a solution. It utilizes triethylphosphine (B1216732) oxide (Et₃PO) as a probe molecule, which features a Lewis basic oxygen atom.
Experimental Workflow:
-
A solution of the Lewis acid to be tested is prepared in a weakly Lewis acidic solvent, such as deuterated benzene (B151609) (C₆D₆) or dichloromethane (B109758) (CD₂Cl₂).
-
Triethylphosphine oxide (Et₃PO) is added to this solution.
-
The ³¹P Nuclear Magnetic Resonance (NMR) spectrum of the solution is recorded.
-
The interaction between the Lewis acid and the basic oxygen atom of Et₃PO causes a downfield shift (deshielding) in the ³¹P NMR signal of Et₃PO compared to its signal in a non-coordinating solvent like hexane (B92381).
-
The Acceptor Number (AN) is calculated from the observed chemical shift (δ_sample) using the following formula: AN = 2.21 × (δ_sample − 41.0) , where 41.0 ppm is the chemical shift of Et₃PO in hexane (AN = 0) and the scaling factor is derived from the chemical shift of Et₃PO in the presence of the strong Lewis acid SbCl₅ (AN = 100). A higher AN value corresponds to a stronger Lewis acid.
Caption: Workflow for the Gutmann-Beckett method.
Fluoride Ion Affinity (FIA)
Fluoride Ion Affinity (FIA) is a theoretical measure of Lewis acidity, defined as the negative of the gas-phase enthalpy change for the reaction of a Lewis acid with a fluoride ion (F⁻).
LA(g) + F⁻(g) → [LA-F]⁻(g) FIA = -ΔH
A more positive FIA value indicates a stronger affinity for the fluoride ion and thus, a stronger Lewis acid.
Computational Protocol:
-
The three-dimensional structures of the Lewis acid and its corresponding fluoride adduct are optimized using quantum chemical methods, such as Density Functional Theory (DFT).
-
The electronic energies and thermal corrections to the enthalpy are calculated for both the optimized Lewis acid and the fluoride adduct.
-
To achieve high accuracy and avoid the complexities of calculating the energy of a "naked" fluoride ion, isodesmic reactions are often employed. This involves using a reference Lewis acid with a well-established experimental or high-level computed FIA (e.g., COF₂ or Me₃Si⁺).
-
The FIA of the Lewis acid of interest is then calculated relative to the reference compound, which minimizes computational errors.
Factors Influencing Lewis Acidity
The observed trend in Lewis acidity (BCl₃ > BF₃) is counterintuitive based on the high electronegativity of fluorine. This anomaly, along with the potent acidity of B(C₆F₅)₃, can be explained by a combination of electronic and steric factors.
The Case of BF₃ vs. BCl₃: The Role of π-Backbonding
The prevailing explanation for BF₃ being a weaker Lewis acid than BCl₃ involves the concept of π-backbonding. In boron trihalides, the lone pairs of electrons on the halogen atoms can be donated back to the empty p-orbital of the boron atom. This interaction has a stabilizing effect, reducing the electron deficiency of the boron center and thus its Lewis acidity.
-
In BF₃: The π-backbonding is particularly effective. The participating p-orbitals of boron and fluorine (both in the second period) are of similar size and energy, leading to good orbital overlap. This delocalizes the electron density from the fluorine atoms to the boron, partially satisfying its electron deficiency.
-
In BCl₃: The p-orbitals of chlorine (third period) are larger and more diffuse than the boron p-orbital. This results in poorer orbital overlap and consequently, weaker π-backbonding. The boron atom in BCl₃ therefore remains more electron-deficient and is a stronger Lewis acid.
Another critical factor is the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Calculations have shown that BCl₃ possesses a lower-lying LUMO compared to BF₃. A lower LUMO energy makes the molecule a better electron acceptor, enhancing its covalent interactions with a Lewis base and leading to stronger adduct formation.
Caption: Orbital overlap and its effect on Lewis acidity.
Tris(pentafluorophenyl)borane: B(C₆F₅)₃
B(C₆F₅)₃ is a powerful Lewis acid due to the strong electron-withdrawing nature of the three pentafluorophenyl rings.
-
Inductive Effect: The highly electronegative fluorine atoms on the phenyl rings pull electron density away from the boron center via the sigma framework. This powerful inductive effect (-I) greatly increases the electron deficiency of the boron atom, making it a very strong Lewis acid.
-
Steric Effects: The bulky C₆F₅ groups create a sterically hindered environment around the boron atom. This steric bulk can influence its interaction with Lewis bases. For instance, the Gutmann-Beckett method, which uses the relatively bulky Et₃PO probe, gives a lower Acceptor Number (AN=82) for B(C₆F₅)₃ than for BF₃ (AN=89). This is likely an underestimation of its intrinsic Lewis acidity due to steric hindrance preventing optimal interaction with the probe. In contrast, the FIA, which calculates the affinity for the very small F⁻ ion, shows B(C₆F₅)₃ to be a significantly stronger Lewis acid than both BF₃ and BCl₃.
Caption: Factors influencing the Lewis acidity of B(C₆F₅)₃.
Conclusion
A direct comparison of the Lewis acidity of B(C₆F₅)₃, BF₃, and BCl₃ reveals a nuanced interplay of electronic and steric factors that defies simple predictions based on electronegativity.
-
BF₃ is a weaker Lewis acid than BCl₃ due to effective π-backbonding from fluorine to boron, which alleviates the electron deficiency of the boron center.
-
BCl₃ is a stronger Lewis acid than BF₃ because of less efficient π-backbonding and a lower energy LUMO, making its boron center more electrophilic.
-
B(C₆F₅)₃ is an exceptionally strong Lewis acid, surpassing both BF₃ and BCl₃ in intrinsic acidity as measured by FIA. This is attributed to the powerful electron-withdrawing inductive effect of the three C₆F₅ groups. However, its reactivity can be modulated by steric hindrance, and experimental methods using bulky probes may underestimate its true Lewis acidity.
The choice of Lewis acid for a particular application in research or drug development must therefore consider not only the intrinsic acidity but also the steric profile of both the Lewis acid and the interacting substrate or reagent.
Tris(perfluorotolyl)borane: A Superior Lewis Acid for Advanced Catalysis
For researchers, scientists, and drug development professionals seeking a more potent Lewis acid catalyst, Tris(perfluorotolyl)borane emerges as a compelling alternative to the widely used Tris(pentafluorophenyl)borane (B(C6F5)3). Experimental data consistently demonstrates its enhanced Lewis acidity, positioning it as a "Lewis superacid" capable of catalyzing a broader range of chemical transformations with higher efficiency.
Tris(perfluorotolyl)borane, also known as B(4-(CF3)C6F4)3, distinguishes itself through the presence of a trifluoromethyl group on each of the perfluorinated aromatic rings. This structural modification significantly enhances its electron-withdrawing properties, leading to a more electrophilic boron center and, consequently, stronger Lewis acidity compared to B(C6F5)3. This heightened reactivity opens new avenues for challenging catalytic processes, including the activation of strong chemical bonds and the catalysis of reactions that are sluggish or inefficient with conventional Lewis acids.
Comparative Analysis of Lewis Acidity
The Lewis acidity of boranes can be quantified using various experimental and computational methods. The most common metrics are the Gutmann-Beckett Acceptor Number (AN) and the calculated Fluoride (B91410) Ion Affinity (FIA). Higher AN and FIA values are indicative of stronger Lewis acidity.
| Compound | Common Abbreviation | Gutmann-Beckett Acceptor Number (AN) | Calculated Fluoride Ion Affinity (FIA) (kJ/mol) |
| Tris(perfluorotolyl)borane | B(p-CF3C6F4)3 | ~89.4 | ~502 |
| Tris(pentafluorophenyl)borane | B(C6F5)3 | 82 | 448 - 452 |
| Boron Trifluoride | BF3 | 89 | 342 |
| Boron Trichloride (B1173362) | BCl3 | 105.7 | - |
| Antimony Pentafluoride | SbF5 | 100 | 493 |
Note: The presented values are compiled from various sources and may exhibit slight variations depending on the specific experimental or computational conditions.
The data clearly illustrates that Tris(perfluorotolyl)borane possesses a significantly higher Lewis acidity than B(C6F5)3, with both its Acceptor Number and Fluoride Ion Affinity surpassing those of the conventional catalyst. Notably, its Lewis acidity is comparable to or even exceeds that of antimony pentafluoride (SbF5), a benchmark for strong Lewis acids, thus justifying its classification as a Lewis superacid.
Experimental Protocols
Gutmann-Beckett Method for Determining Acceptor Number (AN)
The Gutmann-Beckett method is an experimental technique used to assess the Lewis acidity of a compound by monitoring the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine (B1216732) oxide (Et₃PO), upon interaction with the Lewis acid.
Materials:
-
Lewis acid (e.g., Tris(perfluorotolyl)borane)
-
Triethylphosphine oxide (Et₃PO)
-
Anhydrous, non-coordinating deuterated solvent (e.g., C₆D₆, CD₂Cl₂)
-
NMR tubes
Procedure:
-
A solution of Et₃PO is prepared in the chosen deuterated solvent, and its ³¹P NMR spectrum is recorded. The chemical shift of the free Et₃PO (δ_free) serves as the reference.
-
An equimolar amount of the Lewis acid is added to the Et₃PO solution under an inert atmosphere.
-
The ³¹P NMR spectrum of the resulting mixture is recorded, and the new chemical shift of the Lewis acid-Et₃PO adduct (δ_adduct) is measured.
-
The Acceptor Number (AN) is calculated using the following formula: AN = 2.21 × (δ_adduct - δ_free)
A diagram illustrating the workflow of the Gutmann-Beckett method is provided below.
Caption: Workflow for the Gutmann-Beckett Method.
Computational Calculation of Fluoride Ion Affinity (FIA)
Fluoride Ion Affinity (FIA) is a computational metric that quantifies the Lewis acidity of a molecule by calculating the enthalpy change of its reaction with a fluoride ion in the gas phase.
Computational Method:
-
Geometry Optimization: The three-dimensional structures of the Lewis acid (e.g., Tris(perfluorotolyl)borane) and its fluoride adduct (e.g., [B(p-CF3C6F4)3F]⁻) are optimized to their lowest energy conformations using density functional theory (DFT) or other high-level quantum chemical methods.
-
Energy Calculation: The single-point electronic energies of the optimized structures of the Lewis acid, the fluoride ion, and the fluoride adduct are calculated at a high level of theory.
-
FIA Calculation: The FIA is calculated as the negative of the enthalpy change (ΔH) for the fluoride addition reaction: Lewis Acid + F⁻ → [Lewis Acid-F]⁻ FIA = -ΔH
A diagram illustrating the computational workflow for FIA is provided below.
Caption: Computational workflow for Fluoride Ion Affinity.
Application in Catalysis: Hydrosilylation of Carbonyls
A key application where stronger Lewis acids demonstrate superior performance is in the hydrosilylation of carbonyl compounds, a fundamental transformation in organic synthesis. Both B(C6F5)3 and Tris(perfluorotolyl)borane can catalyze this reaction, but the higher Lewis acidity of the latter can lead to faster reaction rates and broader substrate scope.
The catalytic cycle is believed to proceed via the activation of the silane (B1218182) by the borane (B79455) Lewis acid. This is in contrast to weaker Lewis acids that may activate the carbonyl group. The enhanced electrophilicity of the boron center in Tris(perfluorotolyl)borane facilitates the formation of a frustrated Lewis pair with the hydrosilane, leading to the generation of a highly reactive silylium-like species. This species then readily reacts with the carbonyl compound, followed by hydride transfer from the borohydride (B1222165) intermediate to complete the reduction and regenerate the catalyst.
A diagram illustrating the proposed catalytic cycle for the hydrosilylation of a ketone catalyzed by a strong borane Lewis acid is provided below.
Caption: Catalytic cycle for hydrosilylation.
Synthesis of Tris(perfluorotolyl)borane
Tris(perfluorotolyl)borane can be synthesized via a Grignard reaction, a common method for forming carbon-boron bonds. The general procedure involves the reaction of the Grignard reagent derived from 1-bromo-4-(trifluoromethyl)-2,3,5,6-tetrafluorobenzene with boron trichloride or tribromide.
General Synthetic Scheme:
-
Formation of the Grignard Reagent: 1-bromo-4-(trifluoromethyl)-2,3,5,6-tetrafluorobenzene is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether, THF) to form the corresponding Grignard reagent, (4-(CF3)C6F4)MgBr.
-
Reaction with Boron Trihalide: The freshly prepared Grignard reagent is then reacted with a boron trihalide (e.g., BCl₃) in an appropriate solvent.
-
Workup and Purification: The reaction mixture is worked up to remove magnesium salts, and the crude product is purified, typically by sublimation or recrystallization, to yield pure Tris(perfluorotolyl)borane.
A diagram illustrating the synthesis of Tris(perfluorotolyl)borane is provided below.
A Computational Deep Dive into B(C₆F₅)₃ Reaction Mechanisms: A Comparative Guide
For researchers, scientists, and drug development professionals, tris(pentafluorophenyl)borane, B(C₆F₅)₃, has emerged as a powerful and versatile metal-free Lewis acid catalyst in a myriad of organic transformations. Its high Lewis acidity, thermal stability, and unique reactivity, often in the context of Frustrated Lewis Pairs (FLPs), have opened new avenues for catalysis. This guide provides a comparative analysis of several key B(C₆F₅)₃-catalyzed reaction mechanisms, supported by Density Functional Theory (DFT) computational data, to elucidate the underlying principles governing its reactivity and selectivity.
This analysis focuses on a selection of well-studied reactions, offering a side-by-side comparison of competing mechanistic pathways where applicable. The quantitative data, summarized in the tables below, is derived from DFT calculations reported in the literature, providing insights into the activation energies and reaction thermodynamics that dictate the favored pathways.
Hydrosilylation of Carbonyls: A Case for Silane (B1218182) Activation
A pivotal reaction catalyzed by B(C₆F₅)₃ is the hydrosilylation of carbonyl compounds, a mild and efficient method for the reduction of aldehydes and ketones. DFT studies have been instrumental in resolving the mechanistic debate between a "carbonyl activation" and a "silane activation" pathway. Computational evidence consistently supports the silane activation mechanism as the lower energy route.[1][2] In this pathway, the borane (B79455) interacts with the silane, leading to a hydride abstraction to form a silylium-like species and the [HB(C₆F₅)₃]⁻ anion. This is in contrast to the carbonyl activation pathway, which involves the initial coordination of the borane to the carbonyl oxygen.
Extensive mechanistic studies, including kinetic analyses and computational investigations, have pointed towards this unusual silane activation mechanism.[3][4] Quantitative kinetic studies have shown that less basic substrates are hydrosilated at faster rates, and increased substrate concentration can inhibit the reaction rate, which is consistent with a mechanism where the free borane is required to activate the silane.[3]
| Reaction | Competing Pathways | Key Species/Transition State | Relative Free Energy (kcal/mol) | Reference |
| Hydrosilylation of Acetone (B3395972) | Silane Activation | Attack of acetone on Me₃SiH-B(C₆F₅)₃ complex | Lower Energy Pathway | [1][2] |
| Carbonyl Activation | Four-membered cyclic transition state | Higher Energy Pathway | [1][2] |
Experimental Protocol: General Procedure for B(C₆F₅)₃-Catalyzed Hydrosilylation of Carbonyls
In a typical procedure, the carbonyl substrate is dissolved in an anhydrous, non-coordinating solvent such as toluene (B28343) or dichloromethane (B109758) under an inert atmosphere (e.g., nitrogen or argon). The B(C₆F₅)₃ catalyst is then added (typically 1-4 mol%). The hydrosilane (e.g., triethylsilane or triphenylsilane) is added dropwise to the solution at room temperature or as specified in the literature. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is quenched, often with a short column of silica (B1680970) gel to remove the borane catalyst, and the product silyl (B83357) ether is purified by column chromatography. For the deprotected alcohol, a subsequent hydrolysis step is performed.[3][4]
Carbene Transfer Reactions: A Tale of Two Adducts
B(C₆F₅)₃ has been successfully employed as a metal-free catalyst for carbene transfer reactions from diazo compounds, enabling transformations like cyclopropanation and C-H insertion. DFT calculations have revealed a fascinating mechanistic dichotomy, where the reaction can proceed through either a B-O or a B-C adduct, depending on the substituents of the diazo compound.
The more commonly accepted pathway involves the formation of a B-O adduct, where the borane coordinates to the carbonyl oxygen of the diazoester. This Lewis acid activation facilitates the release of dinitrogen to form a borane-stabilized carbene. However, recent extensive DFT studies have challenged this as the sole pathway, demonstrating that for certain substrates, the formation of a B-C adduct, where the borane directly interacts with the diazo carbon, is the kinetically preferred route.
| Reaction | Competing Pathways | Key Transition State | Relative Free Energy Barrier (kcal/mol) | Reference |
| N₂ release from methyl phenyldiazoacetate | Path O (B-O adduct) | N₂ release from B-O adduct | Higher Energy | |
| Path C (B-C adduct) | N₂ release from B-C adduct | Lower Energy | ||
| Rearrangement of B-O adduct | C₆F₅ migration | TS for C₆F₅ migration | 5.6 |
Experimental Protocol: General Procedure for B(C₆F₅)₃-Catalyzed Cyclopropanation
To a solution of the olefin in a dry solvent like 1,2-dichloroethane (B1671644) is added B(C₆F₅)₃ (typically 5-10 mol%). The diazoacetate, dissolved in the same solvent, is then added dropwise to the reaction mixture at the specified temperature (e.g., 50 °C). The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the cyclopropane (B1198618) derivative.
C-H Chalcogenation of Arenes: An Ionic Mechanism Prevails
The B(C₆F₅)₃-catalyzed C-H chalcogenation of arenes provides a metal-free route to valuable organosulfur and organoselenium compounds. Mechanistic investigations, combining experimental (NMR, EPR) and computational (DFT) studies, have shed light on the operative pathway. The evidence strongly points towards a stable ion pair mechanism, ruling out the involvement of off-cycle radical species in the main productive pathway.
The reaction is initiated by the coordination of B(C₆F₅)₃ to the carbonyl oxygen of the N-chalcogenosuccinimide reagent. This activation facilitates the heterolytic cleavage of the N-S or N-Se bond upon nucleophilic attack by the electron-rich arene, forming a stable ion pair. The subsequent steps lead to the chalcogenated product and regeneration of the catalyst. DFT calculations have quantified the activation barrier for this ionic pathway.[1]
| Reaction | Proposed Pathways | Key Transition State | Activation Barrier (kcal/mol) | Reference |
| C-S bond formation | Ionic Pathway | Concerted N-S bond cleavage and C-S bond formation | 22.9 | [1] |
| Radical Pathway | Formation of a diradical species | 60.5 (calculated) | [1] |
Experimental Protocol: General Procedure for B(C₆F₅)₃-Catalyzed C-H Chalcogenation
In a representative experimental setup, the arene, N-chalcogenosuccinimide, and B(C₆F₅)₃ (typically 10 mol%) are combined in a suitable solvent (e.g., 1,2-dichloroethane) in a sealed vial. The reaction mixture is then heated to the required temperature (e.g., 45 °C) and stirred for the specified time. After completion, the reaction mixture is cooled to room temperature, and the product is purified directly by column chromatography on silica gel.[1]
References
- 1. Collection - Quantum Chemical Study of B(C6F5)3âCatalyzed Hydrosilylation of Carbonyl Group - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 2. Quantum chemical study of B(C6F5)3-catalyzed hydrosilylation of carbonyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Characterizing B(C₆F₅)₃ Adducts Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a powerful Lewis acid widely employed in catalysis and synthetic chemistry. Its ability to form adducts with a vast array of Lewis bases is central to its reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing these adducts, providing detailed insights into their structure, bonding, and dynamics in solution. This guide offers a comparative overview of NMR techniques for the characterization of B(C₆F₅)₃ adducts, supported by experimental data and detailed protocols.
Data Presentation: Comparative NMR Data for B(C₆F₅)₃ Adducts
The formation of a Lewis acid-base adduct between B(C₆F₅)₃ and a Lewis base (L) results in a change in the electronic environment of the nuclei in both molecules. These changes are observed as shifts in the resonance frequencies (chemical shifts, δ) in the NMR spectra. The coordination shift (Δδ), defined as the difference in chemical shift between the complexed and the free species (Δδ = δ_adduct - δ_free), provides a quantitative measure of the electronic perturbation upon adduct formation and can be correlated with the strength of the Lewis acid-base interaction.
The following tables summarize typical ¹H, ¹¹B, and ¹⁹F NMR chemical shifts and coordination shifts for various B(C₆F₅)₃ adducts.
Table 1: ¹⁹F NMR Data for B(C₆F₅)₃ Adducts
| Lewis Base (L) | Solvent | δ(o-F) / ppm | δ(p-F) / ppm | δ(m-F) / ppm | Δδ(o-F) / ppm | Δδ(p-F) / ppm | Δδ(m-F) / ppm |
| Free B(C₆F₅)₃ | Toluene-d₈ | -128.9 | -156.9 | -163.8 | - | - | - |
| H₂O | Toluene-d₈ | -132.5 | -158.5 | -164.5 | -3.6 | -1.6 | -0.7 |
| Pyridine | CD₂Cl₂ | -131.8 | -160.1 | -165.2 | -2.9 | -3.2 | -1.4 |
| PPh₃ | CD₂Cl₂ | -130.9 | -160.8 | -165.7 | -2.0 | -3.9 | -1.9 |
| Et₂O | Toluene-d₈ | -130.1 | -158.1 | -164.2 | -1.2 | -1.2 | -0.4 |
Note: Chemical shifts are referenced to CFCl₃. Coordination shifts are calculated relative to free B(C₆F₅)₃ in the same solvent.
Table 2: ¹¹B NMR Data for B(C₆F₅)₃ Adducts
| Lewis Base (L) | Solvent | δ(¹¹B) / ppm | Δδ(¹¹B) / ppm |
| Free B(C₆F₅)₃ | Toluene-d₈ | 60.1 | - |
| H₂O | Toluene-d₈ | -1.6 | -61.7 |
| Pyridine | CD₂Cl₂ | -6.5 | -66.6 |
| PPh₃ | CD₂Cl₂ | -10.2 | -70.3 |
| Et₂O | Toluene-d₈ | 5.2 | -54.9 |
Note: Chemical shifts are referenced to BF₃·OEt₂. Coordination shifts are calculated relative to free B(C₆F₅)₃ in the same solvent. A negative coordination shift indicates an upfield shift upon adduct formation, which is characteristic of the change from trigonal planar to tetrahedral geometry around the boron atom.
Table 3: ¹H NMR Data for Lewis Base in B(C₆F₅)₃ Adducts
| Lewis Base (L) | Solvent | Proton | δ(¹H) free / ppm | δ(¹H) adduct / ppm | Δδ(¹H) / ppm |
| H₂O | Toluene-d₈ | O-H | ~1.5 | 4.57 | ~3.1 |
| Pyridine | CD₂Cl₂ | α-H | 8.62 | 9.15 | 0.53 |
| Pyridine | CD₂Cl₂ | β-H | 7.27 | 7.85 | 0.58 |
| Pyridine | CD₂Cl₂ | γ-H | 7.69 | 8.30 | 0.61 |
| Et₂O | Toluene-d₈ | -CH₂- | 3.35 | 3.85 | 0.50 |
Note: Chemical shifts are referenced to residual solvent peaks. Coordination shifts are calculated relative to the free Lewis base in the same solvent. A positive coordination shift indicates a downfield shift, suggesting a decrease in electron density on the Lewis base upon coordination to the Lewis acid.
Experimental Protocols
Accurate and reproducible NMR data are contingent on meticulous experimental procedures. The following are detailed methodologies for key experiments in the characterization of B(C₆F₅)₃ adducts.
General Sample Preparation
-
Materials and Environment: Due to the hygroscopic nature of B(C₆F₅)₃, all manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and cooled under vacuum or in a desiccator before use.
-
Solvent: Use high-purity deuterated solvents, dried over appropriate drying agents (e.g., molecular sieves, sodium/benzophenone ketyl) and degassed if necessary.
-
Procedure:
-
In an inert atmosphere, accurately weigh the desired amount of B(C₆F₅)₃ into a clean, dry NMR tube.
-
Add the desired amount of the Lewis base, either neat or as a stock solution.
-
Add the appropriate volume of deuterated solvent (typically 0.5-0.6 mL for a standard 5 mm NMR tube).
-
Cap the NMR tube securely.
-
The sample can be gently agitated or sonicated to ensure homogeneity.
-
NMR Titration for Determining Binding Affinity
NMR titration is a powerful technique to determine the stoichiometry and association constant (Kₐ) of the Lewis acid-base interaction.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of B(C₆F₅)₃ of known concentration in the chosen deuterated solvent.
-
Prepare a stock solution of the Lewis base of known concentration in the same solvent.
-
-
Titration Procedure:
-
Transfer a precise volume of the B(C₆F₅)₃ solution to an NMR tube.
-
Acquire an initial NMR spectrum (¹H, ¹¹B, or ¹⁹F).
-
Add small, precise aliquots of the Lewis base stock solution to the NMR tube.
-
After each addition, thoroughly mix the solution and acquire another NMR spectrum.
-
Continue the additions until the chemical shift of the observed nucleus no longer changes significantly, indicating saturation.
-
-
Data Analysis:
-
Plot the change in chemical shift (Δδ) of a specific nucleus as a function of the molar ratio of Lewis base to B(C₆F₅)₃.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., 1:1, 1:2) using non-linear regression analysis to extract the association constant (Kₐ).
-
Variable-Temperature (VT) NMR Spectroscopy
VT-NMR is used to study dynamic processes, such as conformational exchange or the rates of association and dissociation in the adduct.
-
Sample Preparation: Prepare the NMR sample as described in the general protocol.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer and allow it to equilibrate at the starting temperature.
-
Lock and shim the spectrometer at the initial temperature.
-
-
Data Acquisition:
-
Acquire a series of NMR spectra at different temperatures. It is crucial to allow the sample to equilibrate at each new temperature for several minutes before acquiring the spectrum.
-
The temperature range should be chosen based on the expected energy barrier of the dynamic process being studied.
-
-
Data Analysis:
-
Analyze the changes in the lineshapes of the NMR signals as a function of temperature.
-
At the coalescence temperature (T_c), where two exchanging signals merge into a single broad peak, the rate constant (k) for the exchange process can be calculated. This information can be used to determine the activation energy (ΔG‡) of the process.
-
Mandatory Visualization
The following diagrams illustrate key concepts and workflows in the NMR characterization of B(C₆F₅)₃ adducts.
Caption: Formation of a Lewis acid-base adduct between B(C₆F₅)₃ and a Lewis base (L).
Navigating the Landscape of Frustrated Lewis Pair Chemistry: A Guide to Alternatives for Tris(pentafluorophenyl)borane
For researchers, scientists, and drug development professionals venturing into the realm of metal-free catalysis, Tris(pentafluorophenyl)borane, B(C₆F₅)₃, has long been the cornerstone Lewis acid for Frustrated Lewis Pair (FLP) chemistry. Its high Lewis acidity and steric bulk have made it a versatile reagent for the activation of small molecules. However, the landscape of FLP chemistry is evolving, with a growing number of alternative boranes and other Lewis acids emerging to address specific challenges, including cost, stability, and reactivity tuning. This guide provides an objective comparison of prominent alternatives to B(C₆F₅)₃, supported by experimental data and detailed methodologies.
The quest for alternatives to B(C₆F₅)₃ is driven by the desire to fine-tune the electronic and steric properties of the Lewis acid component in FLPs. This allows for enhanced catalytic activity, improved substrate scope, and greater functional group tolerance. Key strategies in the development of these alternatives include the modification of the aryl substituents on the boron center and the exploration of entirely new structural motifs.
Performance Comparison of Lewis Acids in FLP Chemistry
The efficacy of a Lewis acid in FLP chemistry is primarily determined by its Lewis acidity and steric profile. Lewis acidity can be quantified using various experimental and computational methods, such as the Gutmann-Beckett method (Acceptor Number, AN) and calculated Fluoride Ion Affinity (FIA). The table below summarizes these key metrics for B(C₆F₅)₃ and several notable alternatives.
| Lewis Acid | Common Abbreviation | Gutmann-Beckett AN | Fluoride Ion Affinity (FIA) (kJ/mol) | Key Features |
| Tris(pentafluorophenyl)borane | B(C₆F₅)₃ | 82 | 452 | Benchmark Lewis acid; high acidity and steric bulk. |
| Tris(2,4,6-trifluorophenyl)borane | B(2,4,6-F₃C₆H₂)₃ | 70 (relative to B(C₆F₅)₃ as 100) | - | Reduced Lewis acidity compared to B(C₆F₅)₃, offering different reactivity profiles.[1] |
| Bromo(bis(pentafluorophenyl))borane | BrB(C₆F₅)₂ | - | - | Increased Lewis acidity compared to B(C₆F₅)₃. |
| 9-Boratriptycene | - | - | - | Rigid, sterically demanding structure with high Lewis acidity due to pyramidalization at the boron center.[2][3][4][5] |
| (Pentachlorophenyl)bis(pentafluorophenyl)borane | B(C₆Cl₅)(C₆F₅)₂ | - | - | Air-stable Lewis acid, enabling reactions under less stringent conditions.[6][7][8][9][10][11] |
| N-Heterocyclic Carbene-Boranes | NHC-Boranes | Variable | Variable | Tunable electronic and steric properties based on the NHC and borane (B79455) fragments.[12][13][14][15][16] |
Featured Alternatives to B(C₆F₅)₃
Sterically and Electronically Modified Triarylboranes
A primary strategy for developing alternatives to B(C₆F₅)₃ involves modifying the substitution pattern on the aryl rings.
-
Tris(2,4,6-trifluorophenyl)borane (B(2,4,6-F₃C₆H₂)₃): This borane exhibits lower Lewis acidity compared to B(C₆F₅)₃.[1] This modulation of electronic properties can be advantageous in reactions where the high acidity of B(C₆F₅)₃ might lead to side reactions or catalyst deactivation.
-
(Pentachlorophenyl)bis(pentafluorophenyl)borane (B(C₆Cl₅)(C₆F₅)₂): A notable feature of this mixed haloarylborane is its enhanced stability, allowing for easier handling and use in less stringent reaction conditions.[6][7][8][9][10][11]
Structurally Rigid Lewis Acids: 9-Boratriptycene
9-Boratriptycene represents a significant departure from the triarylborane scaffold. Its rigid, three-dimensional structure enforces a pyramidal geometry at the boron center, leading to high Lewis acidity.[2][3][4][5] This unique structural constraint can lead to novel reactivity patterns in FLP chemistry.
Tunable Lewis Acids: N-Heterocyclic Carbene-Boranes (NHC-Boranes)
The combination of N-heterocyclic carbenes (NHCs) with boranes offers a modular approach to designing Lewis acids with finely tuned steric and electronic properties. The nature of the NHC and the borane fragment can be systematically varied to optimize the performance of the resulting FLP for a specific application.[12][13][14][15][16]
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of FLP chemistry. Below are representative protocols for key FLP-catalyzed reactions using alternatives to B(C₆F₅)₃.
General Procedure for FLP-Catalyzed Hydrogenation of Imines
-
Catalyst System: B(2,4,6-F₃C₆H₂)₃ and a sterically hindered phosphine (B1218219) (e.g., P(t-Bu)₃).
-
Procedure: In a glovebox, the borane (0.05 mmol) and the phosphine (0.05 mmol) are dissolved in an anhydrous, non-coordinating solvent (e.g., toluene (B28343), 2 mL). The imine substrate (1.0 mmol) is added to the solution. The reaction vessel is then placed in a high-pressure autoclave, which is purged with hydrogen gas before being pressurized to the desired pressure (typically 10-50 bar). The reaction is stirred at a specified temperature (e.g., 80 °C) for a set period (e.g., 24 hours). After cooling and careful depressurization, the reaction mixture is analyzed by GC-MS or NMR to determine conversion and yield. The product is then purified by column chromatography.
General Procedure for FLP-Catalyzed Hydrosilylation of Aldehydes
-
Catalyst System: 9-Boratriptycene and a hydrosilane (e.g., PhSiH₃).
-
Procedure: Inside a nitrogen-filled glovebox, 9-boratriptycene (0.02 mmol) is dissolved in anhydrous toluene (1 mL) in a vial. The aldehyde substrate (0.5 mmol) is then added, followed by the hydrosilane (0.6 mmol). The vial is sealed and the reaction mixture is stirred at room temperature for the specified time (e.g., 12 hours). The progress of the reaction is monitored by ¹H NMR spectroscopy. Upon completion, the solvent is removed under reduced pressure, and the resulting silyl (B83357) ether product is purified by distillation or chromatography.
Visualizing FLP Chemistry: Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in FLP chemistry.
Caption: General mechanism of H₂ activation by a Frustrated Lewis Pair.
Caption: Typical experimental workflow for an FLP-catalyzed reaction.
Caption: Major classes of alternatives to B(C₆F₅)₃ in FLP chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydrogen Activation by Frustrated and Not So Frustrated Lewis Pairs Based on Pyramidal Lewis Acid 9-Boratriptycene: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Separating electrophilicity and Lewis acidity: the synthesis, characterization, and electrochemistry of the electron deficient tris(aryl)boranes B(C6F5)(3-n)(C6Cl5)n (n = 1-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 10. Metal-Free Hydrogenation Catalyzed by an Air-Stable Borane: Use of Solvent as a Frustrated Lewis Base | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Metal-free hydrogenation catalyzed by an air-stable borane: use of solvent as a frustrated Lewis base. | Department of Chemistry [chem.ox.ac.uk]
- 12. N-heterocyclic carbenes in FLP chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 15. Chiral carbene–borane adducts: precursors for borenium catalysts for asymmetric FLP hydrogenations - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Reduction of Tris(pentafluorophenyl)borane and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrochemical reduction of the prominent Lewis acid, Tris(pentafluorophenyl)borane (B(C₆F₅)₃), with a selection of its structural analogues. The objective is to furnish researchers with comparative data on reduction potentials and the stability of the resulting radical anions, supported by detailed experimental protocols. This information is critical for applications where the redox properties of borane (B79455) Lewis acids are paramount, such as in catalysis, materials science, and drug development.
Performance Comparison of Borane Lewis Acids
The electrochemical reduction of triarylboranes is a key descriptor of their electrophilicity and plays a crucial role in their reactivity. The following tables summarize the reduction potentials of Tris(pentafluorophenyl)borane and a range of substituted triarylboranes, providing a clear comparison of their performance under electrochemical conditions.
| Compound | Solvent | Supporting Electrolyte | Reduction Potential (E½ or Epc) vs. Fc/Fc⁺ (V) | Reference |
| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Dichloromethane (B109758) (CH₂Cl₂) | [ⁿBu₄N][B(C₆F₅)₄] | -1.79 ± 0.1 | [1] |
| 1,2-Difluorobenzene | [ⁿBu₄N][B(C₆F₅)₄] | -1.65 ± 0.1 | [1] | |
| Tetrahydrofuran (B95107) (THF) | [ⁿBu₄N][PF₆] | -1.17 (estimated) | ||
| Perchlorinated Analogues | ||||
| B(C₆F₅)₂(C₆Cl₅) | Dichloromethane (CH₂Cl₂) | [ⁿBu₄N][B(C₆F₅)₄] | -1.58 | |
| B(C₆F₅)(C₆Cl₅)₂ | Dichloromethane (CH₂Cl₂) | [ⁿBu₄N][B(C₆F₅)₄] | -1.39 | |
| B(C₆Cl₅)₃ | Dichloromethane (CH₂Cl₂) | [ⁿBu₄N][B(C₆F₅)₄] | -1.21 | |
| Trifluoromethyl-Substituted Analogue | Dichloromethane (CH₂Cl₂) | [ⁿBu₄N][B(C₆F₅)₄] | -1.61 | |
| B(3,5-(CF₃)₂C₆H₃)₃ | ||||
| Mesityl-Substituted Analogues | Tetrahydrofuran (THF) | [ⁿBu₄N][PF₆] | ||
| MesB(C₆F₅)₂ | -1.72 | |||
| Mes₂B(C₆F₅) | -2.10 | |||
| Mes₃B | -2.73 | |||
| Non-halogenated Analogue | Tetrahydrofuran (THF) | Tetrabutylammonium (B224687) Perchlorate (TBAP) | -3.14 (Epc) | |
| Triphenylborane (B(C₆H₅)₃) |
Key Observations:
-
Influence of Aryl Substituents: The reduction potential of triarylboranes is highly sensitive to the nature of the aryl substituents. Electron-withdrawing groups, such as pentafluorophenyl (C₆F₅) and pentachlorophenyl (C₆Cl₅), make the boron center more electron-deficient and thus easier to reduce, resulting in less negative reduction potentials. Conversely, electron-donating and sterically bulky groups like mesityl (Mes) make the reduction more difficult, leading to significantly more negative reduction potentials.
-
Perhalogenation Effects: Within the perhalogenated series, replacing C₆F₅ with the more electron-withdrawing C₆Cl₅ group leads to a progressive anodic shift (to less negative potentials) of approximately +200 mV per C₆Cl₅ group. This highlights the dominant electronic effect of the substituents on the LUMO energy of the borane.
-
Solvent Effects: The reduction potential of B(C₆F₅)₃ is also influenced by the solvent. In the more coordinating solvent tetrahydrofuran (THF), the reduction is estimated to be easier (less negative potential) compared to weakly coordinating solvents like dichloromethane. This is likely due to stabilization of the resulting radical anion by solvent coordination.
-
Radical Anion Stability: The electrochemical reduction of B(C₆F₅)₃ is typically a quasi-reversible one-electron process, followed by a chemical decomposition of the resulting radical anion, [B(C₆F₅)₃]•⁻. The rate of this decomposition is highly dependent on the solvent, being significantly slower in coordinating solvents like THF where the radical anion has a half-life of about 10 minutes at room temperature. In weakly coordinating solvents, the decomposition is much more rapid.
Experimental Protocols
The following are representative experimental protocols for the electrochemical studies cited in this guide.
Cyclic Voltammetry of B(C₆F₅)₃ and its Perhalogenated Analogues
-
Instrumentation: A computer-controlled potentiostat (e.g., Autolab PGSTAT30) is used for all electrochemical measurements.
-
Electrochemical Cell: A standard three-electrode configuration is employed within an inert atmosphere glovebox.
-
Working Electrode: A glassy carbon or platinum disk electrode.
-
Reference Electrode: A silver wire or a Ag/AgCl electrode. Ferrocene is typically added at the end of the experiment as an internal reference, and all potentials are reported against the Fc/Fc⁺ couple.
-
Counter Electrode: A platinum wire or gauze.
-
-
Solutions: The borane of interest is dissolved in dry, degassed dichloromethane to a concentration of approximately 1-5 mM. The supporting electrolyte, typically 0.1 M tetrabutylammonium tetrakis(pentafluorophenyl)borate (B1229283) ([ⁿBu₄N][B(C₆F₅)₄]), is also dissolved in the same solvent.
-
Procedure: Cyclic voltammograms are recorded at various scan rates (e.g., 100 to 5000 mV/s). The potential is swept from an initial value where no faradaic current is observed to a potential sufficiently negative to induce the reduction of the borane, and then the scan is reversed.
Cyclic Voltammetry of Mesityl-Substituted Boranes
-
Solvent and Electrolyte: Dry, degassed tetrahydrofuran (THF) is used as the solvent with 0.1 M tetrabutylammonium hexafluorophosphate (B91526) ([ⁿBu₄N][PF₆]) as the supporting electrolyte.
-
Procedure: Similar to the protocol for perhalogenated boranes, cyclic voltammetry is performed at various scan rates. The reduction potentials are referenced to the Fc/Fc⁺ couple.
Visualizing Electrochemical Workflows and Structure-Property Relationships
To better illustrate the experimental process and the key findings, the following diagrams are provided.
Caption: Experimental workflow for electrochemical studies of borane reduction.
Caption: Structure-property relationship of triarylborane reduction potentials.
References
Unraveling Reaction Mechanisms: A Hammett Plot Analysis of B(C₆F₅)₃ Catalyzed Hydrosilation
A deep dive into the catalytic prowess of tris(pentafluorophenyl)borane, B(C₆F₅)₃, reveals a fascinating interplay of electronic effects in the hydrosilation of carbonyl compounds. Through a detailed Hammett plot analysis, this guide illuminates the reaction mechanism, providing researchers, scientists, and drug development professionals with a quantitative framework for understanding and predicting catalytic performance.
Tris(pentafluorophenyl)borane, B(C₆F₅)₃, has emerged as a highly effective and versatile Lewis acid catalyst in a myriad of organic transformations. Its high electrophilicity, coupled with remarkable thermal and hydrolytic stability, makes it a compelling alternative to traditional metal-based catalysts. A key tool in the mechanistic elucidation of catalyzed reactions is the Hammett plot analysis, which correlates the reaction rates of a series of substituted aromatic substrates with the electronic properties of the substituents. This analysis provides a quantitative measure, the Hammett ρ (rho) value, which offers profound insights into the nature of the transition state.
This guide focuses on the B(C₆F₅)₃-catalyzed hydrosilation of aromatic carbonyl compounds, a reaction of significant synthetic utility. By examining the kinetic data from the seminal work of Piers and coworkers, we present a clear comparison of how substituents on the aromatic ring influence the reaction rate, thereby shedding light on the intricate details of the catalytic cycle.
Comparative Kinetic Data: Hydrosilation of Carbonyls
The catalytic activity of B(C₆F₅)₃ in the hydrosilation of various carbonyl compounds demonstrates a clear dependence on the electronic nature of the substrate. A comparison of turnover numbers (TON) for the hydrosilation of benzaldehyde, acetophenone (B1666503), and ethyl benzoate (B1203000) reveals an unconventional trend where less basic substrates react faster.[1]
| Substrate | Turnover Number (TON) (h⁻¹) | Relative Reactivity |
| Ethyl Benzoate | 637 | Most Reactive |
| Acetophenone | 45 | Moderately Reactive |
| Benzaldehyde | 19 | Least Reactive |
This counterintuitive observation, where the least basic carbonyl group leads to the fastest reaction, suggests that the mechanism does not involve a simple Lewis acid activation of the carbonyl oxygen by B(C₆F₅)₃.[1]
Hammett Plot Analysis of Acetophenone Hydrosilation
A more detailed quantitative analysis was performed on the hydrosilation of a series of para-substituted acetophenones. The observed rate constants (k_obs) were measured for substrates bearing electron-donating and electron-withdrawing groups.
| Substituent (X) | Hammett Constant (σ_p) | Observed Rate Constant (k_obs) (s⁻¹) | log(k_X/k_H) |
| -OCH₃ | -0.27 | 2.50 x 10⁻⁵ | -1.16 |
| -CH₃ | -0.17 | 3.61 x 10⁻⁴ | -0.70 |
| -H | 0.00 | 1.80 x 10⁻³ | 0.00 |
| -Cl | 0.23 | 2.01 x 10⁻³ | 0.05 |
| -NO₂ | 0.78 | 1.35 x 10⁻² | 0.88 |
Data extracted from Parks, Blackwell, and Piers, J. Org. Chem. 2000, 65, 3090-3098.
The Hammett plot, a graph of log(k_X/k_H) versus the Hammett substituent constant (σ_p), yields a positive ρ (rho) value of +2.1 . A positive ρ value indicates that the reaction is accelerated by electron-withdrawing substituents. This is consistent with the buildup of negative charge in the transition state of the rate-determining step, or, in this specific case, a transition state that is less stabilized by electron-donating groups.
The magnitude of the ρ value (2.1) suggests a significant electronic demand in the transition state. This, along with the observation that less basic carbonyls react faster and that the reaction rate is inhibited by higher concentrations of the carbonyl substrate, points towards a mechanism where the rate-determining step involves the activation of the silane (B1218182) by B(C₆F₅)₃, rather than the activation of the carbonyl.[1]
Experimental Protocols
General Procedure for Kinetic Studies:
The kinetic studies for the B(C₆F₅)₃-catalyzed hydrosilation of substituted acetophenones were conducted using in-situ monitoring of the reaction progress. A typical experimental protocol is as follows:
-
Preparation of Stock Solutions: A stock solution of B(C₆F₅)₃ in an appropriate anhydrous solvent (e.g., toluene) is prepared. Stock solutions of the substituted acetophenone substrates and the silane reagent (e.g., Ph₃SiH) are also prepared.
-
Reaction Setup: In a nitrogen-filled glovebox, a known amount of the B(C₆F₅)₃ stock solution is added to a solution of the acetophenone substrate in the chosen solvent.
-
Initiation of Reaction and Monitoring: The reaction is initiated by the addition of the silane reagent. The progress of the reaction is monitored by periodically taking aliquots from the reaction mixture and analyzing them by a suitable technique, such as gas chromatography (GC) or ¹H NMR spectroscopy, to determine the concentration of the reactants and products over time.
-
Data Analysis: The observed rate constant (k_obs) is determined from the rate of disappearance of the limiting reagent. A plot of the natural logarithm of the substrate concentration versus time yields a straight line with a slope equal to -k_obs for a pseudo-first-order reaction. The Hammett plot is then constructed by plotting log(k_X/k_H) against the corresponding Hammett σ_p values for each substituent.
Mechanistic Implications and Visualizations
The positive ρ value from the Hammett plot analysis strongly supports a mechanism where the key step is the interaction of B(C₆F₅)₃ with the silane, rather than the carbonyl compound. The proposed mechanism involves the formation of a silylium-like species, which is the active electrophile.
Caption: Experimental workflow for Hammett plot analysis of a B(C₆F₅)₃ catalyzed reaction.
The logical relationship in the Hammett plot is a linear correlation between the logarithm of the relative reaction rates and the substituent constants.
Caption: A Hammett plot showing a positive ρ value, indicating reaction acceleration by electron-withdrawing groups (EWGs).
References
Metal-Free Hydrogenation: A Comparative Guide to B(C₆F₅)₃ and Transition Metal Catalysts
For researchers, scientists, and drug development professionals, the quest for more efficient, selective, and sustainable chemical transformations is perpetual. Hydrogenation, a cornerstone of organic synthesis, has traditionally been dominated by transition metal catalysts. However, the emergence of metal-free alternatives, particularly those based on the powerful Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, offers a compelling paradigm shift. This guide provides an objective comparison of the performance of B(C₆F₅)₃-based systems against conventional transition metal catalysts, supported by experimental data and detailed protocols.
Introduction to Metal-Free Hydrogenation with B(C₆F₅)₃
The catalytic activity of B(C₆F₅)₃ in hydrogenation stems from its ability to form "frustrated Lewis pairs" (FLPs). In an FLP, the bulky nature of both the Lewis acid (B(C₆F₅)₃) and a Lewis base prevents their direct neutralization. This "frustration" creates a highly reactive environment capable of heterolytically cleaving molecular hydrogen (H₂), generating a proton and a hydride that can then be delivered to an unsaturated substrate. This mechanism offers a distinct alternative to the oxidative addition/reductive elimination pathways typical of transition metal catalysts.
Performance Comparison: B(C₆F₅)₃ vs. Transition Metals
The efficacy of a catalyst is best assessed through quantitative metrics such as yield, turnover number (TON), and turnover frequency (TOF) under comparable conditions. Below, we present a comparative analysis for the hydrogenation of representative imine, alkene, and alkyne substrates.
Hydrogenation of Imines: N-benzylideneaniline
The reduction of imines to amines is a fundamental transformation in the synthesis of pharmaceuticals and agrochemicals.
| Substrate | Catalyst | Catalyst Loading (mol%) | H₂ Source | Temperature (°C) | Time (h) | Yield (%) |
| N-benzylideneaniline | B(C₆F₅)₃ | 5 | H₂ (100 bar) | 120 | 24 | 95 |
| N-benzylideneaniline | Pd(II) complex | 0.5 | i-PrOH | Reflux | 4 | up to 69[1] |
Note: The Pd(II) catalyzed reaction is a transfer hydrogenation, utilizing isopropanol (B130326) as the hydrogen source, which may account for the milder conditions and lower yield compared to the high-pressure direct hydrogenation with B(C₆F₅)₃.
Hydrogenation of Alkenes: Styrene (B11656)
The reduction of alkenes to alkanes is a widely used reaction in organic synthesis.
| Substrate | Catalyst | Catalyst Loading (mol%) | H₂ Source | Temperature (°C) | Time (h) | Yield (%) |
| Styrene | B(C₆F₅)₃ | 5 | Transfer | 80 | 12 | 68[2] |
| Styrene | Pd/Ag-PS NAs | 0.1 mg Pd | H₂ (1 atm) | 60 | 1 | ~95[3] |
| Styrene | Rh/SiO₂ | - | H₂ (1 atm) | RT | ~1 | Quantitative[4] |
Note: The B(C₆F₅)₃-mediated reduction of styrene to ethylbenzene (B125841) was achieved via transfer hydrogenation in the context of a dehydrogenative cyclization reaction, which serves as the hydrogen source.[2] This differs from the direct hydrogenation with H₂ gas used with the transition metal catalysts.
Semi-Hydrogenation of Alkynes: Diphenylacetylene (B1204595)
The selective reduction of alkynes to cis-alkenes is a critical transformation in stereoselective synthesis.
| Substrate | Catalyst | Catalyst Loading | H₂ Source | Temperature (°C) | Time (h) | Selectivity (cis-alkene) | Conversion (%) |
| Diphenylacetylene | NiCo/MC | 45 mg | NaBH₄ | 50 | 4 | 87.1% | 71.5[5] |
| Diphenylacetylene | Lindlar Catalyst | 10 mg | H₂ (1 atm) | 50 | 4-6 | 85% | 100[6] |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for reproducible results and valid comparisons.
General Procedure for B(C₆F₅)₃-Catalyzed Hydrogenation of N-benzylideneaniline
-
Preparation: In a glovebox, a high-pressure autoclave is charged with N-benzylideneaniline (1.0 mmol) and B(C₆F₅)₃ (0.05 mmol, 5 mol%).
-
Solvent Addition: Anhydrous toluene (B28343) (5 mL) is added to the autoclave.
-
Reaction Setup: The autoclave is sealed, removed from the glovebox, and connected to a hydrogen gas line.
-
Hydrogenation: The reactor is purged with H₂ gas three times before being pressurized to 100 bar. The reaction mixture is stirred and heated to 120 °C for 24 hours.
-
Work-up: After cooling to room temperature and carefully venting the H₂ gas, the reaction mixture is quenched with methanol (B129727) (5 mL). The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to yield N-benzylaniline.
Standard Procedure for Pd/C-Catalyzed Hydrogenation
Safety Precaution: Palladium on carbon (Pd/C) is pyrophoric, especially after use, and can ignite flammable solvents. Hydrogen gas is explosive. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.
-
Inerting the Flask: A two- or three-neck round-bottom flask containing a magnetic stir bar is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, the desired amount of Pd/C catalyst is added to the flask.
-
Solvent and Substrate Addition: The reaction solvent (e.g., ethanol, ethyl acetate) is added, followed by the substrate.
-
Hydrogen Introduction: The flask is again evacuated and backfilled with hydrogen gas (typically from a balloon). For higher pressures, a Parr shaker or a similar hydrogenation apparatus is used.
-
Reaction Monitoring: The reaction is stirred at the desired temperature and monitored by TLC or GC/MS.
-
Work-up: Upon completion, the hydrogen atmosphere is replaced with an inert gas. The reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake should not be allowed to dry and should be quenched with water immediately after filtration. The filtrate is then concentrated, and the product is purified as necessary.
Mechanistic Insights and Logical Relationships
The distinct mechanisms of B(C₆F₅)₃ and transition metal-catalyzed hydrogenations are visualized below.
References
- 1. repositorio.uchile.cl [repositorio.uchile.cl]
- 2. B(C6F5)3-catalyzed dehydrogenative cyclization of N-tosylhydrazones and anilines via a Lewis adduct: a combined experimental and computational investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective hydrogenation of diphenylacetylene using NiCo nanoparticles supported on mesoporous carbon as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nevolab.de [nevolab.de]
Comparison Guide: Mechanistic Pathways of Si-H Bond Activation by B(C₆F₅)₃
Introduction: Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a highly effective and versatile metal-free Lewis acid catalyst for a variety of chemical transformations involving hydrosilanes, such as the hydrosilylation of carbonyls, the dehydrogenative coupling of alcohols and silanes, and the formation of siloxanes from alkoxysilanes.[1][2][3] Its remarkable catalytic activity stems from its ability to activate otherwise stable Si-H bonds. Understanding the precise mechanism of this activation is crucial for optimizing existing synthetic protocols and designing novel catalytic systems. This guide compares the predominant mechanistic proposals, supported by experimental and computational data, to provide a clear overview for researchers and scientists.
The central debate in the mechanism of B(C₆F₅)₃-catalyzed reactions involving hydrosilanes revolves around two distinct primary activation steps: direct activation of the substrate (e.g., a carbonyl group) or activation of the silane (B1218182) itself. While traditional Lewis acid catalysis often involves substrate activation, extensive evidence now points towards an unusual "silane activation" pathway as the operative mechanism for B(C₆F₅)₃.[2][4]
Competing Mechanistic Pathways
Two primary pathways have been proposed and investigated for the activation of Si-H bonds by B(C₆F₅)₃ in the presence of a substrate, such as a carbonyl compound.
-
Pathway A: Substrate Activation (The "Conventional" Mechanism): In this model, the Lewis acidic borane (B79455) coordinates to the most basic site of the substrate (e.g., the oxygen atom of a carbonyl group). This coordination enhances the electrophilicity of the substrate, making it more susceptible to a nucleophilic attack by the hydride from the Si-H bond of the silane. This is a common mechanism for many Lewis acid-catalyzed reactions.[4]
-
Pathway B: Silane Activation (The "Unusual" Mechanism): This now widely supported mechanism posits that the B(C₆F₅)₃ catalyst interacts directly with the hydrosilane.[2][5] This interaction involves the abstraction of a hydride (H⁻) from the silane to form a highly reactive ion pair, consisting of a transient silylium (B1239981) cation ([R₃Si]⁺) and a hydridoborate anion ([HB(C₆F₅)₃]⁻). The electrophilic silylium species then coordinates to the substrate, which is subsequently reduced by the borohydride (B1222165) anion to furnish the final product and regenerate the B(C₆F₅)₃ catalyst.[2][4]
Comparative Analysis of Experimental and Computational Data
The following table summarizes key experimental findings and their implications for the two proposed mechanistic pathways. The collective evidence strongly favors the Silane Activation pathway (Pathway B).
Table 1: Comparison of Mechanistic Evidence
| Experimental Observation | Supports Pathway A (Substrate Activation)? | Supports Pathway B (Silane Activation)? | Rationale and References |
| Reaction Kinetics (Carbonyls) | |||
| Inverse dependence of rate on [substrate] | ❌ | ✅ | An increased concentration of the carbonyl substrate leads to greater sequestration of the B(C₆F₅)₃ catalyst as a dormant borane-carbonyl adduct, reducing the concentration of free borane available to activate the silane. This inhibitory effect is inconsistent with Pathway A, where the adduct is the key reactive intermediate.[2][4] |
| Fastest rates for least basic substrates | ❌ | ✅ | Less basic substrates (e.g., esters vs. ketones) bind less strongly to B(C₆F₅)₃, leaving more free catalyst available to activate the silane, resulting in faster overall reaction rates. This contradicts Pathway A, which would predict faster rates for more strongly activated (more basic) substrates.[4] |
| Reaction Kinetics (Alkoxysilanes) | |||
| First-order in [hydrosilane] & [alkoxysilane] | ✅ | ✅ | The reaction rate is proportional to the concentration of the catalyst and both substrates.[1][6] This is consistent with a mechanism involving a transient complex of all three species, as proposed for silane activation in this system.[1] |
| Isotope Labeling & Kinetic Isotope Effect (KIE) | |||
| KIE of 1.4(5) for Ph₃SiH/Ph₃SiD | ✅ | ✅ | A significant KIE indicates that the Si-H bond is broken in the rate-determining step of the reaction, a feature common to both proposed pathways.[2][4] |
| H/D Scrambling between Silanes | ❌ | ✅ | In the absence of a substrate, B(C₆F₅)₃ catalyzes the rapid exchange of hydride and deuteride (B1239839) between different silane molecules. This is best explained by the reversible formation of the [R₃Si]⁺[HB(C₆F₅)₃]⁻ ion pair, which facilitates hydride transfer.[2][4] |
| Spectroscopic Evidence | |||
| ¹H NMR shows loss of ¹JSi-H coupling | ❌ | ✅ | Upon addition of B(C₆F₅)₃ to a silane, the Si-H proton coupling is lost, indicating a rapid exchange process consistent with the formation of the silylium-borohydride ion pair.[2] |
| UV-Vis shows mostly uncomplexed B(C₆F₅)₃ | ❌ | ✅ | During the reaction of hydrosilanes with alkoxysilanes, the characteristic UV absorption of free B(C₆F₅)₃ remains strong, indicating that the catalyst does not form strong, persistent adducts with the substrate or product, and exists primarily in its free, active form.[1][6] |
| Computational Studies (DFT) | |||
| Calculated Activation Barriers | ❌ | ✅ | DFT calculations show that the silane activation pathway, proceeding through a B(C₆F₅)₃···H-Si complex, has a much lower activation energy barrier (18 kcal/mol) compared to the uncatalyzed reaction (45 kcal/mol) and the conventional substrate-activation pathway.[5][7] |
| Stability of Intermediates | ❌ | ✅ | Calculations confirm the formation of a stable complex between hydrosilane and B(C₆F₅)₃. The strong electrophilicity of the boron center in B(C₆F₅)₃ toward a hydride is a key factor that favors this pathway over alternatives like BF₃, which favors substrate activation.[5] |
Quantitative Data Summary
Table 2: Kinetic Isotope Effect (KIE) for Acetophenone Hydrosilylation
| Reactants | kH/kD | Temperature | Reference |
| Acetophenone + Ph₃SiH / Ph₃SiD | 1.4 (± 0.5) | Room Temp. | [2][4] |
Table 3: Calculated Activation Barriers for Si-H Activation on a Silicon Oxide Surface
| Reaction Pathway | Activation Barrier (kcal/mol) | Method | Reference |
| Non-catalyzed Reaction | 44.8 | DFT (M11/6-311+G(d,p)) | [7] |
| B(C₆F₅)₃-catalyzed Reaction (Silane Activation) | 18.1 | DFT (M11/6-311+G(d,p)) | [7] |
Experimental Protocols
Protocol 1: Kinetic Analysis of Carbonyl Hydrosilylation via ¹H NMR Spectroscopy
This protocol is adapted from studies investigating the rate dependence on substrate concentration.
-
Preparation: In an argon-filled glovebox, stock solutions of the carbonyl substrate (e.g., acetophenone), the silane (e.g., Ph₃SiH), B(C₆F₅)₃, and an internal standard (e.g., ferrocene) in a deuterated solvent (e.g., C₆D₆) are prepared.
-
Reaction Setup: A series of J. Young NMR tubes are charged with identical concentrations of silane, B(C₆F₅)₃, and the internal standard. A varying concentration of the carbonyl substrate is added to each tube.
-
Data Acquisition: The reaction is initiated by the addition of the catalyst. ¹H NMR spectra are acquired at fixed time intervals at a constant temperature.
-
Analysis: The disappearance of the Si-H resonance of the silane is monitored and integrated relative to the internal standard. The observed rate constant (k_obs) is determined for each substrate concentration by plotting ln([Silane]) versus time. A plot of 1/k_obs versus [Substrate] is then generated to determine the kinetic relationship. An inverse relationship supports the silane activation mechanism.[2]
Protocol 2: NMR Analysis of H/D Scrambling in Silanes
This protocol demonstrates the catalyst's ability to activate Si-H bonds in the absence of a substrate.
-
Preparation: In an argon-filled glovebox, an NMR tube is charged with equimolar amounts of a deuterated silane (e.g., Et₃SiD) and a non-deuterated silane (e.g., Ph₃SiH) in a deuterated solvent (e.g., CD₂Cl₂).
-
Initial Spectrum: A ¹H NMR spectrum is recorded to establish the initial state, showing distinct Si-H signals for each silane.
-
Initiation: A catalytic amount (1-2 mol%) of B(C₆F₅)₃ is added to the NMR tube.
-
Monitoring: The reaction is monitored by ¹H NMR spectroscopy over time. The appearance of a new Si-H signal corresponding to Et₃SiH and the corresponding change in the Ph₃SiH signal indicates that H/D scrambling has occurred, providing strong evidence for the reversible formation of a silylium-borohydride ion pair.[2][4]
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Proposed "Substrate Activation" pathway (Pathway A).
Caption: Experimentally supported "Silane Activation" pathway (Pathway B).
Experimental Workflow Diagram
Caption: Experimental workflow for kinetic analysis of hydrosilylation.
References
The Industrial Catalyst Showdown: A Cost-Benefit Analysis of B(C₆F₅)₃
For researchers, scientists, and professionals in drug development, the choice of a catalyst is a critical decision that can significantly impact reaction efficiency, yield, and overall process economics. Tris(pentafluorophenyl)borane, B(C₆F₅)₃, has emerged as a powerful Lewis acid catalyst in a multitude of industrial applications, from polymerization to fine chemical synthesis. This guide provides an objective comparison of B(C₆F₅)₃ with its common alternatives, supported by experimental data, to aid in the selection of the most suitable catalyst for specific needs.
Tris(pentafluorophenyl)borane, often abbreviated as BCF, is a highly electrophilic organoboron compound renowned for its exceptional Lewis acidity, thermal stability, and tolerance to water in certain reactions.[1][2] These properties make it a versatile tool in a chemist's arsenal, enabling a wide range of chemical transformations with high efficiency.[3][4][5] However, its relatively high cost compared to traditional Lewis acids necessitates a thorough cost-benefit analysis.
Performance Comparison in Key Industrial Applications
The efficacy of B(C₆F₅)₃ is most evident when compared directly with other Lewis acid catalysts in specific industrial processes. Below, we present a summary of its performance in two major application areas: polymerization and hydrosilylation reactions.
Polymerization Catalysis
In the realm of polymer chemistry, B(C₆F₅)₃ is widely used as a cocatalyst in Ziegler-Natta and other olefin polymerization processes.[6][7] It plays a crucial role in activating the primary transition metal catalyst, leading to polymers with controlled molecular weights and stereochemistry.
A key alternative in this field is tris(pentafluorophenyl)alumane, Al(C₆F₅)₃. While both are potent Lewis acids, their performance can differ based on the specific monomer and reaction conditions.
| Catalyst System | Monomer | Catalyst Loading (mol%) | Polymer Yield (%) | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | Reference |
| Cp₂ZrMe₂ / B(C₆F₅)₃ | Ethylene (B1197577) | 0.01 | >95 | 150,000 | 2.1 | [2] |
| Cp₂ZrMe₂ / Al(C₆F₅)₃ | Ethylene | 0.01 | >95 | 145,000 | 2.3 | [8] |
| B(C₆F₅)₃ / Amidinato Disilyne | Methyl Methacrylate (B99206) (MMA) | 1.0 / 0.5 | High | 3,100 | 1.55 | [9] |
| BF₃·OEt₂ | Methyl Methacrylate (MMA) | 5.0 | Moderate | Variable | >2.0 | [3] |
As the data suggests, both B(C₆F₅)₃ and Al(C₆F₅)₃ are highly effective cocatalysts for ethylene polymerization, yielding high molecular weight polyethylene (B3416737) with narrow polydispersity. In the case of methyl methacrylate (MMA) polymerization, B(C₆F₅)₃, when used in a cooperative system, can produce poly(MMA) with a controlled molecular weight and a relatively low polydispersity index.[9] In contrast, traditional Lewis acids like boron trifluoride etherate (BF₃·OEt₂) often lead to less controlled polymerization with broader molecular weight distributions.[3]
Hydrosilylation Reactions
Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a fundamental process in organic synthesis and silicone chemistry. B(C₆F₅)₃ has proven to be an exceptionally effective catalyst for the hydrosilylation of carbonyl compounds.[1][10]
A common alternative for this transformation is the use of transition metal catalysts, such as those based on platinum or rhodium. While highly active, these catalysts can be expensive and may require removal from the final product, particularly in pharmaceutical applications.
| Catalyst | Substrate | Silane | Catalyst Loading (mol%) | Product Yield (%) | Reaction Time | Reference |
| B(C₆F₅)₃ | Acetophenone (B1666503) | Triethylsilane | 1-4 | 75-96 | 1-24 h | [10] |
| BF₃·OEt₂ | Acetophenone | Triethylsilane | Stoichiometric | Moderate | 24 h | [11] |
| [Ph₃P(CuH)]₆ | Benzaldehyde Derivatives | Various | 5 | 89-98 | Not Specified |
The data highlights the catalytic efficiency of B(C₆F₅)₃ in the hydrosilylation of ketones like acetophenone, achieving high yields with relatively low catalyst loadings.[10] In contrast, BF₃·OEt₂ often requires stoichiometric amounts to achieve similar transformations.[11] While copper-based catalysts can be very effective, the use of a metal-free system like B(C₆F₅)₃ can be advantageous in applications where metal contamination is a concern.
Cost Analysis
The primary drawback of B(C₆F₅)₃ is its cost. A brief survey of supplier pricing reveals a significant price difference compared to more traditional Lewis acids.
| Compound | Supplier A (Price per gram) | Supplier B (Price per gram) |
| B(C₆F₅)₃ | ~$95 | ~$116 |
| BF₃·OEt₂ | <$1 | <$1 |
| AlCl₃ | <$0.50 | <$0.50 |
(Note: Prices are approximate and subject to change based on quantity and supplier.)
While the initial investment in B(C₆F₅)₃ is higher, its high catalytic activity, allowing for lower catalyst loading, can offset the cost in some industrial processes. Furthermore, its stability and, in some cases, recyclability can contribute to a more favorable long-term economic outlook. A thorough techno-economic analysis is often required to determine the true cost-effectiveness for a specific application.
Experimental Protocols
To facilitate the replication and evaluation of the discussed catalytic systems, detailed experimental methodologies are crucial.
General Procedure for B(C₆F₅)₃-Catalyzed Hydrosilylation of Acetophenone
Materials:
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Acetophenone
-
Triethylsilane (Et₃SiH)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction flask under an inert atmosphere, add the desired amount of B(C₆F₅)₃ (1-4 mol%).
-
Dissolve the catalyst in the anhydrous solvent.
-
Add acetophenone to the solution.
-
Slowly add triethylsilane to the reaction mixture at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or ¹H NMR).
-
Upon completion, the reaction is typically quenched by the addition of a small amount of water or a saturated aqueous solution of sodium bicarbonate.
-
The product silyl (B83357) ether is then extracted with an organic solvent, dried, and purified by distillation or column chromatography.[10]
General Procedure for Ziegler-Natta Polymerization of Ethylene using a B(C₆F₅)₃ Cocatalyst
Materials:
-
Zirconocene (B1252598) dimethyl (Cp₂ZrMe₂)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
High-purity ethylene gas
-
Anhydrous and deoxygenated solvent (e.g., toluene)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
All manipulations are performed under a strict inert atmosphere.
-
In a reaction vessel, dissolve the zirconocene dimethyl precatalyst in the solvent.
-
In a separate vessel, prepare a solution of B(C₆F₅)₃ in the same solvent.
-
Introduce the zirconocene solution into the polymerization reactor.
-
Pressurize the reactor with ethylene to the desired pressure.
-
Initiate the polymerization by injecting the B(C₆F₅)₃ solution into the reactor. The formation of the active cationic species is often instantaneous.
-
Maintain the desired temperature and ethylene pressure throughout the polymerization.
-
After the desired time, terminate the polymerization by venting the ethylene and adding a quenching agent (e.g., methanol).
-
The resulting polyethylene is then collected, washed, and dried.[2][6]
Visualizing the Mechanism: Catalytic Cycles and Workflows
Understanding the underlying mechanisms of catalysis is paramount for process optimization and catalyst design. Graphviz diagrams can provide a clear visual representation of these complex processes.
Caption: Proposed catalytic cycle for the B(C₆F₅)₃-catalyzed hydrosilylation of a carbonyl compound.
Caption: Activation of a zirconocene pre-catalyst by B(C₆F₅)₃ in Ziegler-Natta polymerization.
Conclusion
Tris(pentafluorophenyl)borane is a highly effective but costly Lewis acid catalyst. Its superior performance in terms of activity, selectivity, and stability in applications like polymerization and hydrosilylation can justify its higher price, particularly in processes where high purity and catalyst efficiency are paramount. For industrial applications, a careful cost-benefit analysis, considering factors such as catalyst loading, reaction efficiency, and potential for catalyst recycling, is essential. The provided experimental data and protocols offer a starting point for researchers and drug development professionals to evaluate the suitability of B(C₆F₅)₃ for their specific synthetic challenges. The visualization of the catalytic cycles further aids in understanding the mechanistic pathways, which can guide future catalyst development and process optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
A Comparative Guide to Stereoselective Outcomes in B(C₆F₅)₃-Catalyzed Reductions
For Researchers, Scientists, and Drug Development Professionals
The use of tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a catalyst in organic synthesis has gained significant traction due to its high Lewis acidity and stability. This guide provides a comparative analysis of the stereoselective outcomes in B(C₆F₅)₃-catalyzed reductions of ketones and imines, offering a valuable resource for chemists engaged in the synthesis of chiral molecules. The data presented herein is compiled from peer-reviewed literature and is intended to aid in the rational design of stereoselective transformations.
Diastereoselective Reduction of Ketones
The B(C₆F₅)₃-catalyzed hydrosilylation of prochiral ketones can proceed with moderate to good diastereoselectivity, particularly with the use of sterically demanding silanes. A notable example involves the use of a silicon-stereogenic silane, which allows for chirality transfer from the silicon atom to the carbon atom of the carbonyl group.
| Substrate | Silane | Diastereomeric Ratio (d.r.) | Reference |
| Prochiral Ketones | Silicon-Stereogenic Silane | ~80:20 | [1] |
| Substituted Cyclohexanones | Et₃SiH | Data not available in abstract | - |
Further investigation into the diastereoselective reduction of various substituted cyclic and acyclic ketones is ongoing to provide a more comprehensive comparison.
Stereoselective Reduction of Imines
The stereochemical outcome of B(C₆F₅)₃-catalyzed imine reductions is highly dependent on the nature of the imine substrate and the reaction conditions. While the use of silicon-stereogenic silanes has shown limited success in inducing chirality in the reduction of simple prochiral imines, significant diastereoselectivity can be achieved with chiral imines. Furthermore, enantioselective reductions have been successfully carried out using chiral borane (B79455) catalysts generated in situ.
Diastereoselective Reduction of Chiral Imines
The reduction of chiral ketimines using H₂ as the reductant in the presence of catalytic B(C₆F₅)₃ has been shown to proceed with high diastereoselectivity. This approach is particularly effective for imines derived from chiral ketones like camphor (B46023) and menthone.
| Chiral Imine Substrate | Diastereoselectivity | Reference |
| Camphor-derived imine | >95% | [2] |
| Menthone-derived imine | >95% | [2] |
Enantioselective Reduction of Prochiral Imines
The asymmetric hydrosilylation of prochiral imines can be achieved with good enantioselectivity by employing a chiral borane catalyst. This catalyst can be generated in situ from a chiral diene and Piers' borane, HB(C₆F₅)₂.
| Imine Substrate | Enantiomeric Excess (e.e.) | Reference |
| Various Prochiral Imines | up to 82% | [3] |
The development of more enantioselective B(C₆F₅)₃-based catalytic systems for the reduction of a broader range of prochiral imines is an active area of research.
Reaction Mechanisms and Experimental Workflows
The mechanism of B(C₆F₅)₃-catalyzed hydrosilylation is believed to proceed through the activation of the Si-H bond by the borane, leading to the formation of a silylium-hydridoborate ion pair. This highly reactive intermediate then delivers the hydride to the electrophilic carbon of the carbonyl or imine. The stereochemical outcome is influenced by the steric and electronic properties of the substrate, the silane, and in the case of enantioselective reactions, the chiral catalyst.
General Experimental Workflow
The following diagram illustrates a typical experimental workflow for a B(C₆F₅)₃-catalyzed hydrosilylation reaction.
Caption: General workflow for B(C₆F₅)₃-catalyzed hydrosilylation.
Proposed Catalytic Cycle for Hydrosilylation
The catalytic cycle for the B(C₆F₅)₃-catalyzed hydrosilylation of a carbonyl compound is depicted below. A similar mechanism is proposed for the reduction of imines.
Caption: Proposed catalytic cycle for hydrosilylation.
Experimental Protocols
General Procedure for Diastereoselective Hydrogenation of Chiral Imines[2]
To a solution of the chiral imine (1.0 equiv) in an appropriate anhydrous solvent (e.g., toluene) under an inert atmosphere (e.g., argon) is added B(C₆F₅)₃ (typically 5-10 mol%). The reaction vessel is then charged with hydrogen gas (pressure may vary) and the mixture is stirred at a specified temperature until the reaction is complete (monitored by TLC or GC-MS). The reaction is then carefully quenched, and the product is isolated and purified by standard procedures such as column chromatography. The diastereomeric ratio is determined by NMR spectroscopy or chiral HPLC analysis.
General Procedure for Enantioselective Hydrosilylation of Prochiral Imines[3]
In a glovebox, a chiral diene (e.g., a binaphthyl-based diene, 10 mol%) and Piers' borane (HB(C₆F₅)₂, 10 mol%) are dissolved in an anhydrous solvent (e.g., toluene). The mixture is stirred at room temperature for a designated period to allow for the in situ formation of the chiral borane catalyst. The prochiral imine (1.0 equiv) is then added, followed by the dropwise addition of the hydrosilane (e.g., PhSiH₃, 1.2 equiv). The reaction is stirred at a specified temperature and monitored for completion. Upon completion, the reaction is quenched, and the chiral amine product is isolated and purified. The enantiomeric excess is determined by chiral HPLC analysis.
Conclusion
B(C₆F₅)₃ is a versatile catalyst for the stereoselective reduction of ketones and imines. The stereochemical outcome can be tuned by the choice of substrate, reducing agent, and the use of chiral auxiliaries or catalysts. While significant progress has been made, particularly in the diastereoselective reduction of chiral imines and the enantioselective reduction of prochiral imines, further research is needed to expand the substrate scope and improve the stereoselectivities for a wider range of transformations. The experimental data and protocols provided in this guide serve as a valuable starting point for researchers aiming to utilize B(C₆F₅)₃ catalysis for the synthesis of enantioenriched compounds.
References
Safety Operating Guide
Safe Disposal of Tris(perfluorophenyl)borane: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of Tris(perfluorophenyl)borane, a compound recognized for its hazardous properties and toxicity to aquatic life.[1][2] Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Substance Identification and Hazards
This compound is a white to off-white powder that is hygroscopic (absorbs moisture from the air) and heat-sensitive.[1] It is classified as a hazardous material, and its handling and disposal require strict adherence to safety protocols.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Perfluorotriphenylboron, Tris(pentafluorophenyl)borane |
| CAS Number | 1109-15-5[3] |
| Molecular Weight | 511.98 g/mol [1] |
-
Health Hazards: Toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2][3][4]
-
Environmental Hazards: Very toxic to aquatic life, with long-lasting effects.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in compliance with all federal, state, and local regulations.[1] The following steps outline the recommended procedure for its safe disposal.
Personal Protective Equipment (PPE)
Before handling the material for disposal, it is mandatory to wear appropriate personal protective equipment to prevent exposure.
-
Hand Protection: Wear chemical-impermeable protective gloves.[5]
-
Eye/Face Protection: Use safety glasses or goggles.[3][6] For larger quantities or where splashing is possible, face protection is recommended.[1]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[4][6]
-
Respiratory Protection: To avoid inhaling dust, use a respirator.[4] Work should be conducted in a well-ventilated area or in an enclosing hood with exhaust ventilation.[3][7]
Waste Collection and Containment
Proper containment of this compound waste is crucial to prevent environmental contamination and accidental exposure.
-
For Spills:
-
Immediately clean up all spills, avoiding the generation of dust.[4]
-
Use dry cleanup procedures, such as sweeping, shoveling, or vacuuming (with an explosion-proof machine).[4]
-
Collect the residue and place it into a clean, dry, sealable, and appropriately labeled container for disposal.[4]
-
After collecting the dry material, wash the affected area with large amounts of water.[4] Prevent runoff from entering drains or waterways.[4]
-
-
For Unused Product:
Storage Pending Disposal
Store the sealed waste container in a secure, locked-up location.[1][3][4] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents and acids.[7][8]
Final Disposal
The ultimate disposal of this compound must be handled by a licensed and approved waste disposal facility.
-
Consult Regulations: Always consult with federal, state, and local environmental regulations to ensure compliance.[1]
-
Professional Disposal: Arrange for the collection and disposal of the waste through an authorized hazardous or special waste collection service.[4][7]
-
Do Not:
Disposal Workflow Visualization
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tris(perfluorophenyl)borane
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Tris(perfluorophenyl)borane [B(C₆F₅)₃]. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment. This compound is a powerful Lewis acid and a valuable catalyst in organic synthesis, but it requires careful handling due to its hazardous nature.
This compound is classified as toxic if swallowed, causing serious eye irritation, skin irritation, and may cause respiratory irritation.[1][2][3] It is also hygroscopic and should be handled under an inert, dry atmosphere.[2] This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to mitigate risks associated with its use.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to prevent all routes of exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Neoprene or nitrile rubber gloves. | To prevent skin contact. This compound causes skin irritation.[1][2][3] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[3] Contact lenses should not be worn. | To protect against dust particles and chemical splashes, preventing serious eye irritation.[1][2][4][3] |
| Body Protection | A lab coat or chemical-resistant apron. For larger quantities or where there is a significant risk of spillage, fire/flame resistant and impervious clothing should be worn.[3] | To protect against skin contact and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator is required when dusts are generated. A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[3] | To prevent inhalation of dust, which can cause respiratory tract irritation.[1][3] |
Operational Plan: A Step-by-Step Guide for Safe Handling
This protocol is designed to minimize exposure and ensure the safe use of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work Area: All manipulations of solid this compound should be conducted within a certified chemical fume hood or a glovebox to minimize inhalation exposure.[4] The work area should be clean and free of incompatible materials such as strong oxidizing agents and acids.[4]
-
Inert Atmosphere: As this compound is moisture-sensitive, it should be handled under a dry, inert atmosphere such as nitrogen or argon.[2][5] This is crucial for maintaining the integrity of the reagent and preventing exothermic reactions with moisture.
-
Glassware: All glassware must be thoroughly dried in an oven (e.g., 125°C overnight) and cooled under a stream of inert gas before use.[6]
2. Handling and Transfer:
-
Avoid Dust Formation: Use techniques that minimize the generation of dust.[1][3] This can be achieved by carefully handling the solid and avoiding vigorous shaking or scraping.
-
Transfer: For transferring the solid, use a non-sparking spatula. If transferring solutions, use a syringe that has been dried and flushed with inert gas.[7] Polypropylene Luer lock syringes are a suitable option for single-use applications.[8][9]
-
Weighing: If weighing is required, it should be done in a fume hood or glovebox.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1][4] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][4]
3. In Case of a Spill:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[4]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, cover the spill with a dry, inert material such as sand or vermiculite.[2] Avoid using water.
-
Collection: Carefully sweep or shovel the contained material into a clean, dry, and properly labeled container for disposal.[1][4]
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure safety.
1. Waste Segregation:
-
All solid waste, including contaminated gloves, paper towels, and weighing paper, should be collected in a dedicated, clearly labeled, and sealed waste container.
-
Unused or excess this compound should be treated as hazardous waste.
2. Deactivation of Small Residues:
-
Small amounts of residual this compound on glassware can be slowly and carefully quenched. This should be done in a fume hood, with appropriate PPE, by slowly adding a non-protic solvent like toluene, followed by the very slow addition of isopropanol (B130326) to deactivate the compound. The mixture should then be transferred to a designated hazardous waste container.
3. Final Disposal:
-
All waste containing this compound must be disposed of through the institution's hazardous waste management program.[2] Do not dispose of this chemical down the drain or in regular trash.
-
Empty containers should be rinsed with a suitable solvent (e.g., toluene) in a fume hood. The rinsate should be collected as hazardous waste. The empty, rinsed container should be left open in the back of the fume hood for a day to allow any remaining volatile residues to evaporate before disposal.[6][7]
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for safely working with this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. ereztech.com [ereztech.com]
- 3. echemi.com [echemi.com]
- 4. gelest.com [gelest.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. web.mit.edu [web.mit.edu]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
